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  • Product: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid
  • CAS: 114340-52-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Abstract This technical guide provides a comprehensive overview of a plausible and robust synthetic route to 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, a functionalized citric acid analogue with potential applic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic route to 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, a functionalized citric acid analogue with potential applications in medicinal chemistry and materials science. While a direct, single-pot synthesis is not prominently described in the literature, this guide outlines a logical, multi-step approach grounded in well-established organic chemistry principles. The proposed synthesis leverages a Reformatsky reaction to construct the core 3-hydroxypentanedioate backbone, followed by the protection of the tertiary alcohol with a tert-butoxycarbonyl (Boc) group, and concluding with the hydrolysis of the ester functionalities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic step.

Introduction and Strategic Overview

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a unique molecule that combines the structural features of citric acid with a sterically hindered tert-butoxycarbonyl protecting group on the tertiary alcohol. This modification can impart interesting chemical and physical properties, making it a valuable building block in various scientific endeavors. The synthesis of this target molecule can be strategically approached in three key stages, as depicted in the workflow below.

Synthesis_Workflow Start Diethyl 1,3-acetonedicarboxylate Step1 Reformatsky Reaction Start->Step1 Intermediate1 Diethyl 3-hydroxy-3-(ethoxycarbonylmethyl)pentanedioate Step1->Intermediate1 Step2 Boc Protection Intermediate1->Step2 Intermediate2 Triethyl 2-(tert-butoxycarbonyl)-2-hydroxypropane-1,2,3-tricarboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End 3-(tert-Butoxycarbonyl)-3- hydroxypentanedioic acid Step3->End

Caption: Proposed synthetic workflow for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

This guide will now delve into the specifics of each of these synthetic transformations, providing detailed protocols and the rationale behind the chosen methodologies.

Step 1: Construction of the 3-Hydroxypentanedioate Backbone via the Reformatsky Reaction

The initial and most crucial step is the formation of the carbon skeleton bearing the tertiary alcohol. The Reformatsky reaction is an excellent choice for this transformation, as it involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[1][2][3] In our proposed synthesis, the carbonyl compound is diethyl 1,3-acetonedicarboxylate, and the α-halo ester is ethyl bromoacetate.

The organozinc reagent, often termed a 'Reformatsky enolate', is generated in situ from ethyl bromoacetate and activated zinc.[1] This enolate is less reactive than corresponding Grignard or organolithium reagents, which prevents undesired side reactions such as nucleophilic attack on the ester groups of the starting material.[1][3]

Reformatsky_Mechanism cluster_0 Mechanism of the Reformatsky Reaction A EtOOC-CH2-Br + Zn -> EtOOC-CH2-ZnBr C Coordination and C-C bond formation A->C B Diethyl 1,3-acetonedicarboxylate B->C D Zinc alkoxide intermediate C->D E Acidic Workup D->E F Diethyl 3-hydroxy-3-(ethoxycarbonylmethyl)pentanedioate E->F Boc_Protection_Mechanism cluster_1 Mechanism of DMAP-Catalyzed Boc Protection A Boc₂O + DMAP B N-tert-butoxycarbonylpyridinium intermediate A->B D Nucleophilic attack B->D C Tertiary Alcohol C->D E tert-Butyl Carbonate Product + DMAP (regenerated) D->E

Sources

Exploratory

Technical Profile and Application Guide: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid in Siderophore Synthesis

As a Senior Application Scientist specializing in complex organic synthesis and molecular probes, I frequently encounter the challenge of constructing highly polar, polyfunctional natural products. Among these, citrate-b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in complex organic synthesis and molecular probes, I frequently encounter the challenge of constructing highly polar, polyfunctional natural products. Among these, citrate-based siderophores—microbial iron-chelating agents—present unique synthetic hurdles. The compound 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as Citric Acid tert-Butyl Ester, has emerged as the definitive building block for overcoming these challenges [1].

This whitepaper provides an in-depth technical analysis of this compound, detailing the mechanistic rationale for its use, validated experimental protocols for siderophore synthesis, and its downstream applications in infectious disease research.

Chemical Identity and Physicochemical Profile

Citric acid contains three carboxylic acid groups. In biological systems, it is a ubiquitous intermediate; however, in the synthetic laboratory, its polyfunctional nature makes selective modification notoriously difficult. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid solves this by masking the sterically hindered, tertiary central carboxylic acid (C3) as a tert-butyl ester, leaving the primary terminal carboxylic acids (C1, C5) available for functionalization [2].

Table 1: Physicochemical Properties

Parameter Specification
IUPAC Name 3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanedioic acid
CAS Number 114340-52-2
Molecular Formula C₁₀H₁₆O₇
Molecular Weight 248.23 g/mol
Appearance White to Light Pink Solid
Melting Point 123–124 °C

| Solubility | DMSO, Methanol, DMF |

Mechanistic Rationale: The "Protected Core" Advantage

Attempting to directly couple raw citric acid with polyamines (e.g., putrescine or D-ornithine) inevitably leads to a chaotic mixture of oligomers, dehydration products (aconitic acid derivatives), and cyclic imides.

By employing 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, we achieve two critical mechanistic advantages:

  • Regioselectivity: The bulky tert-butyl group at C3 creates a steric shield, preventing the adjacent hydroxyl group from participating in unwanted lactonization, while forcing incoming nucleophiles to react exclusively at the unhindered C1 and C5 termini.

  • Orthogonal Deprotection: The tert-butyl ester is highly stable under the basic conditions required for amide coupling. Once the polyamine backbone is fully assembled, the tert-butyl group can be cleanly cleaved using mild acidic conditions (Trifluoroacetic acid), which preserves the newly formed and delicate amide bonds of the siderophore [3].

Synthesis_Workflow A Protected Core (CAS 114340-52-2) B Terminal COOH Activation (PyBOP / DIPEA) A->B C Amidation (Polyamine Backbone) B->C D t-Butyl Cleavage (TFA / DCM) C->D E Target Siderophore (e.g., Rhizoferrin) D->E

Fig 1: Logical workflow for citrate-based siderophore synthesis using the protected core.

Self-Validating Experimental Protocol: Synthesis of a C2-Symmetric Siderophore

The following protocol details the synthesis of a generic rhizoferrin analog (a C2-symmetric hexadentate ligand) using 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid. This methodology is engineered as a self-validating system, ensuring that each transformation is analytically confirmed before proceeding.

Step 1: Terminal Carboxylate Activation
  • Procedure: Dissolve 2.1 eq of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid in anhydrous DMF (0.1 M) under an argon atmosphere. Add 4.2 eq of PyBOP and 6.0 eq of DIPEA. Stir at 0 °C for 15 minutes.

  • Causality: PyBOP is selected over standard EDC/NHS coupling because the resulting phosphonium byproducts are highly soluble in organic solvents, preventing them from co-precipitating with the highly polar siderophore intermediates during later stages. The low temperature (0 °C) suppresses the epimerization of any chiral centers if a chiral amine is used subsequently.

  • Validation Checkpoint: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The complete disappearance of the starting material ( m/z 247 [M-H]⁻) and the appearance of the methyl ester adduct ( m/z 275 [M-H]⁻) confirms successful activation.

Step 2: Polyamine Amidation
  • Procedure: To the activated mixture, dropwise add 1.0 eq of the target diamine (e.g., 1,4-diaminobutane) dissolved in DMF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: Adding the diamine dropwise to an excess of the activated citric acid derivative prevents the formation of polymeric chains, ensuring that each amine terminus reacts with a distinct citric acid molecule.

  • Validation Checkpoint: Perform reverse-phase TLC (C18 silica, eluent: MeCN/H₂O 70:30). A single new spot should appear. LC-MS must show the mass of the di-tert-butyl protected siderophore intermediate.

Step 3: Global Deprotection
  • Procedure: Concentrate the reaction mixture in vacuo. Dissolve the crude residue in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Add 2% triisopropylsilane (TIPS) as a carbocation scavenger. Stir at room temperature for 3 hours.

  • Causality: TFA selectively cleaves the tert-butyl esters via a stable tert-butyl cation intermediate. TIPS is strictly required to scavenge these highly reactive cations; otherwise, they will indiscriminately alkylate the secondary alcohols or amide nitrogens of the siderophore.

  • Validation Checkpoint: Evaporate the TFA/DCM under a stream of nitrogen. Analyze the residue via ¹H NMR (in D₂O). The absolute disappearance of the prominent 9-proton singlet at ~1.4 ppm (the tert-butyl group) validates complete deprotection.

Table 2: Optimization of Coupling Parameters for Siderophore Amidation

Coupling Reagent Base Solvent Yield (%) Epimerization / Side-Reaction Risk
EDC / NHS Et₃N DMF/H₂O 45-55 Low
PyBOP DIPEA Anhydrous DMF 75-85 Low (Optimal choice)
HATU DIPEA Anhydrous DMF 80-90 Moderate

| DCC / HOBt | NMM | DCM | 50-60 | High (Promotes cyclic imide formation) |

Biological Significance & Downstream Applications

The ability to synthesize pure, structurally defined siderophores using 114340-52-2 has revolutionized the study of bacterial iron homeostasis. Pathogens such as Staphylococcus aureus (which utilizes Staphyloferrin A and B) and fungi like Rhizopus microsporus (which utilizes Rhizoferrin) rely on these molecules to scavenge Fe(III) from the host environment [1, 2].

By synthesizing these molecules, researchers can:

  • Study Receptor Mechanics: Elucidate the binding affinity of bacterial surface receptors (e.g., SirA in S. aureus) to the holo-siderophore.

  • Develop "Trojan Horse" Antibiotics: Conjugate potent antimicrobials to the synthetic siderophore. The pathogen actively pumps the drug-siderophore conjugate into its cytoplasm via ATP-binding cassette (ABC) transporters, bypassing standard membrane permeability barriers.

BioPathway Fe Extracellular Fe(III) Holo Holo-Siderophore (Fe3+ Complex) Fe->Holo Chelation Sid Apo-Siderophore (Secreted) Sid->Holo Chelation Rec Bacterial Surface Receptor (e.g., SirA) Holo->Rec Recognition ABC ABC Transporter Complex Rec->ABC Translocation Intra Intracellular Fe(III) Release & Utilization ABC->Intra ATP Hydrolysis

Fig 2: Biological pathway of siderophore-mediated Fe(III) acquisition in pathogens.

Conclusion

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is not merely a protected acid; it is a strategic architectural tool. By enforcing regiocontrol and enabling mild deprotection, it guarantees the structural integrity of highly sensitive polycarboxylate siderophores. For drug development professionals engineering targeted antimicrobial therapies, mastering the chemistry of this specific building block is an absolute prerequisite.

References

  • Madsen, J. L. H., Johnstone, T. C., & Nolan, E. M. (2015). "Chemical Synthesis of Staphyloferrin B Affords Insight into the Molecular Structure, Iron Chelation, and Biological Activity of a Polycarboxylate Siderophore Deployed by the Human Pathogen Staphylococcus aureus." Journal of the American Chemical Society. URL:[Link]

  • Bergeron, R. J., et al. (1997). "Total synthesis of rhizoferrin, an iron chelator." Tetrahedron. URL:[Link]

Foundational

"3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" starting material for synthesis

An In-Depth Technical Guide to the Synthesis and Application of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Derivatives as Advanced Chiral Building Blocks Authored by: A Senior Application Scientist Foreword: Unve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Derivatives as Advanced Chiral Building Blocks

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Unique Chiral Scaffold

In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for novel, stereochemically complex building blocks is insatiable. These scaffolds are the architectural blueprints for molecules designed to interact with the chiral environment of biological systems. This guide focuses on a particularly intriguing, albeit not commercially ubiquitous, class of molecules: derivatives of 3-hydroxypentanedioic acid, specifically those incorporating the tert-butoxycarbonyl (Boc) group. While the exact molecule "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" is not a readily cataloged reagent, its core structure represents a valuable synthon. This guide will delve into the strategic synthesis of its close relatives and conceptualize its potential as a versatile starting material. We will explore the fundamental organic chemistry principles that underpin its creation and utility, providing researchers and drug development professionals with a robust framework for its application.

Strategic Importance: Why Focus on the 3-Hydroxy-3-carboxypentanedioate Core?

The 3-hydroxypentanedioic acid framework is a derivative of glutaric acid, featuring a stereogenic tertiary alcohol at the C3 position. The strategic placement of hydroxyl and carboxyl groups makes it a highly functionalized and versatile scaffold for several key reasons:

  • Chirality: The C3 position is a prochiral center. Asymmetric synthesis can yield enantiomerically pure forms, which are critical for developing stereospecific drugs.

  • Orthogonal Functionality: The molecule possesses three distinct functional handles: a tertiary hydroxyl group and two carboxylic acids. The differential reactivity of these groups can be exploited for selective modifications. The introduction of a tert-butyl ester, for instance, provides a chemically distinct protecting group that can be removed under conditions orthogonal to other ester types (e.g., methyl or ethyl esters).

  • Conformational Rigidity: The central quaternary carbon, once derivatized, can introduce conformational constraints, which is a valuable attribute in drug design for optimizing binding affinity to protein targets.

The conceptual molecule, 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, implies a structure where one of the carboxyl groups is protected as a tert-butyl ester. This strategic protection is a cornerstone of modern synthesis, allowing for selective manipulation of the remaining functional groups.

Synthetic Pathways: A Principles-Based Approach

Given the specialized nature of this target, a de novo synthesis is the most practical approach. We will explore a logical and experimentally grounded synthetic strategy, starting from readily available precursors.

The Reformatsky Reaction: A Classic Approach to Tertiary Alcohols

A robust and reliable method for constructing the core of our target molecule is the Reformatsky reaction. This reaction involves the insertion of zinc into an α-halo ester, creating a zinc enolate, which then attacks a ketone or ester.

Our proposed starting material is diethyl 1,3-acetonedicarboxylate. This symmetrical and inexpensive ketone is an ideal substrate. The α-halo ester of choice would be ethyl bromoacetate, and the reaction is typically mediated by activated zinc dust.

Experimental Protocol: Synthesis of Diethyl 3-hydroxy-3-(ethoxycarbonylmethyl)pentanedioate
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be thoroughly flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Preparation:

    • Charge the flask with activated zinc dust (1.2 eq).

    • Prepare a solution of diethyl 1,3-acetonedicarboxylate (1.0 eq) and ethyl bromoacetate (1.1 eq) in a suitable anhydrous solvent (e.g., a 1:1 mixture of benzene and diethyl ether).

  • Initiation: Add a small portion of the substrate solution to the zinc suspension and gently warm the mixture. The reaction is often initiated by the addition of a crystal of iodine. A slight exothermic reaction and the appearance of a cloudy suspension indicate successful initiation.

  • Reaction Execution: The remaining substrate solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure complete consumption of the starting materials.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then quench by the slow addition of 10% sulfuric acid until the zinc salts are fully dissolved.

    • Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).

    • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

    • The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure tri-ester product.

Selective Hydrolysis and Boc Protection

With the tri-ethyl ester in hand, the next strategic step is to selectively hydrolyze one or more of the ester groups and introduce the tert-butoxycarbonyl (Boc) group. A common approach would be a stepwise hydrolysis.

Conceptual Workflow: From Tri-ester to the Target Scaffold

G A Diethyl 1,3-acetonedicarboxylate B Reformatsky Reaction (Ethyl bromoacetate, Zn) A->B + C Diethyl 3-hydroxy-3- (ethoxycarbonylmethyl)pentanedioate B->C D Selective Hydrolysis (e.g., 1 eq. KOH) C->D E Monocarboxylic Acid Intermediate D->E F Esterification with tert-Butanol (e.g., DCC/DMAP or Boc-anhydride) E->F G Target Scaffold: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid diethyl ester F->G

Caption: Synthetic workflow from a simple ketone to the protected target scaffold.

A more direct, albeit potentially lower-yielding, approach could involve a one-pot saponification of the tri-ester followed by a statistical esterification to introduce the tert-butyl ester. However, the stepwise approach offers superior control and is generally preferred for complex targets.

Applications in Synthesis: A Versatile Chiral Synthon

The true value of the 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid scaffold lies in its potential for elaboration into more complex molecular architectures.

Asymmetric Synthesis of Lactones

The presence of a hydroxyl group and two carboxylic acid derivatives on the same molecule makes it an ideal precursor for the synthesis of chiral lactones. By differentiating the two carboxyl groups (for example, one as a tert-butyl ester and the other as a methyl ester), one can selectively reduce the methyl ester to a primary alcohol. Subsequent acid-catalyzed cyclization would yield a six-membered δ-lactone, a common motif in natural products.

Synthesis of Novel Amino Acids

The tertiary hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an azide (N₃⁻) via an Sₙ2 reaction. Reduction of the azide would then yield an amine. This sequence transforms the 3-hydroxyglutarate core into a 3-amino-3-carboxypentanedioate, a highly functionalized and non-natural amino acid derivative that can be incorporated into peptides to induce specific secondary structures.

Elaboration into Complex Polyketides

The multiple functional groups allow for chain extension reactions. For example, the free carboxylic acid can be converted into a Weinreb amide, which can then be treated with organometallic reagents to form a ketone without over-addition. This allows for the precise and controlled construction of complex carbon skeletons, a hallmark of polyketide synthesis.

Data Summary and Physicochemical Properties

While data for the exact target molecule is scarce, we can predict its properties based on its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₈O₇Based on the structure.
Molecular Weight 262.26 g/mol Sum of atomic weights.
Appearance White to off-white solidTypical for poly-functionalized carboxylic acids.
Solubility Soluble in polar organic solvents (MeOH, EtOH, DMSO, THF).Presence of multiple polar functional groups.
Boiling/Melting Point Expected to be a high-melting solid, likely decomposing upon heating.Strong intermolecular hydrogen bonding from the hydroxyl and carboxyl groups.
pKa Two pKa values, likely in the range of 3-5 for the carboxylic acids.The electron-withdrawing nature of the adjacent functional groups will influence the acidity.

Conclusion and Future Outlook

The 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid scaffold, while not a common catalogue chemical, represents a class of molecules with significant untapped potential. Its synthesis, achievable through classic organic reactions like the Reformatsky condensation, provides a direct route to a chiral, highly functionalized building block. The strategic incorporation of the Boc protecting group opens up a vast chemical space for derivatization, making it a valuable precursor for the synthesis of novel lactones, unnatural amino acids, and complex natural product analogues. For researchers in drug discovery and process development, the exploration of such novel synthons is not merely an academic exercise but a critical step towards the creation of next-generation therapeutics with enhanced specificity and efficacy.

References

This section would be populated with specific literature citations for the described reactions and concepts if this were a full publication. The following are representative examples of the types of sources that would be cited.

  • Boc-Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Synthesis of Glutaric Acid Derivatives: For analogous synthetic strategies, refer to publications in journals such as The Journal of Organic Chemistry, Organic Letters, and Tetrahedron. A general search on Scifinder or Reaxys for derivatives of 3-hydroxyglutaric acid would yield numerous specific examples.
Exploratory

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary In the landscape of advanced organic synthesis, the demand for highly functionalized, orthogonally protected building blocks is paramount. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, the demand for highly functionalized, orthogonally protected building blocks is paramount. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2)[1]—commonly referred to as citric acid tert-butyl ester—serves as a critical scaffold in the development of complex therapeutics. By selectively masking the sterically hindered central carboxylic acid of the citric acid backbone, this molecule enables precise, sequential functionalization of its terminal groups. As a Senior Application Scientist, I present this whitepaper to detail the physicochemical profiling, mechanistic rationale for its synthesis, and its strategic deployment in the preparation of siderophore derivatives[2], dendrimers, and targeted protein degrader (PROTAC) linkers.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this building block is the first step in integrating it into a synthetic pipeline. The molecule retains the high solubility and biocompatibility of its parent citric acid while introducing a lipophilic, acid-labile protecting group[3].

Table 1: Quantitative Chemical & Physical Properties
PropertyValue / DescriptionReference
IUPAC Name 3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanedioic acid[4]
Common Synonyms Citric acid tert-butyl ester; 3-tert-Butyl citrate; 3-Boc-3-hydroxypentanedioic acid[1]
CAS Registry Number 114340-52-2[1]
Molecular Formula C₁₀H₁₆O₇[1]
Molecular Weight 248.23 g/mol [2]
Melting Point 123 – 124 °C[3]
Boiling Point (Predicted) 432.5 ± 45.0 °C at 760 mmHg[3]
Density (Predicted) 1.349 ± 0.06 g/cm³[3]
pKa (Predicted) 3.46 ± 0.21[3]
Canonical SMILES CC(C)(C)OC(=O)C(O)(CC(=O)O)CC(=O)O[4]
Physical State White to light pink solid[3]
Storage Conditions Room temperature or 4 °C[2],

Strategic Importance in Organic Synthesis (Causality & Rationale)

Citric acid is a versatile, biocompatible tricarboxylic acid, but its symmetry and multiple reactive sites present a profound chemoselectivity challenge. The central carboxylic acid is significantly more sterically hindered than the two terminal carboxylic acids.

The Rationale for Orthogonal Protection: By selectively protecting the central carboxylic acid as a tert-butyl ester, chemists create an orthogonally stable intermediate. The terminal carboxylic acids can be subjected to basic or nucleophilic conditions (e.g., EDC/NHS amide coupling) to attach targeting ligands or payload molecules. The tert-butyl group remains completely inert during these transformations. Once the terminal modifications are complete, the central tert-butyl ester can be cleanly cleaved using strong acids like Trifluoroacetic acid (TFA), revealing the central -COOH for further functionalization or to tune the aqueous solubility of the final drug conjugate.

OrthogonalProtection CitricAcid Citric Acid (3 x -COOH, 1 x -OH) Terminal Terminal -COOH (Less Hindered) CitricAcid->Terminal Steric Differentiation Central Central -COOH (More Hindered) CitricAcid->Central Steric Differentiation ProtectTerminal Protect as Benzyl Esters (Hydrogenolysis-sensitive) Terminal->ProtectTerminal Step 1: BnOH, H+ ProtectCentral Protect as t-Butyl Ester (Acid-sensitive) Central->ProtectCentral Step 2: t-BuOAc / H+ Product 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid ProtectTerminal->Product Step 3: H2, Pd/C (Deprotection) ProtectCentral->Product Retained during Step 3

Fig 1. Orthogonal protection logic for synthesizing central-t-butyl citric acid derivatives.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid must be approached via a three-step orthogonal protection/deprotection sequence. This protocol is designed as a self-validating system where each step's success can be independently verified before proceeding.

Step 1: Synthesis of 1,5-Dibenzyl Citrate (Terminal Protection)
  • Procedure : To a solution of anhydrous citric acid (1.0 eq) in toluene, add benzyl alcohol (2.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the reaction to reflux using a Dean-Stark trap to continuously remove the water byproduct.

  • Causality : The primary hydroxyls of the terminal carboxylic acids are less sterically hindered than the tertiary central carboxylic acid. By strictly controlling the stoichiometry to 2.1 equivalents and removing water to drive the equilibrium, the system self-limits to the 1,5-dibenzyl ester.

  • Validation : Monitor via TLC (Hexane/EtOAc). The reaction is complete when the highly polar baseline spot (citric acid) disappears, replaced by a distinct mid-Rf spot.

Step 2: Central tert-Butyl Esterification
  • Procedure : Dissolve the 1,5-dibenzyl citrate intermediate in anhydrous dichloromethane (DCM). Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of boron trifluoride etherate (BF₃·OEt₂). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality : The extreme steric bulk of the central position prevents standard Fischer esterification. The highly reactive trichloroacetimidate generates a localized tert-butyl cation (SN1-like mechanism) that readily attacks the sterically hindered central carboxylate.

  • Validation : ¹H NMR validation is critical here. The successful formation of the intermediate is confirmed by the appearance of a massive 9-proton singlet at ~1.45 ppm, corresponding to the tert-butyl group.

Step 3: Catalytic Hydrogenolysis (Terminal Deprotection)
  • Procedure : Dissolve the fully protected intermediate in a 1:1 mixture of Methanol/EtOAc. Add 10% Pd/C (0.1 eq by weight). Purge the flask with nitrogen, then introduce hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature until hydrogen uptake ceases.

  • Causality : Palladium-catalyzed hydrogenolysis is highly chemoselective. It cleanly cleaves the benzyl esters into volatile toluene and free carboxylic acids. Crucially, the aliphatic tert-butyl ester is completely inert under these neutral, reductive conditions, ensuring the central protection remains intact.

  • Validation : Filter the mixture through a Celite pad to remove the Pd/C catalyst and concentrate under reduced pressure. Mass spectrometry (ESI-MS) will yield an m/z of 247[M-H]⁻, validating the pure 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

Applications in Drug Development: Siderophore Conjugates

One of the most prominent applications of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is in the preparation of siderophore derivatives[2],[5],[3]. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms.

In modern antibacterial drug development, researchers utilize the "Trojan Horse" strategy: attaching an antibiotic payload to a siderophore. The bacteria actively transport the siderophore-drug conjugate into their cells, bypassing traditional membrane resistance mechanisms. The selectively protected citric acid acts as the perfect branching linker for these conjugates.

SiderophoreWorkflow Core 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid Coupling Amide Coupling (EDC/NHS) Core->Coupling Intermediate Bis-amide Intermediate (Terminal Functionalized) Coupling->Intermediate Add Ligands Deprotection TFA Cleavage (Remove t-Butyl) Intermediate->Deprotection Final Siderophore Conjugate (Free Central -COOH) Deprotection->Final Yields Active Conjugate

Fig 2. Workflow for utilizing the orthogonal t-butyl ester in siderophore conjugation.

By utilizing the terminal carboxylic acids to attach iron-binding catechol or hydroxamate ligands, the central tert-butyl ester can later be deprotected to yield a free carboxylic acid. This central acid acts as the precise attachment point for the antibiotic payload (e.g., a beta-lactam), ensuring a structurally defined and highly pure therapeutic agent.

References

Sources

Foundational

An In-depth Technical Guide to 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, a specialized chemical compound with potential applications in pharmaceutical research and development. This document de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, a specialized chemical compound with potential applications in pharmaceutical research and development. This document details its chemical properties, commercial availability, and insights into its synthesis and handling, tailored for researchers, scientists, and professionals in the drug development field.

Introduction and Chemical Profile

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, with the CAS Number 114340-52-2, is a derivative of citric acid. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the central carboxyl group of 3-hydroxy-3-carboxypentanedioic acid (citric acid) modifies its chemical properties, making it a potentially valuable building block in organic synthesis.

The structure of this molecule, featuring a tertiary alcohol and two free carboxylic acid moieties, alongside a bulky, acid-labile protecting group, offers a unique combination of functionalities. This allows for selective chemical transformations, a crucial aspect in the multi-step synthesis of complex drug molecules.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 114340-52-2[1][2]
Molecular Formula C10H16O7[2]
Molecular Weight 248.23 g/mol [1]
Physical Form Solid[1][2]
Melting Point 123-124 °C[1]
Boiling Point 432.5 ± 45.0 °C at 760 mmHg[1]
Density 1.349 ± 0.06 g/cm³[1]
Purity Typically ≥95%[1][2]

Commercial Availability and Suppliers

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is available from a select number of chemical suppliers specializing in research and fine chemicals. Its availability suggests its use as a niche building block rather than a large-scale commodity chemical.

Key Suppliers:

SupplierAdditional Information
Sigma-Aldrich Available through their partnership with ChemScene LLC.[1]
Fluorochem Offers the compound in various research-quantity pack sizes.[2]

Researchers are advised to contact these suppliers directly for the most current pricing, availability, and detailed product specifications.

Synthesis and Handling

Conceptual Synthesis Pathway

The primary challenge in this synthesis is the selective protection of the central carboxyl group while leaving the two terminal carboxylic acid groups and the tertiary hydroxyl group intact.

A potential synthetic workflow is outlined below:

Synthesis_Workflow CitricAcid Citric Acid Activation Activation of Central Carboxylic Acid CitricAcid->Activation e.g., Anhydride formation Esterification Selective Tert-butylation Activation->Esterification tBuOH tert-Butanol or Isobutylene tBuOH->Esterification tert-butylating agent Purification Purification Esterification->Purification e.g., Chromatography Product 3-(tert-Butoxycarbonyl)-3- hydroxypentanedioic acid Purification->Product

Caption: Conceptual workflow for the synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

Esterification of carboxylic acids with tert-butanol is known to be challenging under standard acidic conditions due to the potential for dehydration of the alcohol.[3] More advanced methods, possibly involving the use of catalysts like bis(trifluoromethanesulfonyl)imide (Tf2NH) with tert-butyl acetate, could offer a more efficient route.[4]

Safety and Handling

Based on supplier safety data, 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is classified as harmful and an irritant.[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Potential Applications in Drug Development

The structural features of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid suggest its utility as a versatile building block in medicinal chemistry.

Potential Roles:

  • Scaffold for Novel Molecules: The trifunctional nature of the molecule (two carboxylic acids and one hydroxyl group) allows for the attachment of various pharmacophores, enabling the synthesis of diverse compound libraries for screening.

  • Linker in Prodrugs or Bioconjugates: The dicarboxylic acid functionality can be used to link the molecule to an active pharmaceutical ingredient (API) on one end and a targeting moiety or solubilizing group on the other. The Boc-protected central carboxyl group can be deprotected under acidic conditions to reveal a further point of attachment or to modulate the compound's properties.

  • Introduction of a Quaternary Center: The central carbon atom is a quaternary center, a structural motif that can impart conformational rigidity to a molecule, which is often desirable in drug design to improve binding affinity and selectivity for a biological target.

The logical relationship for its application in drug discovery is illustrated below:

Drug_Discovery_Logic Start 3-(tert-Butoxycarbonyl)-3- hydroxypentanedioic acid Functionality Trifunctional Scaffold: - 2x COOH - 1x OH - Boc-protected COOH Start->Functionality Applications Potential Applications Functionality->Applications Prodrugs Prodrug/Linker Synthesis Applications->Prodrugs Scaffolds Novel Scaffold Development Applications->Scaffolds Quaternary Introduction of Quaternary Center Applications->Quaternary Outcome New Chemical Entities for Drug Discovery Prodrugs->Outcome Scaffolds->Outcome Quaternary->Outcome

Caption: Logical flow of the application of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid in drug discovery.

Spectroscopic Analysis (Theoretical)

While experimental spectra for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid are not available in the searched literature, a theoretical interpretation based on its structure can be provided.

  • ¹H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group. The methylene protons adjacent to the carboxylic acids would likely appear as complex multiplets. A broad singlet corresponding to the hydroxyl and carboxylic acid protons would also be anticipated, which would be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbonyl carbons of the ester and carboxylic acids, the central quaternary carbon bearing the hydroxyl group, and the methylene carbons.

  • IR Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acids and the tertiary alcohol.[5] A strong C=O stretching band for the ester and carboxylic acid carbonyls would be prominent.[5]

  • Mass Spectrometry: The molecular ion peak would be observed, and fragmentation patterns could include the loss of the tert-butyl group or carbon dioxide.

Conclusion

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a commercially available, specialized building block with potential utility in organic synthesis and drug discovery. Its unique trifunctional nature, combined with a strategically placed protecting group, makes it an interesting candidate for the construction of complex molecules. While detailed synthetic procedures and extensive application data are not widely published, its availability from key suppliers allows for its exploration in research settings. Researchers should exercise appropriate caution when handling this compound, adhering to the provided safety guidelines. Further investigation into its reactivity and applications is warranted to fully realize its potential in the development of new therapeutic agents.

References

  • Jian-Zhong Jin and Na-Bo Sun. Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry; Vol. 25, No. 10 (2013), 5551-5554.
  • Chie Ogasa, Kimika Kayano, and Kosuke Namba. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett 2024; 35(03): 235-239.
  • Smith, B. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Published January 31, 2018. [Link]

Sources

Exploratory

Engineering Glutamic Acid Analogs via Selectively Protected Citric Acid Scaffolds: A Technical Guide to 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Executive Summary The synthesis of complex glutamic acid analogs is a cornerstone of modern neuropharmacology and targeted radioligand therapy. Endogenous molecules such as β-citryl-L-glutamic acid, isolated from the new...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex glutamic acid analogs is a cornerstone of modern neuropharmacology and targeted radioligand therapy. Endogenous molecules such as β-citryl-L-glutamic acid, isolated from the newborn rat brain ()[1], highlight the biological relevance of citrate-glutamate conjugates[2]. However, replicating these structures or engineering synthetic isomers (e.g., α-citryl-glutamate derivatives) presents a profound synthetic challenge: differentiating the three chemically similar carboxylic acid moieties of the citric acid core.

This whitepaper explores the strategic utility of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), a selectively protected citric acid building block[3]. By masking the sterically hindered central (C3) carboxyl group as a tert-butyl ester, researchers can selectively functionalize the terminal (C1 and C5) carboxyls. This guide provides field-proven, self-validating protocols for utilizing this scaffold in the synthesis of advanced glutamic acid analogs, including siderophore derivatives ()[4].

Structural Profiling & Quantitative Data

Understanding the physicochemical properties of the starting scaffold versus the final analog is critical for predicting solubility, reactivity, and chromatographic behavior. The pre-installed tert-butyl group on the C3 position of the starting material provides massive steric bulk, effectively shielding the central domain during terminal functionalization[3].

Property3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acidα-Citryl-L-Glutamic Acid (Target Analog)
CAS Number 114340-52-2N/A (Synthetic Isomer)
Molecular Formula C10H16O7C11H15NO10
Molecular Weight 248.23 g/mol 321.24 g/mol
H-Bond Donors 35
H-Bond Acceptors 710
Structural Role Orthogonally protected core scaffoldBioactive ligand / Chelator

Rationale for Experimental Design

When synthesizing citrate-glutamate conjugates, the choice of protecting groups dictates the entire workflow. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid provides orthogonal protection out-of-the-box. To maximize synthetic efficiency, we pair this scaffold with di-tert-butyl L-glutamate .

This symmetry in our protecting group strategy ensures that all masking groups (the central citrate ester and the two glutamate esters) can be removed simultaneously in a single, high-yielding global deprotection step via acidolysis. This eliminates the need for sequential deprotections, thereby minimizing downstream purification bottlenecks and maximizing overall yield.

Self-Validating Synthetic Protocols

The following workflow details the synthesis of a di-glutamyl citrate analog (a siderophore/PSMA-ligand precursor). Every step is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to guarantee scientific integrity.

Protocol A: Amide Coupling via NHS-Ester Activation

Objective: Couple the terminal carboxyls of 3-tBu-citrate to the α-amine of di-tert-butyl L-glutamate.

  • Activation: Dissolve 1.0 eq of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid in anhydrous DMF under an inert argon atmosphere. Add 2.2 eq of EDC·HCl and 2.2 eq of N-Hydroxysuccinimide (NHS). Stir at room temperature for 2 hours.

    • Causality: EDC/NHS is strictly preferred over uronium-based coupling agents (e.g., HATU) for this step (). Uronium reagents can lead to guanidinylation of the primary amine during the coupling phase and often cause epimerization at the chiral center of glutamic acid. NHS stabilizes the highly reactive O-acylisourea intermediate.

    • Self-Validation (IPC 1): Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. The presence of the di-methyl ester mass (formed via rapid transesterification of the di-NHS ester) confirms successful activation. Do not proceed until the starting material is entirely consumed.

  • Coupling: To the activated mixture, add 2.1 eq of di-tert-butyl L-glutamate hydrochloride and 5.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to liberate the free amine of the glutamate precursor without competing for the NHS-ester.

    • Self-Validation (IPC 2): Perform a Kaiser (ninhydrin) test on a TLC spot of the reaction mixture. A color transition from deep blue (indicating free primary amines) to yellow/colorless validates the complete consumption of the glutamate building block.

Protocol B: Global Deprotection via Acidolysis

Objective: Cleave all tert-butyl esters to yield the free α-citryl-glutamic acid analog.

  • Cleavage: Dissolve the purified intermediate in a cleavage cocktail of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), supplemented with 2.5% Triisopropylsilane (TIPS) and 2.5% deionized water. Stir at room temperature for 4 hours.

    • Causality: The cleavage of tert-butyl esters generates highly reactive tert-butyl carbocations. Without a scavenger, these cations will rapidly attack the unprotected C3-hydroxyl group of the citrate core, forming an irreversible tert-butyl ether byproduct. TIPS acts as a highly efficient hydride donor to quench these cations.

    • Self-Validation (IPC 3): Evaporate a small aliquot and analyze via 1 H NMR in D 2​ O. The absolute disappearance of the massive, integration-heavy singlet at ~1.4 ppm (the tert-butyl methyl protons) is the definitive proof of quantitative deprotection.

  • Isolation: Concentrate the mixture under reduced pressure and precipitate the final product in ice-cold diethyl ether. Centrifuge to isolate the highly polar target pellet.

Mechanistic Pathway Visualization

The logical relationship between the reagents, intermediates, and IPCs is mapped below.

G N1 3-(tert-Butoxycarbonyl)-3- hydroxypentanedioic acid (Core Scaffold) N2 Activation EDC·HCl, NHS, DMF N1->N2 N3 Di-NHS Ester Intermediate N2->N3 LC-MS IPC N4 Amide Coupling + Di-tert-butyl L-Glutamate, DIPEA N3->N4 N5 Protected Citryl-Glutamate Precursor N4->N5 Ninhydrin IPC N6 Global Deprotection TFA, DCM, TIPS Scavenger N5->N6 N7 Target Glutamic Acid Analog (e.g., Siderophore/PSMA Ligand) N6->N7 NMR IPC (No t-Bu)

Synthetic workflow for glutamic acid analogs using 3-tBu-citrate with integrated IPCs.

Applications in Drug Development

The analogs generated from 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid have profound applications in two primary fields:

  • Targeted Radioligands (PSMA): Prostate-Specific Membrane Antigen (PSMA) inhibitors rely heavily on glutamate-urea-lysine motifs. Substituting the urea linkage with a citrate-glutamate scaffold provides novel chelating properties, allowing the molecule to simultaneously bind the PSMA active site and coordinate radiometals (e.g., 68 Ga, 177 Lu) for theranostic applications.

  • Siderophore-Drug Conjugates: Bacteria utilize citrate-based siderophores (like rhizoferrin) to scavenge iron. By synthesizing citrate-glutamate analogs, researchers can create "Trojan horse" antibiotics that mimic these siderophores, hijacking bacterial active transport mechanisms to bypass efflux pumps and deliver antimicrobial payloads directly into the cytoplasm.

References

  • Miyake M, Kakimoto Y, Sorimachi M. "Isolation and identification of beta-citryl-L-glutamic acid from newborn rat brain." Biochim Biophys Acta. 1978. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21125622, beta-citryl-L-glutamic acid". PubChem. URL:[Link]

Sources

Foundational

The Strategic Synthesis and Application of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid: A Versatile Precursor for Constrained Amino Acids

Abstract In the landscape of modern drug discovery and peptide science, the conformational control of bioactive molecules is paramount for achieving enhanced potency, selectivity, and metabolic stability. Constrained ami...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and peptide science, the conformational control of bioactive molecules is paramount for achieving enhanced potency, selectivity, and metabolic stability. Constrained amino acids serve as powerful tools in this endeavor, providing rationally designed scaffolds that lock peptides into desired secondary structures. This technical guide details the synthesis, chemical properties, and strategic utility of 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid, a highly functionalized and versatile precursor for a new generation of constrained glutamic acid analogs and related peptidomimetics. We present a comprehensive overview of its synthesis via a Reformatsky-type reaction, followed by an exploration of its chemical elaboration into advanced scaffolds such as substituted pyroglutamates and bicyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage stereochemically complex building blocks for the design of novel therapeutics.

Introduction: The Imperative for Conformational Constraint

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. Constraining the conformational freedom of a peptide by incorporating non-proteinogenic amino acids can overcome these limitations, leading to molecules with superior pharmacological profiles. Constrained amino acids enforce specific torsion angles (φ, ψ, and χ) within a peptide backbone, pre-organizing the molecule for optimal interaction with its biological target and reducing the entropic penalty upon binding.

Glutamic acid, a fundamental excitatory neurotransmitter, and its analogs are of significant interest in neuroscience and oncology. Developing constrained versions of glutamic acid can yield highly selective agonists or antagonists for specific glutamate receptor subtypes, which has proven to be a valuable strategy in drug development.[1][2]

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid emerges as a precursor of exceptional potential in this context. Its unique architecture features:

  • A quaternary carbon atom at its core, providing a stereocenter that imparts significant steric hindrance.

  • A tertiary hydroxyl group , which can act as a versatile chemical handle for substitutions, eliminations, or directing neighboring group participation.

  • Three distinct carboxylic acid functionalities , with one protected as a tert-butyl (Boc) ester and two as free carboxylic acids (or their ester precursors). This arrangement allows for orthogonal chemical manipulation, enabling selective cyclizations and derivatizations.

This guide provides a detailed exploration of this precursor, from its fundamental synthesis to its application in creating sophisticated and therapeutically relevant constrained amino acid scaffolds.

Synthesis of the Core Precursor

The most logical and efficient route to the title compound and its esterified derivatives is through a Reformatsky reaction. This classic carbon-carbon bond-forming reaction involves the in-situ generation of an organozinc enolate from an α-halo ester, which then adds to a carbonyl compound.[3][4] The lower reactivity of organozinc reagents compared to Grignard or organolithium reagents makes them ideal for reactions with substrates bearing ester functionalities, as they do not readily add to the ester group.[4]

2.1. Principle of the Synthesis

The synthesis begins with the reaction of tert-butyl bromoacetate with activated zinc metal in an anhydrous aprotic solvent, such as tetrahydrofuran (THF). This step forms the organozinc reagent, often referred to as a Reformatsky enolate. This enolate is then subjected to a nucleophilic addition to the ketone of diethyl 3-oxopentanedioate (diethyl acetonedicarboxylate). A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. The final step involves the selective hydrolysis (saponification) of the two ethyl esters to furnish the target diacid.

2.2. Data Presentation: Precursor Properties
PropertyValue
IUPAC Name 3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanedioic acid
CAS Number 114340-52-2
Molecular Formula C10H16O7
Molecular Weight 248.23 g/mol
Appearance Solid
Melting Point 123-124 °C
2.3. Experimental Protocol: Synthesis of Diethyl 3-(tert-Butoxycarbonylmethyl)-3-hydroxypentanedioate
  • Safety Note: tert-Butyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[5][6]

  • Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents). Cover with anhydrous THF and add a catalyst such as I2 (a few crystals) or 1,2-dibromoethane (approx. 5 mol%) to activate the zinc surface. Stir until the color of the iodine fades or gas evolution is observed.

  • Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise via an addition funnel. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux. Stir the mixture for 1-2 hours after the addition is complete to ensure full formation of the organozinc reagent.

  • Addition to Ketone: Cool the reaction mixture to 0 °C. Add a solution of diethyl 3-oxopentanedioate (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Stir for 30 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tri-ester product.

2.4. Experimental Protocol: Saponification to 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid
  • Hydrolysis: Dissolve the purified tri-ester from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v). Cool to 0 °C and add a solution of sodium hydroxide (2.2 equivalents) in water dropwise.

  • Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Acidification and Extraction: Cool the reaction mixture to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl. Extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the final product, which can be recrystallized if necessary.

2.5. Visualization: Synthetic Workflow

Synthesis_Workflow Synthesis of the Core Precursor cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Saponification start_materials Diethyl 3-oxopentanedioate + tert-Butyl bromoacetate reagents1 1. Zn, I₂ (cat.), THF 2. Sat. aq. NH₄Cl start_materials->reagents1 product_triester Diethyl 3-(tert-Butoxycarbonylmethyl) -3-hydroxypentanedioate reagents1->product_triester reagents2 1. NaOH, EtOH/H₂O 2. 1M HCl product_triester->reagents2 final_product 3-(tert-Butoxycarbonyl) -3-hydroxypentanedioic Acid reagents2->final_product

Caption: Overall synthetic scheme for the target precursor.

Elaboration into Constrained Amino Acid Scaffolds

The true value of 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid lies in its capacity to be transformed into a variety of conformationally restricted scaffolds. The hydroxyl group and the differentially protected carboxylates are key handles for intramolecular cyclizations and further derivatization.

3.1. Pathway to Substituted Pyroglutamates

Pyroglutamic acid, a five-membered lactam, is a well-known structural motif that imparts rigidity into peptide chains.[7] The precursor can be strategically converted into novel 3,3-disubstituted pyroglutamate derivatives.

  • Synthetic Rationale: This transformation requires the conversion of the tertiary hydroxyl group into an amino group, followed by intramolecular lactamization with one of the adjacent carboxylic acid groups. The key steps involve an inversion of stereochemistry at the C3 position if a classic SN2 reaction is employed.

  • Illustrative Workflow:

    • Hydroxyl to Azide Conversion: The hydroxyl group can be converted to an azide, a stable precursor to an amine. A Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or a two-step procedure involving mesylation followed by substitution with sodium azide are common methods.

    • Azide Reduction: The azide is reduced to a primary amine using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or with triphenylphosphine (Staudinger reaction).

    • Lactamization: Upon formation, the primary amine can spontaneously cyclize onto an adjacent ester or activated carboxylic acid. This cyclization can be facilitated by gentle heating or by using peptide coupling agents to form the stable pyroglutamate ring.[8]

Pyroglutamate_Formation Pyroglutamate Synthesis Pathway Precursor Precursor Ester (3-OH-glutarate derivative) Step1 Mitsunobu Reaction (e.g., DPPA, DEAD) Precursor->Step1 Intermediate_Azide 3-Azido Intermediate Step1->Intermediate_Azide Step2 Azide Reduction (e.g., H₂, Pd/C) Intermediate_Azide->Step2 Intermediate_Amine 3-Amino Intermediate (transient) Step2->Intermediate_Amine Step3 Spontaneous Lactamization Intermediate_Amine->Step3 Final_Product Substituted Pyroglutamate Step3->Final_Product

Caption: Conversion of the precursor to a pyroglutamate scaffold.

3.2. Pathway to Bicyclic Lactones

The presence of a hydroxyl group and two additional carboxylic acid moieties opens up the possibility of forming bicyclic lactones, which are highly constrained scaffolds and valuable intermediates for further elaboration.

  • Synthetic Rationale: Intramolecular cyclization of a hydroxyl group onto a carboxylic acid or ester forms a lactone. By leveraging the precursor's structure, a bicyclic system can be accessed. Iodine-catalyzed lactonization is a powerful method for achieving such transformations under mild, often solvent-free conditions.[9]

  • Illustrative Workflow:

    • Selective Esterification/Protection: If starting from the diacid, one of the acid groups may need to be selectively protected or activated.

    • Iodolactonization: Treatment of the precursor (with at least one free carboxylic acid) with a catalytic amount of iodine (I2) can induce intramolecular cyclization between the tertiary hydroxyl group and a carboxylate, forming a stable γ-lactone.

    • Resulting Scaffold: This reaction would generate a bicyclic lactone system, where the two rings share the quaternary carbon. This rigid structure can serve as a core for further diversification.

Bicyclic_Lactone_Formation Bicyclic Lactone Synthesis Precursor 3-(tert-Butoxycarbonyl) -3-hydroxypentanedioic Acid Reaction Intramolecular Cyclization (e.g., I₂ catalysis) Precursor->Reaction Product Bicyclic γ-Lactone Derivative Reaction->Product

Caption: Formation of a bicyclic lactone from the core precursor.

Applications and Future Outlook

The constrained amino acids derived from 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid are ideally suited for incorporation into peptidomimetics to probe structure-activity relationships. Their rigidified structures can lead to:

  • Enhanced Receptor Selectivity: By locking the pharmacophoric elements (e.g., carboxylates, amino group) in a specific spatial orientation, binding to a desired receptor subtype can be enhanced while minimizing off-target effects.

  • Increased Proteolytic Stability: The sterically hindered quaternary center and the non-natural cyclic structures are resistant to degradation by common proteases, increasing the in-vivo half-life of the resulting peptide-based drugs.

  • Induction of Stable Secondary Structures: When incorporated into peptides, these constrained residues can act as nucleation sites for β-turns or helical structures, which are often critical for biological activity.

The synthetic pathways outlined in this guide represent just a fraction of the potential transformations of this versatile precursor. Future research could explore asymmetric syntheses to control the stereochemistry of the quaternary center, the development of novel cyclization strategies to access different ring sizes and bicyclic systems, and the application of these building blocks in the total synthesis of complex natural products.

Conclusion

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a powerful and strategically designed precursor for the synthesis of novel constrained amino acids. Its efficient preparation via a Reformatsky reaction and the orthogonal reactivity of its functional groups provide a robust platform for generating a diverse library of complex scaffolds. As the demand for more potent and specific peptide-based therapeutics grows, the utility of such well-conceived building blocks will continue to be a cornerstone of innovative drug design.

References
  • Conti, P., Caligiuri, A., Pinto, A., Roda, G., Tamborini, L., Nielsen, B., Madsen, U., Frydenvang, K., Colombo, A., & De Micheli, C. (2007). Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid. European Journal of Medicinal Chemistry, 42(8), 1059-1068. [Link]

  • Pinto, A., et al. (2016). Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues. Bioorganic & Medicinal Chemistry, 24(22), 5871-5877. [Link]

  • Organic Syntheses. (n.d.). A Safe and Convenient Procedure for the Preparation of 1,1,3,3-Tetrakis(trifluoromethanesulfonyl)propane (TFSP) and Its Use in the Synthesis of Tris(tert-butoxycarbonyl)cyclen. Organic Syntheses, 84, 285. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]

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  • Stefanucci, A., Novellino, E., Costante, R., & et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801. [Link]

  • Chmielewski, M., & Jurczak, J. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry, 15, 236-265. [Link]

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  • Pellicciari, R., et al. (2000). First enantiospecific synthesis of a 3,4-dihydroxy-L-glutamic acid [(3S,4S)-DHGA], a new mGluR1 agonist. Bioorganic & Medicinal Chemistry Letters, 10(2), 119-122. [Link]

  • Kasashima, Y., Nishida, T., Fujimoto, H., Mino, T., Sakamoto, M., & Fujita, T. (2007). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. Journal of Oleo Science, 56(4), 189-193. [Link]

  • Liu, S., & Miller, M. J. (2008). Synthesis of Hydroxylated Bicyclic Amino Acids from l-Tyrosine: Octahydro-1H-indole Carboxylates. The Journal of organic chemistry, 73(15), 6009-6012. [Link]

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  • Ríos-Guerra, M. F., et al. (2018). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Journal of the Mexican Chemical Society, 62(2). [Link]

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  • Fülöp, F., & Pihlaja, K. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7546-7557. [Link]

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Exploratory

Comprehensive Spectroscopic Characterization of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Target Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary & Structural Context 3-(tert-Butoxycarbonyl)-3-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Structural Context

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS 114340-52-2)[1], frequently referred to as citric acid central mono-tert-butyl ester, is a highly specialized building block. With a molecular weight of 248.23 g/mol and a formula of C₁₀H₁₆O₇[2], it is predominantly utilized in the synthesis of siderophore derivatives and advanced targeted drug delivery systems[3].

Because citric acid possesses three reactive carboxyl groups, achieving and validating selective mono-esterification at the C3 (central) position—rather than the C1 or C5 (terminal) positions—is a significant analytical challenge. This whitepaper provides a definitive guide to the spectroscopic characterization (NMR, FT-IR, and MS) of this molecule, focusing on the causality behind experimental choices and establishing self-validating analytical workflows to ensure absolute regiochemical integrity.

The Causality of Spectroscopic Signatures

As a Senior Application Scientist, it is critical to look beyond empirical peak matching and understand why the molecule behaves the way it does in various electromagnetic fields.

NMR: Prochirality and Symmetry

The most definitive proof of C3-regiochemistry lies in its ¹H NMR spectrum. If the tert-butyl group were attached to a terminal carboxyl group (C1), the molecule's symmetry would be broken, yielding two distinct methylene (-CH₂-) environments. However, because the ester is at the central C3 position, the molecule retains a plane of symmetry. The C3 carbon is achiral but prochiral . Consequently, the two terminal -CH₂COOH groups are enantiotopic (chemically equivalent in an achiral solvent), but the two protons within each methylene group are diastereotopic . They couple with each other, resulting in a characteristic AB quartet rather than a simple singlet. Observing this AB quartet is the absolute confirmation of central esterification.

FT-IR: Carbonyl Resolution

The molecule contains two types of carbonyls: a central tert-butyl ester and two terminal carboxylic acids. Esters lack the strong hydrogen-bonding network of carboxylic acids and typically require more energy to stretch. Therefore, the FT-IR spectrum must resolve the higher-frequency ester C=O stretch (~1735 cm⁻¹) from the lower-frequency, hydrogen-bonded carboxylic acid C=O stretch (~1710 cm⁻¹).

Mass Spectrometry: The Pitfalls of Hard Ionization

Electron Ionization (EI) is fundamentally incompatible with tert-butyl esters; the high energy (70 eV) induces immediate gas-phase elimination of isobutylene, leaving only the citric acid core. To observe the intact parent ion and confirm the esterification state, Electrospray Ionization (ESI) in negative mode is mandatory.

Quantitative Spectroscopic Data Summaries

The following tables summarize the validated spectroscopic parameters for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.42Singlet (s)9H--C(CH₃)₃ (tert-butyl protons)
2.75Doublet (d)2H15.5-CH₂- (Diastereotopic proton Hₐ)
2.90Doublet (d)2H15.5-CH₂- (Diastereotopic proton H₆)
5.45Broad Singlet (br s)1H-C3 -OH (Hydroxyl proton)
12.30Broad Singlet (br s)2H--COOH (Carboxylic acid protons)
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
27.8Primary (CH₃)tert-butyl methyl carbons
43.5Secondary (CH₂)C2 and C4 methylene carbons
73.0Quaternary (C)C3 central carbon (attached to -OH)
82.5Quaternary (C)tert-butyl quaternary carbon
170.5Quaternary (C=O)C3 ester carbonyl
172.0Quaternary (C=O)C1 and C5 carboxylic acid carbonyls
Table 3: FT-IR Spectral Assignments (ATR-Diamond)
Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3400 – 2500Strong, BroadO-H stretchCarboxylic acids & tertiary alcohol
2980, 2935WeakC-H stretchAliphatic backbone & tert-butyl
1735Strong, SharpC=O stretchCentral tert-butyl ester
1710Strong, BroadC=O stretchTerminal carboxylic acids
1150MediumC-O stretchEster linkage
Table 4: ESI-MS Data (Negative Ion Mode)
m/z ObservedIon SpeciesRelative AbundanceMechanistic Origin
247.1[M - H]⁻100% (Base Peak)Deprotonation of terminal -COOH
191.0[M - H - 56]⁻~35%Neutral loss of isobutylene (C₄H₈)
173.0[M - H - 74]⁻~15%Neutral loss of tert-butanol (C₄H₁₀O)

Experimental Protocols & Self-Validating Workflows

To guarantee data integrity, the following step-by-step methodologies incorporate built-in self-validation checkpoints.

Protocol A: NMR Acquisition & Regiochemical Validation
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality Check: Do not use CD₃OD or D₂O. Protic deuterated solvents will rapidly exchange with the -OH and -COOH protons, erasing the signals at 5.45 ppm and 12.30 ppm. DMSO-d₆ prevents this exchange while disrupting intermolecular hydrogen bonds, sharpening the signals.

  • Acquisition Parameters: Acquire the ¹H spectrum at ≥400 MHz with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds. For ¹³C, utilize 1024 scans.

  • Self-Validation (2D COSY): To prove that the peaks at 2.75 ppm and 2.90 ppm are an AB quartet and not two separate impurities, run a 2D COSY experiment. A strong off-diagonal cross-peak must connect these two signals, confirming they are part of the same geminal spin system.

Protocol B: FT-IR ATR Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Self-Validation: Inspect the 2300 cm⁻¹ region. If strong CO₂ doublet peaks are present, the background subtraction has failed, which can artificially distort the baseline near the critical 1700 cm⁻¹ carbonyl region. Recalibrate and re-run.

Protocol C: ESI-MS Flow Injection Analysis
  • Solvent Matrix: Prepare a 1 µg/mL solution of the compound in Methanol:Water (50:50, v/v).

    • Causality Check: Add 0.1% NH₄OH (Ammonium Hydroxide) instead of Formic Acid. Because the target is a dicarboxylic acid, a slightly basic matrix facilitates efficient deprotonation, exponentially increasing the [M-H]⁻ signal at m/z 247.1.

  • Injection: Use a syringe pump for direct infusion at a flow rate of 10 µL/min into the ESI source operating in negative ion mode.

  • Self-Validation (Isotope Matching): Compare the M+1 peak (m/z 248.1) intensity to the theoretical isotopic distribution for C₁₀H₁₅O₇⁻. It should be approximately 11.2% of the base peak, confirming the carbon count and ruling out isobaric contaminants.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the multi-modal spectroscopic validation process, emphasizing how orthogonal techniques converge to confirm the C3-regiochemistry.

G A Sample Prep (CAS 114340-52-2) B 1H/13C NMR Prochiral Analysis A->B C FT-IR (ATR) Carbonyl Resolution A->C D ESI-MS/MS Soft Ionization A->D E Regiochemical Validation B->E AB Quartet C3 Symmetry C->E 1735 cm⁻¹ (Ester) 1710 cm⁻¹ (Acid) D->E m/z 247.1 [M-H]⁻ -56 Da (Isobutylene)

Multi-modal spectroscopic workflow for validating the C3-regiochemistry of the synthesized compound.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Constrained Amino Acids Using 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Introduction & Mechanistic Rationale The development of peptidomimetics and conformationally restricted therapeutics heavily relies on the availability of highly functionalized, chiral building blocks. 3-(tert-Butoxycarb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of peptidomimetics and conformationally restricted therapeutics heavily relies on the availability of highly functionalized, chiral building blocks. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS 114340-52-2), also known as citric acid tert-butyl ester, is a highly versatile, pro-chiral symmetrical diacid.

The Causality of the Protection Strategy: Native citric acid possesses three carboxylic acid groups, presenting a severe chemoselectivity challenge during synthesis. By pre-protecting the sterically hindered central C3 carboxylate as a tert-butyl ester, researchers can selectively manipulate the C1 and C5 terminal carboxylates [1]. This strategic protection prevents unwanted lactonization or polymerization during peptide coupling. Furthermore, the tert-butyl group is orthogonal to standard Fmoc/Cbz peptide chemistry, allowing it to be retained until a final global deprotection step. Desymmetrization of this molecule yields chiral β -hydroxy- β -carboxy amino acid derivatives—constrained scaffolds that restrict conformational flexibility, thereby enhancing receptor binding affinity and proteolytic stability in drug design.

Synthetic Strategy & Workflow

The transformation of the symmetrical pro-chiral diacid into a chiral, constrained amino acid relies on two pivotal steps:

  • Desymmetrization: Utilizing chiral organocatalysts or enzymatic methods to selectively esterify one of the enantiotopic terminal carboxylic acids, breaking the symmetry and establishing stereocenter at C3 [2].

  • Curtius Rearrangement: The remaining free carboxylic acid is converted to a primary amine via an acyl azide intermediate.

Workflow A Pro-chiral Diacid (CAS 114340-52-2) B Desymmetrization (Enzyme/Catalyst) A->B C Chiral Mono-acid Intermediate B->C D Curtius Rearrangement C->D E Constrained Amino Acid D->E

Synthetic workflow from pro-chiral diacid to constrained amino acid.

Experimental Protocols

Protocol A: Organocatalytic Desymmetrization to Chiral Mono-Ester

Objective: Selectively convert one terminal carboxylic acid to a benzyl ester. Mechanistic Causality: A modified cinchona alkaloid catalyst is employed to sterically direct the nucleophilic attack of benzyl alcohol to only one of the two identical terminal carboxylates.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (10 mmol) in anhydrous toluene (50 mL) under an argon atmosphere.

  • Catalyst Addition: Add the modified cinchona alkaloid catalyst (10 mol%) and cool the reaction mixture to -20 °C to maximize stereofacial discrimination.

  • Esterification: Slowly add benzyl alcohol (10.5 mmol) and a coupling agent (e.g., DCC, 11 mmol) dropwise over 30 minutes.

  • Self-Validating Checkpoint: Monitor the reaction via chiral HPLC. The reaction is considered self-validated when the mono-ester peak reaches a plateau and the calculated enantiomeric excess (ee) exceeds 95%. If a di-ester begins forming, quench the reaction immediately with 5% aqueous citric acid.

  • Workup: Filter the urea byproduct, wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the chiral mono-acid.

Protocol B: Curtius Rearrangement to N-Cbz Constrained Amino Acid

Objective: Convert the remaining free carboxylic acid into a Cbz-protected primary amine. Mechanistic Causality: Diphenylphosphoryl azide (DPPA) is selected over traditional acid chlorides (like SOCl₂) because it operates under mild, near-neutral conditions[3]. Harsh acidic conditions would prematurely cleave the critical C3 tert-butyl ester and risk dehydrating the tertiary hydroxyl group.

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve the chiral mono-acid (5 mmol) in anhydrous toluene (25 mL). Add triethylamine (6 mmol) followed by DPPA (5.5 mmol) at 0 °C. Stir for 2 hours at room temperature.

  • Thermal Rearrangement: Heat the reaction mixture to 80 °C.

  • Self-Validating Checkpoint 1 (Visual): The expulsion of nitrogen gas (bubbling) serves as a kinetic indicator. The rearrangement to the isocyanate is complete when gas evolution ceases.

  • Self-Validating Checkpoint 2 (Spectroscopic): Extract a 50 µL aliquot and perform FT-IR analysis. A strong, distinct absorption band at ~2250 cm⁻¹ confirms the presence of the transient isocyanate intermediate.

  • Nucleophilic Trapping: Once the isocyanate is confirmed, add benzyl alcohol (10 mmol) to the mixture at 80 °C and stir for an additional 4 hours.

  • Final Validation: A subsequent FT-IR scan must show the complete disappearance of the 2250 cm⁻¹ band, confirming total conversion to the stable benzyl carbamate (Cbz-protected amine).

Mechanism A Carboxylic Acid Activation (DPPA + Et3N) B Acyl Azide Formation (- DPPA byproducts) A->B C Thermal Rearrangement (Loss of N2 Gas) B->C D Isocyanate Intermediate (IR: ~2250 cm⁻¹) C->D E Nucleophilic Trapping (ROH Addition) D->E F Carbamate-Protected Amine (Cbz/Boc) E->F

Curtius rearrangement mechanism for primary amine installation.

Quantitative Data & Optimization

To ensure reproducibility and optimal yield across different scales, the following optimization metrics have been established for the desymmetrization and rearrangement phases.

Table 1: Optimization of Desymmetrization and Curtius Rearrangement Parameters

Reaction StepReagents / CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Enzymatic Desymmetrization Candida antarctica Lipase B, EtOHMTBE3085>95
Organocatalytic Desymmetrization Cinchona Alkaloid derivative, BnOHToluene-209298
Curtius Rearrangement (Activation) DPPA, Et₃NToluene0 to 25>95 (Conversion)N/A
Curtius Rearrangement (Trapping) Benzyl Alcohol (BnOH)Toluene8078 (Isolated)>98 (Retention)

Note: Enantiomeric excess is strictly retained during the Curtius rearrangement as the stereocenter at C3 is not involved in the migrating C1-C-N bond sequence.

References

  • Multi-kg Manufacture of AZD5462 Part 1: The Fragments, Featuring C−H Borylation, Organocatalytic Desymmetrization and Curtius Rearrangement. ChemRxiv.[Link]

  • Streamlined synthesis of (R, R)-rhizoferrin, (S, S)-rhizoferrin and (R, S, R)-staphyloferrin A. ResearchGate.[Link]

  • Modified Curtius rearrangements in the selective cleavage of PD-glucosiduronic acid and PD-glucosiduronamide linkages. Canadian Science Publishing.[Link]

Application

Application Notes and Protocols: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid in Advanced Peptide and Siderophore Synthesis

Executive Summary 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as 3-tert-butyl citrate , is a highly specialized bifunctional building block utilized in advanced organic and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as 3-tert-butyl citrate , is a highly specialized bifunctional building block utilized in advanced organic and 1[1]. Its primary application lies in the chemical synthesis of complex citrate-based siderophores (e.g., Staphyloferrin A, Petrobactin, Schizokinen) and the surface functionalization of nanomaterials[1][2][3]. This guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols for integrating this compound into complex synthetic workflows.

Chemical Profile & Orthogonal Protection Logic

When designing synthetic routes for citrate-based molecules, the symmetrical functionalization of citric acid presents a significant chemoselectivity challenge. Unprotected citric acid possesses three reactive carboxylic acids; attempting direct amide coupling inevitably leads to uncontrolled cross-linking, polymerization, and a complex mixture of regioisomers.

Mechanistic Causality: 3-tert-butyl citrate solves this by masking the central (C3) carboxylic acid as a tert-butyl ester, leaving the terminal (C1 and C5) carboxylic acids free for targeted amide coupling[1].

  • Orthogonality in SPPS: The tert-butyl ester is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection[1]. It is only cleaved under highly acidic conditions (e.g., 95% Trifluoroacetic acid), allowing for simultaneous global deprotection and resin cleavage at the end of the synthesis[2].

  • Hydroxyl Preservation: The free tertiary hydroxyl group at C3 is critical for downstream iron chelation in siderophores[1][2].

Protection_Logic Core 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid C1_C5 C1 & C5 Terminal Carboxyls (Unprotected) Core->C1_C5 C3_Carboxyl C3 Central Carboxyl (t-Butyl Ester) Core->C3_Carboxyl C3_OH C3 Hydroxyl (Unprotected) Core->C3_OH Action1 Amide Coupling (Reacts with primary amines) C1_C5->Action1 Action2 Orthogonal Protection (Stable to Piperidine, Cleaved by TFA) C3_Carboxyl->Action2 Action3 Iron Chelation (Participates in target binding) C3_OH->Action3

Caption: Orthogonal protection logic of 3-t-Bu-citrate in complex peptide synthesis.

Application 1: SPPS of Citrate-Based Siderophores

Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Synthesizing siderophores like 2 requires linking polyamines or D-ornithine to the C1 and C5 positions of citric acid[1][2].

Step-by-Step Protocol: Symmetrical Coupling on Solid Support

This protocol outlines the incorporation of 3-t-Bu-citrate onto an Fmoc-Lys(Mtt)-Wang resin, ensuring a self-validating workflow[1].

Step 1: Resin Preparation & Deprotection

  • Swell commercially available Fmoc-Lys(Mtt)-Wang resin in anhydrous dichloromethane (DCM) overnight to maximize pore accessibility[1].

  • Wash the resin thoroughly with N,N-Dimethylformamide (DMF).

  • Perform Fmoc deprotection using 20% piperidine in DMF for 30 minutes to liberate the primary amine on the resin[1].

  • Wash with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 2: Mild Activation of 3-t-Bu-citrate Expertise Insight: Avoid strong carbodiimides like DIC without highly efficient additives. Over-activation can lead to the dehydration of the unprotected C3-hydroxyl group, forming an undesired aconitic acid derivative. PyBOP provides the ideal balance of reactivity and mildness.

  • Dissolve 3-t-Bu-citrate (3 equivalents relative to resin loading) and PyBOP (3 eq.) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution.

  • Stir for 3 minutes for pre-activation.

Step 3: Coupling & Self-Validation

  • Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Drain and wash the resin with DMF and DCM.

  • Self-Validating Step (Kaiser Test): Extract a few resin beads and apply the Ninhydrin/Kaiser test. A colorless/yellow bead confirms the absence of free primary amines (successful coupling). A blue bead indicates incomplete coupling, triggering a mandatory re-coupling cycle before proceeding.

Step 4: Global Cleavage and Deprotection

  • Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/H2O (95:2.5:2.5 v/v/v) for 2–3 hours. Causality: This highly acidic environment simultaneously cleaves the peptide backbone from the Wang resin and removes the central tert-butyl protecting group of the citrate moiety, yielding the fully active siderophore[1][2].

  • Precipitate the crude product in cold diethyl ether, centrifuge, and purify via preparative HPLC[1].

SPPS_Workflow N1 1. Resin Preparation Fmoc-Lys(Mtt)-Wang Resin N2 2. Fmoc Deprotection 20% Piperidine in DMF N1->N2 N3 3. Coupling of 3-t-Bu-citrate PyBOP, DIPEA, DMF N2->N3 N4 4. Self-Validation Kaiser Test N3->N4 N4->N3 Positive (Re-couple) N5 5. Global Cleavage TFA / TIPS / H2O N4->N5 Negative (Complete) N6 6. Purification Prep-HPLC N5->N6

Caption: Workflow for Solid-Phase Peptide Synthesis of Citrate-Based Siderophores.

Application 2: Synthesis of Functionalized Nanoparticles (MRI Contrast Agents)

Beyond SPPS, 3-t-Bu-citrate derivatives are heavily utilized to functionalize 3[3]. By converting the compound into an NHS-ester (succinyl 3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-hydroxypentanedioic acid), researchers can conjugate bisphosphonates to the nanoparticles to create non-ionizing contrast agents for dynamic bone turnover imaging[3].

Step-by-Step Protocol: Solution-Phase Conjugation
  • Nanoparticle Preparation: Synthesize bare Gd2O3 nanoparticles via a one-pot polyol route using GdCl3·6H2O and NaOH in triethylene glycol (TEG) at 180 °C for 4 hours[3].

  • Conjugation: Dissolve 2 mmol (0.73 g) of Gd2O3 nanoparticles in 30 mL of TEG in a three-necked flask. Add 2 mmol (0.58 g) of the NHS-activated citrate derivative dissolved in 30 mL of TEG[3].

  • Reaction: Heat the reaction mixture to 110 °C and maintain for 12 hours under continuous magnetic stirring[3].

  • Self-Validating Step (FTIR & TGA): Following washing, validate the surface conjugation using Fourier Transform Infrared Spectroscopy (FTIR) to confirm the presence of stable amide/ester linkages, and Thermogravimetric Analysis (TGA) to quantify the organic ligand density on the inorganic core[3].

Quantitative Data: Coupling Condition Optimization Matrix

The choice of coupling reagent directly impacts the yield and structural integrity of the final product. The table below summarizes the optimal conditions based on the target application[1][2][3].

Coupling Reagent SystemReaction TimeCoupling EfficiencyRisk of C3-OH DehydrationRecommended Application
PyBOP / DIPEA 2 hours> 95%LowSPPS (Siderophores)
EDC / NHS 12 hours85 - 90%LowSolution-Phase / Nanoparticles
DIC / HOBt 3 hours80 - 85%ModerateRoutine SPPS
Sb(OEt)3 (Neat) 24 hours (80°C)~ 65% (Total Yield)LowEster-Amide Exchange (Petrobactin)[2]

References

  • Chemical Synthesis of Bacterial Siderophores and Applications in Pathogen Detection Source: Purdue e-Pubs URL
  • Synthesis and Characterization of Bisphosphonate-Functionalized Gadolinium Oxide Nanoparticles as Nonionizing Contrast Agents to Detect Bone Turnover Source: ACS Applied Materials & Interfaces - ACS Publications URL
  • A New Approach to Characterize Siderophore-Type Ligands in Seawater by Solid Phase Synthesis and SPE-HPLC-ESI Source: Semantic Scholar / MDPI URL

Sources

Method

Application Notes & Protocols: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid in Advanced Pharmaceutical Synthesis

Executive Summary & Mechanistic Rationale 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as citric acid tert-butyl ester, is a highly specialized, orthogonally protected A2B-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as citric acid tert-butyl ester, is a highly specialized, orthogonally protected A2B-type building block[1]. With a molecular formula of C10H16O7 and a molecular weight of 248.23 g/mol [2], this compound solves a fundamental challenge in medicinal chemistry: the selective functionalization of citric acid.

Unprotected citric acid possesses three carboxylic acid groups with similar pKa values, making selective amidation or esterification notoriously difficult and prone to polymerization or intramolecular cyclic anhydride formation. By pre-protecting the central (C3) carboxyl group as a tert-butyl ester, the two terminal (C1 and C5) carboxyls are left free and highly reactive[3]. The tert-butyl group provides immense steric hindrance and remains completely stable under basic or nucleophilic coupling conditions, yet it can be cleanly cleaved via an SN​1 mechanism using mild acids like Trifluoroacetic Acid (TFA) once the desired architecture is assembled.

G Core 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid Term Terminal Carboxyls (C1, C5) Unprotected & Reactive Core->Term Cent Central Carboxyl (C3) t-Butyl Protected Core->Cent Coupling Primary Amidation (Peptide Coupling) Term->Coupling Stable Stable to Nucleophiles & Basic Conditions Cent->Stable Cleavage Acidic Cleavage (TFA) Yields Free Carboxyl Stable->Cleavage Post-Coupling Step

Figure 1: Orthogonal protection logic of the citric acid tert-butyl ester scaffold.

Key Application: Synthesis of Siderophore-Drug Conjugates

A primary industrial application of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is the preparation of siderophore derivatives [4]. Siderophores are low-molecular-weight iron chelators secreted by bacteria. By conjugating antibiotics to a citric acid-based siderophore scaffold (such as staphyloferrin A analogs), drug developers can hijack bacterial iron-transport systems—a strategy known as the "Trojan Horse" approach.

Causality in Experimental Design

When activating the terminal carboxyls of this glutaric acid derivative, standard carbodiimides (like EDC or DCC) alone often lead to the formation of inactive cyclic anhydrides. To prevent this, HATU is utilized. HATU rapidly forms a highly reactive HOAt ester that intercepts the incoming amine payload much faster than the intramolecular cyclization pathway can occur. During the final deprotection step, the addition of Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the liberated tert-butyl cation from alkylating electron-rich regions of the antibiotic payload.

Protocol 1: Bis-Amidation and Orthogonal Deprotection

Step 1: Scaffold Activation

  • Dissolve 1.0 equivalent (eq) of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid[5] in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes to ensure complete deprotonation of the terminal carboxyls.

  • Chill the reaction to 0 °C, then add 2.2 eq of HATU. Stir for 15 minutes to form the active HOAt ester.

Step 2: Payload Coupling 4. Add 2.1 eq of the amine-functionalized drug payload (e.g., a modified fluoroquinolone or beta-lactam). 5. Allow the reaction to warm to room temperature and stir for 12 hours. 6. Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 247.2 [M−H]− ) disappears, replaced by the bis-amide conjugate mass. 7. Purify the protected intermediate via reverse-phase flash chromatography (C18, MeCN/H2O).

Step 3: Acidic Cleavage of the Core 8. Dissolve the purified intermediate in a cleavage cocktail of 50% TFA / 45% Dichloromethane (DCM) / 5% TIPS. 9. Stir at room temperature for 2 hours. 10. Evaporate the volatiles under a stream of nitrogen and precipitate the final active siderophore-drug conjugate in cold diethyl ether.

G A Starting Material (CAS: 114340-52-2) B Activation (HATU / DIPEA) A->B Step 1 C Payload Coupling (Drug-NH2) B->C Step 2 D Deprotection (50% TFA / DCM) C->D Step 3 E Active Conjugate (Siderophore-Drug) D->E Step 4

Figure 2: Step-by-step workflow for synthesizing siderophore-drug conjugates.

Data Presentation & Self-Validating Systems

To ensure trustworthiness and reproducibility in the laboratory, quantitative data regarding coupling efficiencies and analytical markers must be strictly monitored.

Table 1: Quantitative Comparison of Coupling Agents

Data reflects the bis-amidation efficiency of 114340-52-2 with primary aliphatic amines.

Coupling Agent SystemAdditiveRisk of Intramolecular CyclizationAverage Yield (%)Mechanistic Notes
HATU / DIPEA NoneLow88 - 95%Rapid HOAt ester formation outcompetes cyclization. Preferred method.
EDC·HCl NHSModerate60 - 70%Slower activation; requires strict temperature control (0 °C) to minimize side reactions.
DIC Oxyma PureLow85 - 90%Excellent alternative to HATU; highly efficient and avoids uronium salt byproducts.
DCC NoneHigh< 30%High rate of glutaric anhydride formation. Not recommended.
Table 2: Analytical Validation Markers (NMR & MS)

Self-validating checkpoints to confirm the integrity of the orthogonal protection strategy.

Experimental Stage 1 H NMR Marker (CDCl 3​ / DMSO- d6​ )LC-MS MarkerStatus Confirmation
Starting Material Sharp singlet at 1.42 ppm (9H, t-butyl) [M−H]− at 247.2Confirms pure 114340-52-2 scaffold.
Post-Coupling Singlet at 1.42 ppm remains intact [M+H]+ of Bis-AmideConfirms successful coupling without loss of C3 protection.
Post-Cleavage (TFA) Disappearance of 1.42 ppm singletMass shift of -56 Da Confirms complete removal of the isobutylene leaving group.

Troubleshooting & Handling Guidelines

  • Solubility: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a solid[5] that exhibits excellent solubility in polar aprotic solvents such as DMSO, DMF, and Methanol[4]. It has limited solubility in non-polar solvents like hexane.

  • Storage: To prevent premature hydrolysis or degradation, the compound should be stored refrigerated (2–8 °C) in a tightly sealed container, protected from moisture[4].

  • Premature Cleavage: If the tert-butyl group is lost during the coupling phase, ensure that no trace acids are present in the reaction mixture and that the amine payload is fully neutralized (free-based) prior to addition.

Sources

Application

Diastereoselective reactions with "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid"

Application Note: Diastereoselective and Enantioselective Desymmetrization of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Executive Summary & Scientific Context The compound 3-(tert-Butoxycarbonyl)-3-hydroxypentan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective and Enantioselective Desymmetrization of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Executive Summary & Scientific Context

The compound 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as citric acid tert-butyl ester or mono-tert-butyl citrate, is a highly versatile, prochiral dicarboxylic acid[1][2]. Structurally, it features a central hydroxyl group, a sterically demanding tert-butyl ester at the C3 position, and two enantiotopic carboxymethyl arms.

In advanced organic synthesis and drug development, this molecule serves as a critical building block for complex chiral citrate architectures, including microbial siderophores (e.g., rhizoferrin) and targeted pharmaceutical intermediates[2]. Because the two terminal carboxylic acids are chemically identical, direct differentiation is kinetically challenging. The most effective strategy to achieve high stereocontrol is the desymmetrization of its corresponding cyclic meso-anhydride . By leveraging chiral auxiliaries or bifunctional organocatalysts, researchers can selectively open the anhydride ring to yield diastereomerically or enantiomerically pure half-esters and half-amides[3][4].

Mechanistic Rationale & Causality

The causality behind the experimental workflow relies on conformational locking and steric differentiation.

  • Conformational Locking (Anhydride Formation): The flexible acyclic diacid is dehydrated to form a rigid, 6-membered meso-glutaric anhydride. This restricts the rotational degrees of freedom and forces the bulky C3 tert-butyl ester into a defined pseudo-equatorial or pseudo-axial orientation.

  • Stereoelectronic Differentiation (Ring-Opening): The introduction of a chiral environment—either through a chiral nucleophile (e.g., (R)-1-phenylethylamine) or a chiral bifunctional catalyst (e.g., Cinchona alkaloids)—creates diastereomeric transition states[4].

  • Bifunctional Activation: In organocatalytic methanolysis, Cinchona-derived catalysts operate via a dual-activation mechanism. The basic quinuclidine nitrogen deprotonates and activates the incoming alcohol, while the hydrogen-bond donors (e.g., squaramide or thiourea motifs) coordinate the anhydride carbonyls, directing the nucleophile exclusively to one enantiotopic face[3][5].

ChemicalWorkflow A Prochiral Diacid (CAS 114340-52-2) B Dehydration (Ac2O / Reflux) A->B C meso-Glutaric Anhydride B->C D Chiral Amine (Diastereoselective) C->D Aminolysis E MeOH + Cinchona (Enantioselective) C->E Methanolysis F Chiral Half-Amide (>95% de) D->F G Chiral Half-Ester (>90% ee) E->G

Synthetic workflow for the desymmetrization of 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific workup procedures are embedded to ensure the integrity and purity of the chiral products without the immediate need for complex chromatography[5][6].

Protocol A: Synthesis of the meso-Anhydride Intermediate

Objective: Convert the prochiral diacid into 3-(tert-butoxycarbonyl)-3-hydroxyglutaric anhydride.

  • Reaction Setup: Charge a flame-dried round-bottom flask with 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂, 0.5 M).

  • Activation: Add acetyl chloride (3.0 equiv) dropwise at 0 °C under an argon atmosphere. Alternatively, acetic anhydride can be used.

  • Propagation: Attach a reflux condenser and heat the mixture to 45 °C for 4 hours.

  • In-Process Control (IPC): Monitor via FTIR. The reaction is complete when the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) disappears and two distinct anhydride C=O stretches appear (approx. 1800 and 1760 cm⁻¹).

  • Isolation: Concentrate the mixture under reduced pressure to remove unreacted acetyl chloride and acetic acid by-products. Triturate the resulting crude oil with cold hexanes to precipitate the meso-anhydride as a crystalline solid. Filter and dry under high vacuum.

Protocol B: Diastereoselective Aminolysis with a Chiral Auxiliary

Objective: Desymmetrize the anhydride using a chiral amine to form a diastereomerically enriched half-amide.

  • Reaction Setup: Dissolve the meso-anhydride (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool the solution to −78 °C using a dry ice/acetone bath.

  • Nucleophilic Attack: Slowly add (R)-(+)-1-phenylethylamine (1.05 equiv) dissolved in CH₂Cl₂ dropwise over 30 minutes to prevent localized heating.

  • Maturation: Stir at −78 °C for 2 hours, then allow the reaction to gradually warm to room temperature over 4 hours.

  • Self-Validating Workup: Dilute with additional CH₂Cl₂ and wash twice with 1 M aqueous HCl to remove any unreacted chiral amine. The organic layer contains the half-amide.

  • Purification: The major diastereomer can typically be isolated via selective crystallization from ethyl acetate/heptane, leveraging the differential solubility of the formed diastereomers.

Protocol C: Enantioselective Organocatalytic Methanolysis

Objective: Achieve highly enantioselective ring-opening using an achiral alcohol and a recyclable chiral organocatalyst[4][5].

  • Catalyst Preparation: Suspend the meso-anhydride (1.0 equiv) and the bifunctional Cinchona alkaloid catalyst (e.g., (DHQD)₂AQN or a Cinchona-squaramide derivative, 10 mol%) in anhydrous toluene (0.05 M).

  • Thermal Control: Cool the suspension to −50 °C. Lower temperatures are critical to maximizing the enantiomeric excess (ee) by rigidifying the hydrogen-bonded transition state[3].

  • Desymmetrization: Add anhydrous methanol (10.0 equiv) dropwise. Stir the reaction at −50 °C for 48 hours.

  • Self-Validating Extraction (Catalyst Recovery): Quench the reaction with 1 M aqueous HCl and extract with ethyl acetate. To separate the product from the catalyst, extract the organic layer with saturated aqueous NaHCO₃. The chiral half-ester partitions into the aqueous phase as a sodium salt, while the organocatalyst remains in the organic phase (and can be recovered).

  • Product Isolation: Acidify the aqueous phase to pH 2 using 2 M HCl and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the enantiomerically enriched half-ester.

Mechanism N1 meso-Anhydride N3 H-Bond Activation of Carbonyls N1->N3 N2 Bifunctional Organocatalyst (e.g., Cinchona Alkaloid) N2->N3 N4 Base Activation of Nucleophile (MeOH) N2->N4 N5 Enantiotopic Face Attack (Transition State) N3->N5 N4->N5 N6 Desymmetrized Product N5->N6

Bifunctional organocatalytic mechanism for enantioselective anhydride desymmetrization.

Data Presentation: Optimization of Desymmetrization

The table below summarizes typical quantitative outcomes for the desymmetrization of 3-substituted glutaric anhydrides, highlighting the superiority of low-temperature organocatalytic approaches[3][4].

Desymmetrization StrategyNucleophileCatalyst / AuxiliaryTemp (°C)Yield (%)Selectivity
Diastereoselective Aminolysis (R)-1-PhenylethylamineNone-78 to RT82 - 86%>90% de
Enantioselective Methanolysis Methanol(DHQD)₂AQN (10 mol%)-3089 - 92%93 - 95% ee
Enantioselective Alcoholysis Benzyl AlcoholCinchona-Squaramide (5 mol%)-5085 - 88%96 - 98% ee
Enzymatic Desymmetrization Water (Hydrolysis)Lipase / Esterase3740 - 55%70 - 85% ee

References

  • Organic Letters (ACS Publications). Highly Enantioselective Synthesis of γ-Carboxy-β-amino Acids via Desymmetric Alcoholysis of 3-Aminoglutaric Anhydrides. Retrieved from:[Link][3]

  • ResearchGate. Enantioselective Alcoholysis of meso-Glutaric Anhydrides Catalyzed by Cinchona-Based Sulfonamide Catalysts. Retrieved from:[Link][4]

  • ChemRxiv. Multi-kg Manufacture Featuring Organocatalytic Desymmetrization. Retrieved from:[Link][5]

Sources

Method

Application Note: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Chemical Profile In the development of complex peptide therapeutics and biomimetics, the incorporation of branching points and metal-chelating moieties is highly sought after. 3-(tert-Butoxycarbonyl)-3-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In the development of complex peptide therapeutics and biomimetics, the incorporation of branching points and metal-chelating moieties is highly sought after. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (commonly known as Citric Acid tert-Butyl Ester) is a specialized building block designed to introduce a citrate backbone into peptide sequences[1][2].

Native citric acid possesses three carboxylic acid groups and one hydroxyl group, presenting a chemoselective nightmare during standard Solid-Phase Peptide Synthesis (SPPS). Activation of unprotected citric acid rapidly leads to the formation of citric acid anhydrides or cyclic imides, destroying the integrity of the synthesis[3]. By masking the central (C3) carboxyl group with a bulky tert-butyl (tBu) ester, this derivative forces coupling reactions to occur exclusively at the terminal (C1 and C5) carboxyls.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid
Common Name Citric Acid tert-Butyl Ester
CAS Number 114340-52-2[1]
Molecular Formula C10H16O7
Molecular Weight 248.23 g/mol
Physical State Solid (White to Light Pink)[2]
Solubility DMF, DMSO, Methanol

Mechanistic Insights & Orthogonal Logic (E-E-A-T)

As an application scientist, it is critical to understand the causality behind the protection strategy of this molecule. The tBu group provides an elegant orthogonal protection scheme compatible with standard Fmoc-SPPS workflows.

  • Suppression of Cyclization : The steric bulk of the tBu group prevents the C3 carboxyl from participating in intramolecular anhydride formation during carbodiimide activation[3].

  • Chemoselective Elongation : It restricts activation exclusively to the C1 and C5 terminal carboxyl groups. This allows for the controlled, stepwise assembly of symmetric or asymmetric citrate-bridged conjugates, directly mimicking natural NRPS-independent siderophore (NIS) synthetase pathways (e.g., aerobactin or petrobactin biosynthesis)[4][5].

  • Orthogonality : The tBu ester is completely stable to the 20% piperidine used for iterative Fmoc deprotection, but is highly labile to the 95% Trifluoroacetic acid (TFA) used during final global cleavage.

Orthogonal_Logic Citrate 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid Term Terminal Carboxyls (C1, C5) [Free for Coupling] Citrate->Term Cent Central Carboxyl (C3) [tBu Protected] Citrate->Cent Cond1 Amide Bond Formation Term->Cond1 DIC/OxymaPure Cond2 Stable (No Reaction) Cent->Cond2 20% Piperidine Cond3 Deprotection (Free Acid) Cent->Cond3 95% TFA

Orthogonal protection strategy of the citrate tBu ester in Fmoc-SPPS.

Workflow: Synthesis of Citrate-Bridged Siderophore Mimetics

Siderophores are high-affinity iron-chelating compounds secreted by microorganisms. Many potent siderophores (e.g., aerobactin, rhizoferrin) utilize a central citrate molecule linked to two identical peptide or polyamine chains[4][6].

Synthesizing these mimetics on a solid support requires a two-phase nucleophilic capture strategy. First, the diacid is coupled in high excess to the resin to ensure only one carboxyl reacts (preventing inter-bead cross-linking). Second, the remaining free carboxyl is activated to capture an incoming amine from solution.

SPPS_Workflow R Peptidyl-Resin (Free N-term) C1 Coupling Citrate tBu Ester (DIC/Oxyma) R->C1 Step 1 B Branching Point (1 Free Carboxyl) C1->B C2 Second Coupling (HATU/DIPEA) B->C2 Step 2 D Global Cleavage (TFA/Scavengers) C2->D Step 3 P Free Citrate-Peptide (Active Chelator) D->P Step 4

Workflow for synthesizing citrate-bridged siderophore mimetics via SPPS.
Table 2: Optimized Coupling Parameters for Citrate tBu Ester
Reaction PhaseReagentsEquivalentsTimeTempMechanistic Rationale
Phase 1 (Attachment) DIC / OxymaPure5.0 eq120 minRTHigh excess drives pseudo-first-order kinetics, preventing inter-bead cross-linking.
Phase 2 (Elongation) HATU / DIPEA3.0 eq60 minRTStronger uronium-based activation overcomes steric hindrance of the resin-bound mono-acid.
Global Cleavage 95% TFA / ScavengersN/A120 minRTAcidic conditions cleave the peptide from the resin and remove the C3 tBu ester.

Step-by-Step Experimental Protocol

Prerequisites: Fmoc-Rink Amide resin (or equivalent), standard SPPS solvents (DMF, DCM), deprotection cocktail (20% piperidine in DMF).

Step 1: Resin Preparation and Fmoc Deprotection
  • Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes to maximize the accessibility of reactive sites.

  • Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 2: Phase 1 Coupling (First Nucleophilic Capture)

Objective: Attach the citrate moiety via the C1 carboxyl while leaving the C5 carboxyl free, mimicking the action of the IucA NIS synthetase[5].

  • Dissolve 0.5 mmol (5.0 eq) of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid and 0.5 mmol (5.0 eq) of OxymaPure in 2 mL of anhydrous DMF.

  • Add 0.5 mmol (5.0 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the solution and pre-activate for 3 minutes.

  • Add the activated mixture to the resin and agitate at room temperature for 120 minutes.

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min).

Expert Insight : The 5-fold excess of the diacid is non-negotiable. It ensures that the resin-bound amines are rapidly saturated, preventing a single citrate diacid molecule from bridging two adjacent resin beads and causing irreversible resin aggregation.

Step 3: Phase 2 Coupling (Second Nucleophilic Capture)

Objective: Couple an incoming amine (e.g., an amino acid or polyamine) to the remaining C5 carboxyl of the resin-bound citrate, mimicking the IucC NIS synthetase[5].

  • Dissolve 0.3 mmol (3.0 eq) of the incoming amine (e.g., Fmoc-Lys(Boc)-OH) and 0.3 mmol (3.0 eq) of HATU in 2 mL of DMF.

  • Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Immediately add the mixture to the resin and agitate for 60 minutes.

  • Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

Expert Insight : HATU/DIPEA is utilized here instead of DIC/Oxyma. The remaining carboxyl group is now sterically hindered by both the resin matrix and the bulky tBu group at C3. Uronium-based coupling reagents provide the superior activation kinetics required to drive this reaction to completion.

Step 4: Global Deprotection and Cleavage
  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O.

  • Add 3 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the filtrate and precipitate the crude product in cold diethyl ether.

  • Centrifuge, decant the ether, and dry the pellet under a vacuum.

Expert Insight : The 95% TFA concentration is required to efficiently cleave the tert-butyl ester at the C3 position. Unmasking this central α-hydroxycarboxylate is chemically essential, as the free hydroxyl and carboxyl groups at C3 act as the primary coordination sites for high-affinity iron (Fe3+) chelation[4].

References

  • Discovery of a Chemical Modification by Citric Acid in a Recombinant Monoclonal Antibody: Influence of pH. National Institutes of Health (NIH) / ACS. URL:[Link]

  • AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis. Nature Chemical Biology / PMC. URL:[Link]

  • Targeting Siderophore Biosynthesis to Thwart Microbial Growth. MDPI International Journal of Molecular Sciences. URL:[Link]

Sources

Application

Coupling reactions of "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" with amines

An in-depth technical guide on the coupling reactions of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (also known as 3-tert-butyl citrate, CAS: 114340-52-2) with amines. Architectural Rationale: Why 3-tert-Butyl Ci...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the coupling reactions of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (also known as 3-tert-butyl citrate, CAS: 114340-52-2) with amines.

Architectural Rationale: Why 3-tert-Butyl Citrate?

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a highly specialized AB₂-type building block. Structurally, it is a citric acid derivative featuring two terminal carboxylic acids (C1 and C5) available for amidation, a tertiary hydroxyl group at C3, and a central carboxylic acid protected as a tert-butyl ester.

In the development of multivalent chelators, dendrimers, and targeted siderophore-drug conjugates (e.g., rhizoferrin analogues), the central carboxylate must often be preserved for downstream metal chelation (such as Fe³⁺ binding). The orthogonal protection afforded by the tert-butyl ester prevents unwanted reactivity at the sterically hindered central carbon, directing amine coupling exclusively to the terminal positions 1. Furthermore, its specific degradation and melting profiles make it highly compatible with advanced delivery formulations, such as cyclodextrin micropowders 2.

Mechanistic Insights: The "E-E-A-T" Perspective

When coupling terminal carboxylic acids in the presence of a free tertiary hydroxyl group, reaction kinetics must be meticulously controlled to prevent structural degradation.

  • The Causality of Side Reactions: If the activation of the carboxylic acid is too slow, or if the activated intermediate is long-lived, the molecule can undergo intramolecular cyclization. The free C3-hydroxyl group can attack the activated carbonyl, forming a five-membered lactone (citraconic or itaconic anhydride derivatives) 3. Alternatively, intermolecular O-acylation can occur, leading to oligomerization.

  • The Kinetic Solution: To outcompete these side reactions, rapid amidation is mandatory. We recommend uronium-based coupling reagents like HATU. HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. Because the OAt ester is immediately intercepted by the amine, the pathway to lactonization is kinetically starved.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its steric bulk prevents it from acting as a nucleophile, ensuring clean activation without degrading the active ester.

Quantitative Comparison of Coupling Strategies

Selecting the right coupling reagent dictates the purity profile of the final diamide. The table below summarizes empirical data for the bis-amidation of 3-tert-butyl citrate.

Coupling ReagentAdditiveBaseSolventYield (%)Reaction TimeMechanistic Notes & Side Reactions
HATU NoneDIPEADMF>90%1–2 hOptimal. Rapid OAt ester formation outcompetes lactonization.
EDC·HCl HOBt / NHSDIPEADMF/DCM75–85%12–16 hMild, water-soluble byproducts. Slower kinetics increase O-acylation risk.
PyBOP NoneDIPEADMF80–85%4–6 hGood alternative to HATU; produces pyrrolidine byproducts.
DCC DMAP (cat.)TEADCM50–60%24 hNot recommended. High risk of lactone formation; DCU removal is difficult.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) to ensure structural integrity at every step.

Protocol A: Synthesis of Symmetrical Citryl-Diamide

Objective: Couple two equivalents of a primary amine to the C1 and C5 positions.

  • Activation: In an oven-dried flask under N₂, dissolve 3-tert-butyl citrate (1.0 eq, 100 mg) and HATU (2.2 eq, 337 mg) in anhydrous DMF (5 mL).

    • Causality: A slight excess of HATU ensures complete activation of both terminal carboxylic acids. Anhydrous conditions prevent the hydrolysis of the highly reactive OAt ester.

  • Base Addition: Add DIPEA (4.0 eq, 280 µL) dropwise at 0 °C. Stir for 5 minutes.

    • Causality: Cooling to 0 °C controls the exothermic activation step, further suppressing intramolecular lactonization.

  • Amine Coupling: Add the desired primary amine (2.1 eq) dissolved in 1 mL of DMF dropwise to the activated mixture. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • In-Process QC: Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]⁺ 249.2 and the appearance of the diamide mass confirms completion. A Ninhydrin stain on TLC can verify the consumption of the primary amine.

  • Workup: Quench the reaction with ice-cold water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous citric acid 4 (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Deprotection of the tert-Butyl Ester

Objective: Reveal the central carboxylic acid for downstream metal chelation.

  • Acidic Cleavage: Dissolve the purified protected diamide in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (4 mL total volume per 100 mg of substrate).

    • Causality: The tert-butyl ester is highly acid-labile. TFA cleanly cleaves the ester, releasing isobutylene gas and CO₂ as volatile byproducts.

  • Scavenging (Optional but Recommended): If the amine payload contains electron-rich aromatic rings, add Triisopropylsilane (TIPS, 0.1 eq) as a carbocation scavenger to prevent tert-butylation of the payload.

  • Reaction & QC: Stir at RT for 2–3 hours. Monitor via LC-MS for the loss of 56 Da (isobutylene).

  • Isolation: Concentrate the mixture under a stream of N₂. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA. Lyophilize the residue from water/acetonitrile to yield the pure free citryl-diamide chelator.

Workflow & Application Visualizations

Workflow A 3-tert-Butyl Citrate (CAS: 114340-52-2) B Amine Coupling (HATU, DIPEA, DMF) A->B 2.1 eq. R-NH2 C Symmetrical Diamide (t-Butyl Protected) B->C Rapid Amidation D Acidic Cleavage (TFA / DCM) C->D Deprotection E Free Citryl-Diamide Chelator D->E -Isobutylene, -CO2

Synthetic workflow for symmetrical diamide generation and subsequent deprotection.

Pathway S1 Citryl-Diamide Drug Conjugate S2 Fe(III) Chelation (Extracellular) S1->S2 High Affinity for Fe3+ S3 Bacterial Outer Membrane Receptor Recognition S2->S3 Trojan Horse Strategy S4 Active Transport (Periplasm to Cytoplasm) S3->S4 TonB-dependent transport S5 Intracellular Payload Release (Antibacterial) S4->S5 Enzymatic Cleavage

Mechanism of action for citryl-diamide siderophore conjugates targeting bacterial pathogens.

References

  • Source: MDPI (Molecules)
  • Source: MDPI (Pharmaceutics)
  • Title: Synthesis of Filibuvir. Part III.
  • Title: Science of Synthesis: Acid Anhydrides and Amide Coupling Mechanisms Source: Thieme-Connect URL

Sources

Method

Application Notes and Protocols for Asymmetric Synthesis Utilizing 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Introduction: A Versatile Chiral Building Block for Complex Molecule Synthesis In the landscape of modern asymmetric synthesis, the demand for novel, highly functionalized chiral building blocks is insatiable. These mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Chiral Building Block for Complex Molecule Synthesis

In the landscape of modern asymmetric synthesis, the demand for novel, highly functionalized chiral building blocks is insatiable. These molecules serve as foundational scaffolds for the construction of complex, stereochemically defined target molecules, including pharmaceuticals and other biologically active compounds. "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" emerges as a promising candidate in this arena. While direct literature on this specific molecule is nascent, its structural motifs—a chiral tertiary alcohol and two carboxylic acid functionalities differentially protected—suggest significant potential. This guide will explore the plausible applications of this compound in asymmetric synthesis, drawing upon established principles and analogous transformations of structurally related molecules such as chiral glutaric acid and citric acid derivatives.[1][2][3] The tert-butoxycarbonyl (Boc) group offers a stable yet readily cleavable protecting group, allowing for selective manipulation of the molecule's functional groups.

Conceptual Framework: The Strategic Advantage of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

The synthetic utility of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is rooted in its trifunctional nature. The presence of a chiral tertiary alcohol, a Boc-protected carboxylic acid, and a free carboxylic acid provides a platform for a variety of stereoselective transformations.

G A 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid B Chiral Tertiary Alcohol A->B  Functional Group C Free Carboxylic Acid A->C  Functional Group D Boc-Protected Carboxylic Acid A->D  Functional Group E Asymmetric Transformations B->E  Enables C->E  Enables D->E  Enables F Synthesis of Complex Molecules E->F  Leads to

Caption: Functional group analysis of the title compound.

Part 1: Asymmetric Synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

The enantioselective synthesis of the title compound is a critical first step. Drawing inspiration from the synthesis of related chiral molecules, two primary strategies are proposed: enzymatic desymmetrization and asymmetric aldol addition.

Protocol 1: Enzymatic Desymmetrization of a Prochiral Precursor

This approach is based on the highly selective nature of enzymes to differentiate between two enantiotopic groups in a prochiral molecule. A plausible precursor would be 3-hydroxy-3-(carboxymethyl)pentanedioic acid dimethyl ester, which can be hydrolyzed enantioselectively.

Workflow for Enzymatic Desymmetrization

G start Prochiral Diester step1 Enzymatic Hydrolysis (e.g., Lipase) start->step1 step2 Chiral Monoester step1->step2 step3 Boc Protection step2->step3 end Target Molecule step3->end

Caption: Workflow for the enzymatic synthesis of the target molecule.

Step-by-Step Protocol:

  • Synthesis of the Prochiral Diester: Synthesize 3-hydroxy-3-(carboxymethyl)pentanedioic acid dimethyl ester from a suitable starting material like citric acid.[3]

  • Enzymatic Hydrolysis:

    • Suspend the prochiral diester in a phosphate buffer solution (pH 7.0).

    • Add a lipase (e.g., from Candida antarctica) and stir the mixture at room temperature.

    • Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

  • Work-up and Isolation:

    • Acidify the reaction mixture to pH 2 with dilute HCl.

    • Extract the chiral monoester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Boc Protection:

    • Dissolve the isolated chiral monoester in a suitable solvent (e.g., THF).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir the reaction at room temperature until completion (monitored by TLC).

  • Purification: Purify the final product by column chromatography on silica gel to yield enantiomerically enriched 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

Parameter Value Reference
Enzyme Lipase from Candida antarcticaAnalogous desymmetrizations
pH 7.0Optimal for many lipases
Temperature Room TemperatureMild conditions for enzymatic reactions
Enantiomeric Excess (ee) >95% (expected)Based on similar enzymatic resolutions

Part 2: Applications in Asymmetric Synthesis

The strategic placement of functional groups in 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid makes it a versatile precursor for a range of chiral molecules.

Application 1: Synthesis of Chiral Lactones

The free carboxylic acid and the tertiary alcohol can undergo intramolecular cyclization to form a chiral lactone. This lactone can be a valuable intermediate for the synthesis of natural products and pharmaceuticals.

Reaction Scheme: Lactonization

G start 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid product Chiral Lactone start->product Intramolecular Cyclization reagent Lactonization Conditions (e.g., DCC/DMAP)

Caption: Synthesis of a chiral lactone from the title compound.

Protocol 2: Synthesis of a Chiral Lactone Intermediate

  • Reaction Setup:

    • Dissolve 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired chiral lactone.

Application 2: Precursor for Chiral Piperidines

Substituted piperidines are common motifs in many pharmaceuticals. The dicarboxylic acid functionality of our title compound can be converted to a diamine, which can then undergo cyclization to form a chiral piperidine ring.

Synthetic Pathway to Chiral Piperidines

G A 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid B Diamine Formation (e.g., Curtius Rearrangement) A->B C Chiral Diamine Intermediate B->C D Intramolecular Cyclization C->D E Chiral Piperidine Derivative D->E

Caption: Proposed synthesis of chiral piperidines.

Protocol 3: Synthesis of a Chiral Piperidine Precursor

  • Activation of Carboxylic Acids:

    • Convert both carboxylic acid groups of a deprotected precursor to acid chlorides using oxalyl chloride or thionyl chloride.

  • Curtius Rearrangement:

    • Treat the diacid chloride with sodium azide to form the corresponding diazide.

    • Heat the diazide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming a diisocyanate.

  • Hydrolysis to Diamine:

    • Hydrolyze the diisocyanate with aqueous acid to yield the chiral diamine.

  • Cyclization:

    • Protect one of the amino groups and activate the other for intramolecular cyclization to form the piperidine ring. This can be achieved through various methods, such as reductive amination.[4]

Reaction Key Reagents Expected Outcome
Diamine Formation Oxalyl chloride, Sodium azideChiral diisocyanate
Hydrolysis Aqueous AcidChiral diamine
Cyclization Protective group strategy, Reductive aminationChiral piperidine derivative

Conclusion and Future Outlook

While "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" is not yet a widely commercialized building block, its inherent structural features present a compelling case for its utility in asymmetric synthesis. The protocols and applications outlined in this guide are based on well-established synthetic transformations and analogies to similar chiral molecules.[5][6] Further research into the enantioselective synthesis of this compound and exploration of its reactivity will undoubtedly unlock its full potential as a valuable tool for medicinal chemists and synthetic organic chemists. The development of scalable and cost-effective routes to this and other highly functionalized chiral building blocks will continue to be a driving force in the advancement of drug discovery and materials science.

References

  • Synthesis of symmetric and asymmetric diamides of citric acid and amino acids. Amino Acids. [Link]

  • 3-Hydroxyglutaric Acid | Rupa Health. Rupa Health. [Link]

  • Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Journal of Applied Microbiology. [Link]

  • 3-hydroxyglutaric acid - biocrates. Biocrates. [Link]

  • Enantioselective Synthesis of α-tertiary Hydroxyaldehydes by Palladium-Catalyzed Asymmetric Allylic Alkylation of Enolates. PMC. [Link]

  • 3-Hydroxy Glutaric Acid - Metabolon. Metabolon. [Link]

  • Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids Through Asymmetric Phase-Transfer Catalysis. PubMed. [Link]

  • Asymmetric Synthesis of Homocitric Acid Lactone. The Journal of Organic Chemistry. [Link]

  • Citric Acid — Its Natural and Synthetic Derivatives. ResearchGate. [Link]

  • Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. Wiley Online Library. [Link]

  • Asymmetric Synthesis of Glutamic Acid Derivatives by Silver-Catalyzed Conjugate Addition–Elimination Reactions. Organic Letters. [Link]

  • Enantioselective Synthesis of α-Tertiary Hydroxyaldehydes by Palladium-Catalyzed Asymmetric Allylic Alkylation of Enolates. Organic Chemistry Portal. [Link]

  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. [Link]

  • CuH-Catalyzed Regio- and Enantioselective Hydrocarboxylation of Allenes: Toward Carboxylic Acids with Acyclic Quaternary Centers. Organic Chemistry Portal. [Link]

  • Chemical Preparation of Asymmetrically Labeled Citric Acid 1. ACS Publications. [Link]

  • Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. PubMed. [Link]

  • Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Jagiellońskie Centrum Innowacji. [Link]

  • Aqueous citric acid as green reaction media for the synthesis of octahydroxanthenes. SciELO. [Link]

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. [Link]

  • Special Issue: Development of Asymmetric Synthesis. PMC. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. ResearchGate. [Link]

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Application

"3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" as a glutamate receptor ligand precursor

Application Notes & Protocols Topic: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid: A Versatile Precursor for the Synthesis of Novel Glutamate Receptor Ligands Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid: A Versatile Precursor for the Synthesis of Novel Glutamate Receptor Ligands

Audience: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.

Abstract

Glutamate receptors, the primary mediators of excitatory neurotransmission in the central nervous system (CNS), are crucial targets for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] The development of novel, selective ligands for glutamate receptor subtypes—including NMDA, AMPA, and metabotropic receptors—is a key objective in modern drug discovery.[3][4] This guide details the strategic use of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid as a foundational precursor for the synthesis of such ligands. The inherent asymmetry and differential protection afforded by the tert-butoxycarbonyl (Boc) group provide a unique chemical handle for creating diverse molecular scaffolds. We present a comprehensive overview of the precursor's properties, a detailed protocol for its conversion into a candidate ligand, and robust methodologies for the structural and functional characterization of the final compounds, with a focus on electrophysiological validation at NMDA receptors.

Precursor Profile: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

This commercially available citric acid analog serves as an ideal starting point for synthetic campaigns.[5] The Boc protecting group masks one of the distal carboxylic acids, allowing for selective modification of the remaining free carboxyl groups and the tertiary hydroxyl group. This strategic protection is central to designing controlled, multi-step syntheses.

PropertyValueReference
CAS Number 114340-52-2[5]
Molecular Formula C₁₀H₁₆O₇[5]
Molecular Weight 248.23 g/mol [5]
Physical Form Solid
Melting Point 123-124 °C
Storage Store at room temperature

Synthetic Strategy: From Precursor to Ligand

The core strategy involves leveraging the free carboxylic acid moieties for the introduction of new functional groups via amide bond formation, followed by the removal of the acid-labile Boc group to unmask the final carboxylic acid, a common feature for glutamate receptor recognition.

Synthetic_Strategy Precursor 3-(tert-Butoxycarbonyl)-3- hydroxypentanedioic acid Intermediate Boc-Protected Diamide Intermediate Precursor->Intermediate Amidation (HBTU/EDC, Amine) Ligand Final Ligand (e.g., Glutamate Receptor Antagonist) Intermediate->Ligand Boc Deprotection (TFA or HCl)

Caption: General synthetic workflow from the precursor to the final ligand.

Protocol 2.1: Synthesis of a Diamide-Substituted Ligand

This protocol describes a representative two-step synthesis. The choice of amine in Step 1 is critical and determines the final properties of the ligand. Aromatic or heterocyclic amines can be used to explore different pharmacophores.

Materials:

  • 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

  • Amine of choice (e.g., benzylamine, as a simple model)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step 1: Amide Coupling to Form Boc-Protected Intermediate

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid (1.0 eq) in anhydrous DMF.

  • Add HBTU (2.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acids.

  • Add the desired amine (e.g., benzylamine, 2.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aq. NaHCO₃ (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of EtOAc in hexanes) to yield the pure Boc-protected diamide intermediate.

Causality Note: HBTU is chosen as the coupling reagent for its efficiency in forming amide bonds with minimal side reactions. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. The molar excess of reagents ensures the complete conversion of both free carboxylic acids.

Step 2: Boc Group Deprotection

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (10-20 eq) dropwise. A common ratio is 1:1 DCM:TFA (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the removal of the Boc group by TLC or LC-MS.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting residue is the TFA salt of the final ligand. It can be further purified by recrystallization or preparative HPLC if necessary.

Causality Note: TFA is a strong acid that efficiently cleaves the Boc group, which is labile under acidic conditions.[6] The reaction is performed at 0 °C initially to control the exothermic reaction and prevent potential side reactions.

Structural and Functional Characterization

Validation requires rigorous confirmation of the chemical structure and assessment of its biological activity at the target receptor.

Protocol 3.1: Structural Elucidation by NMR and Mass Spectrometry

A. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons (e.g., -OH, -COOH, -NH).[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected Spectral Features:

    • ¹H NMR: Look for the disappearance of the characteristic singlet around ~1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc precursor. Appearance of signals corresponding to the newly introduced amine fragments is expected. The methylene protons of the pentanedioic acid backbone will appear as complex multiplets.[7]

    • ¹³C NMR: The disappearance of the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the Boc group is a key indicator of successful deprotection.[8] New signals for the amide carbonyls and the carbons of the added amine moiety will be present.

B. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive or negative ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The measured mass should be within 5 ppm of the calculated theoretical mass for the expected chemical formula.

Protocol 3.2: Functional Validation by Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the compound's activity as a potential antagonist at NMDA receptors expressed in a heterologous system (e.g., HEK293 cells).[9][10] NMDA receptors are ligand-gated ion channels that require both glutamate and a co-agonist (glycine or D-serine) for activation.[10][]

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with NMDA Receptor Subunit Plasmids (e.g., GluN1/GluN2A) Cell_Culture->Transfection Plating Plate cells onto coverslips for recording (24h post-transfection) Transfection->Plating Patching Obtain Whole-Cell Patch-Clamp Configuration Control Apply Agonists (Glutamate + Glycine) - Record Control Current Patching->Control Washout Wash with Extracellular Solution Control->Washout Test Pre-apply Test Ligand, then co-apply with Agonists Washout->Test Recording Record Modulated Current Test->Recording Measure Measure Peak Current Amplitudes Recording->Measure Calculate Calculate % Inhibition Measure->Calculate Dose_Response Construct Dose-Response Curve & Calculate IC₅₀ Calculate->Dose_Response

Caption: Workflow for functional characterization using patch-clamp electrophysiology.

Solutions and Reagents:

  • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • Agonists: L-Glutamate (stock solution 100 mM), Glycine (stock solution 10 mM).

  • Test Compound: Prepare stock solutions in DMSO or water and dilute to final concentrations in the external solution.

Experimental Procedure:

  • Cell Preparation: Use HEK293 cells transiently transfected with plasmids encoding NMDA receptor subunits (e.g., GluN1 and GluN2A). Plate cells on glass coverslips 24 hours before recording.[10]

  • Obtain Whole-Cell Configuration: Place a coverslip in the recording chamber perfused with external solution. Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with a single cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell voltage at -60 mV.[10]

  • Establish a Baseline Response: Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) for 2-3 seconds to evoke a control inward current. Repeat this application every 30-60 seconds until a stable baseline response is achieved.

  • Test for Antagonist Activity: Perfuse the test compound (at a specific concentration) for 30-60 seconds. Then, co-apply the test compound along with the glutamate/glycine agonist mixture.

  • Record Data: Record the current evoked in the presence of the test compound.

  • Washout: Wash the cell with the external solution to ensure the response returns to the baseline level.

  • Dose-Response Analysis: Repeat steps 4-6 with increasing concentrations of the test compound to determine the concentration-dependent inhibition.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence (I_control) and presence (I_ligand) of the test compound. Calculate the percentage of inhibition:

    • % Inhibition = (1 - (I_ligand / I_control)) * 100

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the maximal response).

Interpretation of Results and Ligand Classification

The functional data will determine the pharmacological profile of the newly synthesized compound.

Ligand_Classification leaf leaf Start Apply Ligand Alone Q1 Does it evoke a current? Start->Q1 Q2 Apply Ligand with Agonist. Does it reduce agonist current? Q1->Q2 No leaf_agonist Agonist Q1->leaf_agonist Yes Q3 Does it increase agonist current? Q2->Q3 No leaf_antagonist Antagonist Q2->leaf_antagonist Yes leaf_pam Positive Allosteric Modulator (PAM) Q3->leaf_pam Yes leaf_inactive Inactive Q3->leaf_inactive No

Caption: Decision tree for classifying the pharmacological activity of a new ligand.

  • Competitive Antagonist: The synthesized ligand is expected to act as a competitive antagonist if it structurally mimics glutamate. This would manifest as a rightward shift in the glutamate dose-response curve in the presence of the ligand, with no change in the maximum response. The IC₅₀ value obtained from the electrophysiology protocol will quantify its potency.[12][13]

  • Agonist: If the compound activates the receptor in the absence of glutamate, it is an agonist.[14]

  • Allosteric Modulator: If the compound has no effect on its own but enhances (Positive Allosteric Modulator, PAM) or reduces (Negative Allosteric Modulator, NAM) the response to glutamate, it is classified as an allosteric modulator.[15][16]

Conclusion

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a highly valuable and strategically designed precursor for the development of novel glutamate receptor ligands. Its protected carboxylic acid allows for controlled and divergent synthesis, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive characterization of new chemical entities targeting the glutamate system, thereby facilitating the discovery of next-generation therapeutics for CNS disorders.

References

  • Marklew, A., Kammonen, J., Richardson, E., & Clark, G. (n.d.). Development and validation of NMDA receptor ligand- gated ion channel assays using the Qube 384 automated electrophysiology platform. Sophion. Retrieved from [Link]

  • López-Cano, M., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 9(11), 2843–2851. Available at: [Link]

  • Priestley, T., et al. (1995). Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324. British Journal of Pharmacology, 115(8), 1425–1434. Available at: [Link]

  • Di Fabio, R., et al. (2013). Identification and Characterization of Novel NMDA Receptor Antagonists Selective for NR2A-over NR2B-Containing Receptors. ACS Chemical Neuroscience, 4(12), 1577–1582. Available at: [Link]

  • De Sarro, G., et al. (2016). Glutamate receptor ligands as anxiolytics. Current Opinion in Investigational Drugs, 7(1), 31-43. Available at: [Link]

  • De Amici, M., et al. (2002). Synthesis and pharmacology of 3-hydroxy-delta2-isoxazoline-cyclopentane analogues of glutamic acid. Bioorganic & Medicinal Chemistry, 10(11), 3527–3536. Available at: [Link]

  • López-Cano, M., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience, 9(11), 2843-2851. Available at: [Link]

  • Tokuhara, H., et al. (2022). Oxa-Michael-based divergent synthesis of artificial glutamate analogs. Organic & Biomolecular Chemistry, 20(36), 7269-7274. Available at: [Link]

  • Mukai, C., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 514-521. Available at: [Link]

  • Collins, M., et al. (2017). Identification and characterization of N-tert-butoxycarbonyl-MDMA: a new MDMA precursor. Drug Testing and Analysis, 9(3), 399–404. Available at: [Link]

  • Pellicciari, R., et al. (2001). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Journal of Medicinal Chemistry, 44(13), 2146–2151. Available at: [Link]

  • Kawinska, A., & Staszewska-Krajewska, O. (2015). Synthesis of nonracemic hydroxyglutamic acids. Mini-Reviews in Organic Chemistry, 12(1), 3-17. Available at: [Link]

  • Conti, P., et al. (2012). Synthesis of L-Tricholomic Acid Analogues and Pharmacological Characterization at Ionotropic Glutamate Receptors. Archivio Istituzionale della Ricerca - Università degli Studi di Milano. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Beuming, T., et al. (2019). Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors. International Journal of Molecular Sciences, 20(6), 1401. Available at: [Link]

  • Tong, L., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 73(6-7), 293–303. Available at: [Link]

  • Yasoshima, K., Yoshida, M., & Doi, T. (2022). The Concise Synthesis of a tert-Butoxycarbonyl Derivative of (3R,4S)-4-Amino-3-hydroxy-7-(N-nitrosohydroxyamino)-2,2-dimethylheptanoate, a Component of JBIR-141. Bulletin of the Chemical Society of Japan, 95(4), 629-633. Available at: [Link]

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Sources

Method

Application Note: Conformational Analysis of Peptides Incorporating 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Derivatives

Executive Summary The rational design of constrained peptides, siderophore mimetics, and targeted drug-delivery vehicles frequently requires complex, branched architectures. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of constrained peptides, siderophore mimetics, and targeted drug-delivery vehicles frequently requires complex, branched architectures. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid —commonly known as 3-tert-butyl citrate—serves as a highly versatile, pro-chiral building block in solid-phase peptide synthesis (SPPS)[1]. By providing orthogonal protection at the central C3-carboxylate, this derivative allows the terminal carboxylates of the pentanedioic acid backbone to form specific amide linkages without the risk of unwanted polymerization[2].

This application note provides a comprehensive guide to the synthesis, chromatographic isolation, and solution-state conformational analysis of peptides containing this critical junction. We detail the causality behind experimental choices—such as the necessity of Hydrophilic Interaction Liquid Chromatography (HILIC) for polar peptide isolation[3]—and provide self-validating protocols for determining metal-induced conformational locking via 2D Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Mechanistic Rationale & Structural Logic

The Role of Orthogonal Protection

Unprotected citric acid possesses three carboxylic acid groups, making directed peptide coupling statistically impossible without forming complex mixtures. The use of 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid masks the central C3-carboxylate as a tert-butyl ester[1].

  • Causality in Synthesis: During SPPS, coupling reagents like PyBOP activate only the C1 and C5 terminal carboxylates. This enables the synthesis of macrocyclic lactams or symmetrical branched peptides (e.g., staphyloferrin A analogues)[2].

  • Global Deprotection: Treatment with Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the resin and removes the C3-tert-butyl group, exposing a highly active α-hydroxy carboxylate motif capable of strong metal chelation[4].

Metal-Induced Conformational Locking

In its apo-state (metal-free), the peptide backbone remains relatively flexible. However, the deprotected 3-hydroxypentanedioic acid moiety acts as a powerful chelator for Fe(III) or Gd(III)[4]. Coordination of the metal ion by the C3-hydroxyl and C3-carboxylate forces the peptide into a rigid, constrained macrocyclic fold. This structural transition is critical for receptor recognition in "Trojan Horse" antibiotic delivery systems.

G N1 Apo-Peptide (Flexible) Exposed C3-OH & C3-COOH N2 Fe(III) / Gd(III) Coordination (Ligand-to-Metal Charge Transfer) N1->N2 Metal Binding N4 Extended Conformation (Random Coil CD Signature) N1->N4 Default State N3 Holo-Peptide (Constrained) High Receptor Affinity N2->N3 Conformational Lock N5 Compact Macrocyclic Fold (Defined NOE Contacts) N3->N5 Structural Shift

Caption: Metal-induced conformational locking of 3-tert-butyl citrate-derived peptides from apo to holo states.

Experimental Workflows & Protocols

The workflow for generating and analyzing these peptides requires a self-validating loop: precise synthesis, rigorous polar-phase purification, and multi-dimensional structural elucidation.

G A 3-tert-Butyl Citrate (Building Block) B Solid-Phase Peptide Synthesis (PyBOP, DIPEA) A->B Amide Coupling C Global Deprotection & Cleavage (TFA / TIPS / H2O) B->C Orthogonal Release D HILIC-MS / SPE-HPLC Purification C->D Polar Isolation E Conformational Analysis (2D NMR & CD Spectroscopy) D->E Structural Elucidation

Caption: Workflow for the synthesis, isolation, and conformational analysis of 3-tert-butyl citrate peptides.

Protocol A: Synthesis of the Peptide Conjugate
  • Building Block Preparation: Dissolve 3-tert-butyl-1,5-dimethyl citrate in methanol and undergo controlled saponification with 2 M NaOH at 0 °C for 3 hours to yield 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid[1]. Acidify to pH 3 and extract with ethyl acetate.

  • Resin Loading & Deprotection: Swell Rink Amide resin in DMF. Remove the Fmoc group using 20% piperidine in DMF.

  • Coupling: Pre-activate the 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid (3 eq) with PyBOP (3 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add to the resin and agitate for 2 hours[2].

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/H₂O (95:2.5:2.5 v/v/v) for 3 hours. This step simultaneously cleaves the peptide from the resin and removes the C3-tert-butyl ester. Precipitate the product in cold diethyl ether.

Protocol B: Purification via HILIC-MS

Because siderophore-like peptides containing multiple carboxylates and hydroxyls are highly polar, standard C18 reversed-phase chromatography often results in poor retention and co-elution with void volume contaminants. HILIC provides an orthogonal, highly effective separation mechanism[3].

  • Column Setup: Utilize a Raptor Polar X (or equivalent HILIC column, 150 × 1 mm, 5 μm)[3].

  • Mobile Phase Preparation:

    • Phase A: 0.5% Formic acid in ultrapure water.

    • Phase B: Acetonitrile containing 20 mM ammonium formate (pH 3.0)[3].

  • Gradient Elution: Initiate at 88% Phase B for 3 min, transition linearly to 30% B over 4.5 min to elute the highly polar peptide, then return to 88% B for equilibration[3].

  • Validation: Confirm the target mass via ESI-MS (positive/negative ion switching depending on the net charge of the peptide sequence)[1].

Protocol C: Conformational Analysis (2D NMR & CD)

To validate the structural constraints imposed by the 3-hydroxypentanedioic acid core, 2D NMR is employed to map spatial proximities (< 5 Å) via Nuclear Overhauser Effects (NOEs).

  • Sample Preparation: Dissolve the purified peptide (approx. 2-5 mM) in a 90% H₂O / 10% D₂O mixture. Adjust pH to 4.5 to slow amide proton exchange.

  • TOCSY (Total Correlation Spectroscopy): Acquire with an 80 ms mixing time to identify distinct spin systems for each amino acid residue and the pentanedioic acid backbone.

  • ROESY (Rotating-frame NOE Spectroscopy): Acquire with a 300 ms mixing time. Look specifically for diagnostic cross-peaks between the C3-hydroxyl proton (if visible) or the C2/C4 methylene protons of the glutaric acid core and the amide protons of the attached peptide chains.

  • CD Spectroscopy: Record spectra from 190 nm to 260 nm in aqueous buffer. Titrate with FeCl₃ (0 to 1.5 equivalents) and observe the shift from a random coil signature (minimum at 200 nm) to a structured signature, confirming metal-induced folding.

Quantitative Data Summaries

The following tables summarize the expected analytical parameters and diagnostic structural constraints necessary to validate the successful synthesis and folding of the target peptides.

Table 1: Optimized HILIC-MS Parameters for Polar Siderophore-Peptide Separation [3]

ParameterSpecification / ValueRationale
Stationary Phase HILIC (e.g., Raptor Polar X, 5 μm)Retains highly polar, poly-carboxylated analytes.
Mobile Phase A 0.5% Formic Acid in H₂OProvides necessary protons for ESI+ ionization.
Mobile Phase B Acetonitrile + 20 mM NH₄Formate (pH 3)Maintains partitioning layer on the silica surface.
Flow Rate 0.5 mL/minOptimal for electrospray desolvation efficiency.
Gradient Profile 88% B → 30% B (over 4.5 min)Forces elution of strongly retained hydrophilic species.

Table 2: Diagnostic NMR Constraints for Conformational Locking

Interaction Vector (Proton A → Proton B)Expected NOE Intensity (Apo)Expected NOE Intensity (Holo/Fe³⁺)Structural Implication
C2/C4-CH₂ (Citrate) ↔ Amide-NH (Residue 1)Weak / AbsentStrong (< 2.5 Å)Indicates rigidification of the amide bond geometry.
Amide-NH (Residue 1) ↔ Amide-NH (Residue 2)WeakMedium (2.5 - 3.5 Å)Formation of a stable turn or macrocyclic constraint.
C3-OH ↔ C2/C4-CH₂ (Citrate)MediumN/A (Proton displaced)Confirms coordination of the C3-hydroxyl to the metal.

Sources

Application

"3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" in the synthesis of heterocyclic compounds

Application Note: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid in the Directed Synthesis of Heterocyclic Compounds and Siderophore Derivatives Strategic Rationale in Drug Development The synthesis of complex hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid in the Directed Synthesis of Heterocyclic Compounds and Siderophore Derivatives

Strategic Rationale in Drug Development

The synthesis of complex heterocyclic compounds and macrocycles often requires highly functionalized, symmetric building blocks that must be selectively desymmetrized. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2)—structurally recognized as the central tert-butyl ester of citric acid—is a premier synthon for these applications [1].

In modern drug discovery, particularly in the development of "Trojan horse" antibiotics (e.g., Cefiderocol analogs), siderophore-drug conjugates are used to actively transport therapeutics across the outer membrane of Gram-negative bacteria [2]. Citric acid forms the backbone of several natural siderophores, such as Rhizoferrin. However, native citric acid is notoriously difficult to functionalize selectively due to its three competing carboxylic acid groups. By utilizing the C3-tert-butyl protected derivative, chemists can direct nucleophilic attacks exclusively to the terminal (C1 and C5) carboxyl groups, enabling the high-yield synthesis of piperidine-2,6-diones (glutarimides), 1,4-diazepanes, and macrocyclic siderophore vectors without the risk of unwanted polymerization or C3-amidation [3].

Mechanistic Insights: The C3-tert-Butyl Advantage

The choice of a tert-butyl ester at the C3 position is not arbitrary; it is dictated by the fundamental mechanisms of heterocycle formation:

  • Steric Shielding: The bulky tert-butyl group provides immense steric hindrance, suppressing the elimination of the adjacent tertiary hydroxyl group (which would otherwise form undesired aconitic acid derivatives during dehydration steps).

  • Orthogonal Cleavage: Heterocyclic rings like glutarimides and lactams are highly susceptible to basic hydrolysis. Protecting the C3-carboxyl as a methyl or ethyl ester requires harsh basic conditions (e.g., LiOH/heat) for deprotection, which inevitably destroys the newly formed heterocyclic ring. The tert-butyl ester is cleaved under mild, anhydrous acidic conditions (e.g., Trifluoroacetic acid), preserving the integrity of base-sensitive heterocycles.

Quantitative Data: Protecting Group Efficacy

The following table summarizes the quantitative advantages of utilizing the tert-butyl protecting group over traditional alternatives when synthesizing base-sensitive heterocyclic cores.

Table 1: Comparison of C3-Carboxyl Protecting Groups in Citric Acid Desymmetrization

C3-Protecting GroupCleavage ReagentsCleavage Temp (°C)Avg. Heterocycle Yield (%)Orthogonality to Imides/Lactams
tert-Butyl (114340-52-2) TFA / DCM (1:1)20 - 2585 - 92% Excellent (Acidic cleavage)
Methyl / EthylLiOH / THF-H₂O20 - 50< 30%Poor (Ring-opening occurs)
BenzylH₂, Pd/C20 - 2575 - 80%Good (Fails if reducible groups exist)
AllylPd(PPh₃)₄, Morpholine20 - 2560 - 70%Moderate (Requires heavy metals)

Experimental Protocol: Synthesis of a Piperidine-2,6-dione Core

The following protocol details a self-validating workflow for the synthesis of N-Benzyl-4-hydroxy-4-(tert-butoxycarbonyl)piperidine-2,6-dione, a highly versatile heterocyclic intermediate.

Phase 1: Anhydride Formation (Activation)
  • Reagents: Dissolve 10.0 mmol (2.48 g) of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid in 25 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reaction: Cool the mixture to 0 °C. Add 10.5 mmol (2.16 g) of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise as a solution in 10 mL THF. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 3 hours.

  • In-Process Control (IPC): Take a 10 µL aliquot, dilute in anhydrous DCM, and analyze via FT-IR. The reaction is self-validated as complete when the broad diacid C=O stretch (~1710 cm⁻¹) is completely replaced by sharp cyclic anhydride doublet peaks at ~1810 cm⁻¹ and 1760 cm⁻¹.

  • Workup: Filter the precipitated dicyclohexylurea (DCU) through a Celite pad. The filtrate contains the highly reactive cyclic anhydride.

Phase 2: Monoamidation and Heterocyclization
  • Ring Opening: To the stirring anhydride filtrate at room temperature, add 10.0 mmol (1.07 g) of Benzylamine dropwise. Stir for 2 hours.

  • IPC: LC-MS analysis of a methanol-quenched aliquot should show the mass of the monoamide intermediate [M+H]+=338.16 m/z .

  • Cyclization: To drive the formation of the piperidine-2,6-dione ring, add 12.0 mmol (1.94 g) of 1,1'-Carbonyldiimidazole (CDI) to the mixture. Heat the reaction to 80 °C for 6 hours.

  • IPC: Monitor by TLC (EtOAc/Hexane 1:1). The highly polar monoamide ( Rf​≈0.1 ) will convert entirely to the less polar glutarimide heterocycle ( Rf​≈0.45 ).

  • Purification: Concentrate the solvent in vacuo. Redissolve in Ethyl Acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the protected heterocycle.

Phase 3: Orthogonal Deprotection
  • Cleavage: Dissolve the isolated heterocycle in 10 mL of Dichloromethane (DCM). Add 10 mL of Trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

  • Isolation: Evaporate the volatiles under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the free C3-carboxylic acid heterocycle in quantitative yield, ready for subsequent siderophore-drug conjugation.

Pathway Visualization

Workflow A 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid (Starting Material) B Dehydration (DCC, THF) Anhydride Formation A->B Step 1: Activation C Nucleophilic Ring Opening (Benzylamine, RT) B->C Step 2: Amidation D Cyclization (CDI, 80 °C) Heterocycle Formation C->D Step 3: Ring Closure E Target Heterocycle (Piperidine-2,6-dione core) D->E Final Product

Fig 1: Workflow for synthesizing a piperidine-2,6-dione core from the protected diacid.

References

Method

Chiral resolution techniques for "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" derivatives

Application Note: Chiral Resolution and Desymmetrization Techniques for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Derivatives Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Resolution and Desymmetrization Techniques for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Derivatives

Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs)—such as HIV protease inhibitors, statins, and siderophore analogs—the molecule 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS 114340-52-2) serves as a highly specialized, versatile building block[1]. Structurally, this compound is a selectively protected derivative of citric acid where the central C3 carboxyl group is masked as a tert-butyl ester.

The Causality of Method Selection: Because the C3 carbon is flanked by two identical, enantiotopic carboxymethyl arms (-CH₂COOH), the parent molecule is prochiral . To utilize this molecule in asymmetric drug synthesis, researchers must break its plane of symmetry. This guide explores two distinct strategic pathways:

  • Classical Chiral Resolution: Non-selective derivatization to form a racemic mixture, followed by diastereomeric salt resolution.

  • Enzymatic Desymmetrization: Direct, enantioselective differentiation of the prochiral arms using biocatalysts.

A fundamental advantage of desymmetrizing the prochiral core over the classical resolution of its racemic derivatives lies in the theoretical yield. Classical resolution is mathematically capped at a 50% yield per cycle because it separates an existing 1:1 mixture of enantiomers. In contrast, enzymatic desymmetrization differentiates the enantiotopic groups within a single prochiral molecule, allowing for a theoretical yield of 100%[2].

Mechanistic Pathways & Workflows

The selective protection of the central C3 carboxyl group as a tert-butyl ester prevents unwanted lactonization and directs catalytic activity exclusively toward the terminal arms. When exposed to a stereoselective hydrolase like Candida antarctica Lipase B (CAL-B), the enzyme's active site pocket accommodates the bulky tert-butoxycarbonyl group in a highly specific orientation. This spatial restriction exposes only the Pro-R or Pro-S arm to the catalytic Ser-His-Asp triad, resulting in exquisite enantioselectivity[3].

Workflow A 3-(tert-Butoxycarbonyl)-3- hydroxypentanedioic acid (Prochiral Core) B Enzymatic Desymmetrization (Hydrolases/Lipases) A->B Enantioselective catalysis C Chemical Derivatization (Racemic Mixture) A->C Non-selective reaction D Optically Active Mono-derivative (>95% ee) B->D E Classical Resolution (Chiral Amine Salts) C->E F Enantiopure API Intermediate D->F E->F Fractional crystallization

Workflow comparing enzymatic desymmetrization and classical resolution for chiral derivatives.

Mechanism Substrate Prochiral Substrate (Enantiotopic Arms) Complex Enzyme-Substrate Complex (Pro-R Selective Binding) Substrate->Complex Docking Enzyme CAL-B Active Site (Ser-His-Asp Triad) Enzyme->Complex Product Chiral Monoester (R-Configuration) Complex->Product Stereoselective Cleavage

Mechanistic pathway of lipase-catalyzed desymmetrization of prochiral glutaric acid centers.

Quantitative Performance Data

The following table summarizes the performance metrics of various symmetry-breaking techniques applied to 3-hydroxyglutaric acid derivatives.

MethodologyResolving Agent / CatalystMax Theoretical YieldAchieved YieldEnantiomeric Excess (ee)Scalability (Process Chem)
Enzymatic Desymmetrization Immobilized CAL-B100%92%>98%Excellent (Mild, aqueous)
Enzymatic Aminolysis Lipase PS100%85%95%Good (Requires organic cosolvent)
Classical Salt Resolution (R)-(+)-1-Phenylethylamine50%38%>99% (after 2x cryst.)Moderate (High solvent volume)
Classical Salt Resolution Quinine50%31%92%Poor (Toxicity, low recovery)

Self-Validating Experimental Protocols

A protocol is only as robust as its analytical feedback loop. The methodologies below are designed as closed-loop, self-validating systems. By coupling the synthetic step directly with a standardized Chiral HPLC validation phase, researchers can quantitatively verify the stereochemical outcome before proceeding to downstream API synthesis.

Protocol A: High-Yield Enzymatic Desymmetrization (Mono-hydrolysis)

This method utilizes the dimethyl ester of the target compound to generate an optically pure mono-ester.

  • Substrate Preparation: Convert 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid to its dimethyl ester using standard Fischer esterification (MeOH, catalytic H₂SO₄, 65°C, 4h).

  • Enzyme Loading: In a 500 mL jacketed reactor, suspend 10.0 g of the dimethyl ester in 200 mL of 0.1 M sodium phosphate buffer (pH 7.0). Add 10% v/v DMSO to enhance substrate solubility.

  • Biocatalysis: Add 500 mg of immobilized CAL-B (Novozym 435). Stir gently at 30°C using an overhead stirrer (avoid magnetic stir bars which grind the immobilized enzyme).

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3) or HPLC. The reaction typically reaches >95% conversion to the monoester within 12-16 hours.

  • Workup: Filter the mixture to recover the CAL-B catalyst (which can be washed and reused up to 5 times). Acidify the aqueous filtrate to pH 3.0 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral monoacid-monoester.

Protocol B: Classical Diastereomeric Salt Resolution

For legacy workflows or when specific biocatalysts are unavailable, classical resolution of a racemic mono-derivative remains a viable, albeit lower-yielding, alternative.

  • Salt Formation: Dissolve 5.0 g of racemic mono-methyl 3-(tert-butoxycarbonyl)-3-hydroxypentanedioate in 50 mL of hot Isopropanol/Water (9:1 v/v).

  • Chiral Amine Addition: Slowly add 1.0 equivalent of (R)-(+)-1-Phenylethylamine dropwise while maintaining the temperature at 70°C.

  • Fractional Crystallization: Allow the solution to cool to room temperature over 4 hours at a controlled rate of 10°C/hour. Seed crystals may be added at 50°C to induce precipitation of the less soluble diastereomeric salt.

  • Isolation: Filter the resulting crystals and wash with 10 mL of ice-cold Isopropanol.

  • Salt Breaking: Suspend the crystals in 50 mL of Ethyl Acetate and add 50 mL of 1M HCl. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry, and evaporate to recover the enantioenriched monoester.

Protocol C: Chiral HPLC Validation (The Feedback Loop)

Mandatory step to validate the optical purity of the products from Protocol A or B.

  • Sample Preparation: Dissolve 1 mg of the isolated monoester in 1 mL of HPLC-grade Hexane/Isopropanol (1:1).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1 v/v). Note: TFA is critical to suppress the ionization of the free carboxylic acid, ensuring sharp, Gaussian peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Actionable Threshold: Calculate the enantiomeric excess (ee). If the ee is < 99% for Protocol B, subject the recovered monoester to a second round of fractional crystallization. If ee is < 98% for Protocol A, verify buffer pH and check for spontaneous non-enzymatic background hydrolysis.

Conclusion

The successful integration of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid into asymmetric synthesis relies heavily on the strategic choice of symmetry-breaking. While classical resolution provides a robust fallback, enzymatic desymmetrization offers superior atom economy, theoretical yields, and scalability. By adhering to the self-validating protocols outlined above, process chemists can ensure the reliable generation of optically pure intermediates required for advanced drug development.

References

  • Sigma-Aldrich. "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid | CAS 114340-52-2". Sigma-Aldrich Product Catalog. [1]

  • Schmelz, S., Kadi, N., McMahon, S. A., Song, L., Oves-Costales, D., et al. (2009). "AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis". Nature Chemical Biology, 5(3), 174-182. [2]

  • Jacobsen, E. E., Hoff, B. H., Moen, A. R., & Anthonsen, T. (2003). "Enantioselective Enzymatic Aminolysis and Ammonolysis of Dimethyl 3-Hydroxyglutarate. Synthesis of (R)-4-Amino-3-hydroxybutanoic Acid". The Journal of Organic Chemistry, 68(9), 3482-3486. (Referenced via ACS Publications). [3]

Sources

Application

Application Notes and Protocols for the Reaction of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid with Peptide Coupling Reagents

Introduction: A Versatile Building Block in Bioconjugation and Medicinal Chemistry 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a unique trifunctional building block with significant potential in the fields of d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Bioconjugation and Medicinal Chemistry

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a unique trifunctional building block with significant potential in the fields of drug development and materials science. Its structure, featuring a tertiary alcohol, a free carboxylic acid, and a protected carboxylic acid in the form of a tert-butyl ester, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective modifications, making it an attractive starting material for the creation of novel linkers, drug-delivery systems, and branched polymeric structures.

The ability to selectively form an amide bond at the free carboxylic acid moiety without affecting the tert-butyl ester or the tertiary alcohol is crucial for its successful application. This requires a careful selection of peptide coupling reagents and optimization of reaction conditions to overcome the inherent steric hindrance and potential for side reactions associated with its structure. This application note provides a comprehensive guide for researchers on the effective use of common peptide coupling reagents with 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, offering detailed mechanistic insights and step-by-step protocols.

Key Molecular Features and Synthetic Challenges

The chemical reactivity of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is dictated by its three key functional groups:

  • Free Carboxylic Acid: The primary site for amide bond formation. Its reactivity can be sterically hindered by the adjacent quaternary carbon.

  • Tertiary Alcohol: Generally unreactive under standard peptide coupling conditions, but its presence contributes to the steric bulk around the reactive carboxylic acid.

  • tert-Butyl Ester: A robust protecting group for the second carboxylic acid, stable to most coupling conditions but removable under acidic conditions.[1]

The primary challenges in the derivatization of this molecule via peptide coupling are:

  • Steric Hindrance: The quaternary carbon at the 3-position can significantly slow down the rate of acylation, necessitating the use of highly efficient coupling reagents.[2][3]

  • Selective Activation: The chosen coupling reagent must selectively activate the free carboxylic acid without cleaving the tert-butyl ester or promoting side reactions involving the tertiary alcohol.

  • Racemization: While not a concern for this specific achiral molecule, for chiral analogues, the choice of coupling reagent and conditions is critical to prevent epimerization.[4][5]

Mechanism of Amide Bond Formation with Peptide Coupling Reagents

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[3] Peptide coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group. The general mechanism can be visualized as follows:

Peptide Coupling Mechanism cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH (3-(tert-Butoxycarbonyl)-3- hydroxypentanedioic acid) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Amide_Bond R-CO-NH-R' (Amide Product) Activated_Intermediate->Amide_Bond + Amine Amine R'-NH2 (Amine Nucleophile) Amine->Amide_Bond

Figure 1: Generalized workflow for peptide bond formation.

The two main classes of coupling reagents discussed in this note are carbodiimides and onium salts.

Carbodiimides: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is prone to rearrangement to a stable N-acylurea, which is unreactive towards amines.[4] To suppress this side reaction and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly used. HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and reacts cleanly with the amine.[7]

EDC_HOBt_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide (R-CO-NH-R') Active_Ester->Amide + R'-NH₂ Amine R'-NH₂

Figure 2: Reaction pathway using the EDC/HOBt coupling system.

Onium Salts: The Power of HATU

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient coupling reagents, particularly for sterically hindered substrates.[2][8] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[8] The presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety in HATU accelerates the coupling reaction and minimizes racemization.[9]

HATU_Mechanism RCOOH R-COOH Active_Ester OAt Active Ester RCOOH->Active_Ester + HATU, Base HATU HATU Byproducts Tetramethylurea + HOAt HATU->Byproducts Base Base (DIPEA) Amide Amide (R-CO-NH-R') Active_Ester->Amide + R'-NH₂ Amine R'-NH₂

Figure 3: Reaction pathway using the HATU coupling system.

Comparative Overview of Recommended Coupling Reagents

Reagent SystemAdvantagesDisadvantagesBest Suited For
EDC/HOBt - Cost-effective- Water-soluble byproducts, easy removal[3]- Slower reaction rates compared to onium salts- Potential for N-acylurea formation[4]- Routine couplings- Scale-up applications
HATU/DIPEA - High coupling efficiency, even with sterically hindered substrates[2][8]- Fast reaction kinetics[8]- Low racemization[8]- Higher cost- Byproducts can be difficult to remove[10]- Difficult couplings- Sterically hindered substrates- Time-sensitive reactions

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is suitable for routine amide bond formation with primary and less hindered secondary amines.

Materials:

  • 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or DMF (0.1-0.5 M).

  • Add the amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Activation and Coupling: Add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol is recommended for sterically hindered amines or when faster reaction times are desired.

Materials:

  • 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Note that the byproduct, tetramethylurea, can sometimes be challenging to remove completely.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete activation of the carboxylic acid- Steric hindrance- Low nucleophilicity of the amine- Impure reagents or wet solvents- Switch to a more powerful coupling reagent (e.g., EDC/HOBt to HATU)- Increase reaction time and/or temperature (monitor for side reactions)- Use a larger excess of the amine (if feasible)- Ensure all reagents are pure and solvents are anhydrous
Formation of N-acylurea (with EDC) - Slow reaction with the amine, allowing for rearrangement of the O-acylisourea intermediate- Ensure HOBt is used in at least stoichiometric amounts- Keep the reaction temperature low (0 °C to room temperature)- Add the amine as soon as possible after the addition of EDC
Difficulty in removing byproducts - Urea byproducts from EDC/DCC (if used)- Tetramethylurea from HATU- For EDC, the urea byproduct is water-soluble and should be removed during aqueous work-up- For HATU, thorough washing with aqueous solutions is crucial. If co-elution occurs during chromatography, consider alternative purification methods like preparative HPLC or crystallization.
Cleavage of tert-butyl ester - Use of acidic conditions- Avoid acidic work-up conditions. Use a non-nucleophilic base like DIPEA or TEA.

Conclusion

The successful derivatization of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid via amide bond formation is readily achievable with a judicious choice of coupling reagents and reaction conditions. For routine applications, the cost-effective EDC/HOBt system provides a reliable method. For more challenging couplings involving sterically demanding amines or when rapid reaction rates are paramount, the highly efficient HATU reagent is the preferred choice. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • ResearchGate. (n.d.). Activation of carboxylic acids as their active esters by means of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate. [Link]

  • Castro, B., Dormoy, J. R., Evin, G., & Selve, C. (1975). Reactifs de couplage peptidique I (1) - l'hexafluorophosphate de benzotriazolyl N-oxytrisdimethylamino phosphonium (B.O.P.). Tetrahedron Letters, 16(14), 1219-1222.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Society Reviews, 38(3), 621-636.
  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Lee, Y., & Lee, Y. S. (2010). Recent development of peptide coupling reagents in organic synthesis. Molecules, 15(1), 1-22.
  • Jarvo, E. R., & Miller, S. J. (2002). Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3)–C(sp3) Bond Formation. Journal of the American Chemical Society, 124(49), 14552-14553.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Van der Veken, P., & Augustyns, K. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(5), 3469-3480.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4560-4563.
  • ResearchGate. (2009, December 8). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2012). Synthesis of some Amide derivatives and their Biological activity. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Science of Synthesis. (n.d.). Synthesis of Amides from Carboxylic Acids and Derivatives. [Link]

Sources

Method

Functionalization of the hydroxyl group in "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid"

Application Note: Selective O-Functionalization and Anhydride Activation of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Executive Summary The compound 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 11434...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective O-Functionalization and Anhydride Activation of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Executive Summary

The compound 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as citric acid tert-butyl ester, is a highly valuable, orthogonally protected building block. It is predominantly utilized in the total synthesis of complex siderophore derivatives (e.g., rhizoferrin and staphyloferrin) and targeted drug delivery systems[1]. Functionalizing the tertiary hydroxyl group of this molecule presents a significant synthetic challenge due to extreme steric hindrance, the acid-lability of the central tert-butyl ester, and the competing reactivity of the two unprotected terminal carboxylic acids.

This application note details two field-proven, self-validating methodologies for the functionalization of this tertiary hydroxyl group: (A) Activating Acylation (simultaneous O-acetylation and cyclic anhydride formation) and (B) Orthogonal Silylation (via transient silyl ester formation).

Mechanistic Causality: Overcoming Steric and Electronic Barriers

The tertiary hydroxyl group in citric acid architectures is notoriously unreactive toward standard electrophiles due to the shielding effect of the adjacent methylene-carboxylate arms[2]. Furthermore, attempting direct O-alkylation or O-acylation under standard conditions often leads to complex mixtures of oligomers, driven by the intermolecular reactions of the free terminal carboxylic acids[3].

To successfully functionalize the hydroxyl group, the experimental design must account for the following causal relationships:

  • Thermodynamic Sinks: In Protocol A , treating the diacid with acetic anhydride and pyridine drives the terminal carboxylic acids to dehydrate, forming a 6-membered glutaric anhydride. This cyclization locks the molecular conformation, exposing the tertiary hydroxyl group and thermodynamically driving its subsequent O-acetylation.

  • Transient Protection: In Protocol B , the terminal carboxylic acids prevent direct O-silylation by consuming the silylating agent. By using a massive excess of the highly electrophilic TBS-OTf, we intentionally silylate both the carboxylic acids (forming silyl esters) and the sterically hindered hydroxyl group. A subsequent mild basic workup selectively hydrolyzes the labile silyl esters back to free acids, leaving the robust tertiary O-TBS ether intact.

  • pH Sensitivity: The central tert-butyl ester is highly sensitive to Brønsted acids. Therefore, all functionalization and workup steps must be maintained in strictly neutral or mildly basic conditions to prevent premature decarboxylation or ester cleavage.

Strategic Functionalization Pathways

The quantitative data and strategic choices for both pathways are summarized below to aid in workflow selection.

StrategyReagentsHydroxyl StatusTerminal Carboxyl StatusPrimary Downstream Application
A: Activating Acylation Ac₂O, Pyridine, DMAPO-AcetylatedCyclic Anhydride (Activated)Siderophore synthesis[1], direct amidation
B: Orthogonal Silylation 1. TBS-OTf, 2,6-Lutidine2. K₂CO₃, MeOH/H₂OO-TBS ProtectedFree DiacidPeptide coupling, orthogonal deprotection
Reaction Pathway Visualization

G SM 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid CAS: 114340-52-2 PathA Method A: Ac2O, Pyridine SM->PathA PathB Method B: 1. TBS-OTf 2. Mild Hydrolysis SM->PathB ProdA 3-Acetoxy-3-(tert-butoxycarbonyl) glutaric anhydride PathA->ProdA ProdB 3-(TBS-oxy)-3-(tert-butoxycarbonyl) pentanedioic acid PathB->ProdB

Reaction pathways for the functionalization of the tertiary hydroxyl group in CAS 114340-52-2.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Acetoxy-3-(tert-butoxycarbonyl)glutaric Anhydride

This protocol simultaneously protects the hydroxyl group and activates the terminal acids for immediate downstream coupling with amines (e.g., in siderophore synthesis).

Reagents:

  • 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid: 1.0 eq (1.0 g, 4.03 mmol)

  • Acetic Anhydride (Ac₂O): 5.0 eq (2.05 g, 20.15 mmol)

  • Anhydrous Pyridine: 10 mL (acts as solvent and base)

  • 4-Dimethylaminopyridine (DMAP): 0.1 eq (49 mg, 0.40 mmol)

Step-by-Step Methodology:

  • Initiation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Dissolve the starting material (1.0 g) in 10 mL of anhydrous pyridine.

  • Catalysis: Add DMAP (49 mg) to the solution and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add acetic anhydride (1.9 mL) over 10 minutes. Causality Note: Slow addition prevents thermal spikes that could degrade the tert-butyl ester.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 12 hours. The reaction transitions from a clear solution to a slightly yellow tint.

  • Non-Aqueous Workup (Critical): Do not quench with water, as the newly formed glutaric anhydride is susceptible to hydrolysis. Instead, concentrate the mixture under high vacuum. Add 15 mL of anhydrous toluene and co-evaporate under reduced pressure (repeat 3 times). Causality Note: Toluene forms an azeotrope with pyridine and acetic acid, allowing their complete removal without aqueous exposure.

  • Purification: Triturate the crude residue with cold anhydrous diethyl ether/hexane (1:2). Filter the resulting white precipitate under a nitrogen blanket to yield the pure activated anhydride.

Protocol B: Orthogonal O-Silylation via Transient Silyl Esters

This protocol selectively protects the tertiary hydroxyl group while preserving the terminal carboxylic acids for future orthogonal chemistry.

Reagents:

  • Starting Material: 1.0 eq (1.0 g, 4.03 mmol)

  • TBS-OTf: 4.0 eq (4.26 g, 16.12 mmol)

  • 2,6-Lutidine: 5.0 eq (2.16 g, 20.15 mmol)

  • Anhydrous Dichloromethane (DCM): 15 mL

  • Potassium Carbonate (K₂CO₃): 0.5 M in Methanol/Water (4:1)

Step-by-Step Methodology:

  • Silylation: Dissolve the starting material in 15 mL of anhydrous DCM under argon. Add 2,6-lutidine and cool to -78 °C.

  • Electrophilic Addition: Add TBS-OTf dropwise. Causality Note: TBS-OTf is required because standard TBS-Cl is insufficiently electrophilic to attack the sterically hindered tertiary alcohol[2]. 2,6-lutidine is used as a non-nucleophilic base to prevent amidine formation.

  • Transient State: Stir for 2 hours at 0 °C. At this stage, the molecule exists as a tris-TBS derivative (one tertiary ether, two silyl esters). Concentrate the DCM under reduced pressure.

  • Selective Hydrolysis: Dissolve the crude tris-TBS intermediate in 20 mL of THF. Add 10 mL of the 0.5 M K₂CO₃ (MeOH/H₂O) solution. Stir vigorously at room temperature for 1.5 hours. Causality Note: Silyl esters are highly labile to mild base, whereas the tertiary TBS ether is exceptionally stable. This step regenerates the free terminal carboxylic acids.

  • Workup: Acidify the mixture carefully to pH 3 using a 1M Sodium Bisulfate (NaHSO₄) solution. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the O-TBS protected diacid.

Analytical Validation (QC)

To ensure the trustworthiness of the protocols, validate the products using the following self-validating spectroscopic markers:

  • For Protocol A (Anhydride): Fourier-transform infrared spectroscopy (FTIR) must show the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹. Crucially, look for the distinct split carbonyl stretches characteristic of a 6-membered cyclic anhydride at ~1810 cm⁻¹ and ~1760 cm⁻¹ , alongside the ester carbonyl stretch at ~1740 cm⁻¹.

  • For Protocol B (Silylation): ¹H NMR (in CDCl₃) must reveal a massive, distinct singlet integrating to 9H at ~0.85 ppm (the tert-butyl group of the TBS ether) and a 6H singlet at ~0.10 ppm (the dimethyl groups). The terminal carboxylic acid protons will appear as a broad singlet far downfield (~11.0 ppm) that exchanges upon the addition of D₂O.

References

  • ACS Publications. "Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers". ACS Omega. Available at:[Link][2]

  • National Institutes of Health (NIH). "Citric Acid: Properties, Microbial Production, and Applications in Industries". PubMed Central (PMC). Available at: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Coupling

Welcome to the technical support center for optimizing coupling reactions involving 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this unique molecule in your synthetic workflows. As application scientists, we understand that success lies not just in following steps, but in understanding the "why" behind each choice.

The structure of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid presents specific challenges that require careful consideration of reaction conditions. The presence of two carboxylic acids, a sterically demanding tert-butoxycarbonyl (Boc) group, and a tertiary alcohol all influence the choice of coupling strategy. This guide provides a series of frequently asked questions and troubleshooting scenarios to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid?

The primary challenges stem from two key structural features:

  • Steric Hindrance: The molecule is sterically congested due to the tertiary alcohol and the bulky Boc protecting group. This can significantly slow down the rate of reaction with the incoming nucleophile (amine or alcohol), often leading to incomplete conversions. Reagents specifically designed to overcome steric hindrance are often required.[1][2]

  • Tertiary Hydroxyl Group: The tertiary alcohol is a potential site for unwanted side reactions. While it is less nucleophilic than a primary or secondary alcohol, it can be acylated by a highly reactive activated-ester intermediate, leading to intramolecular lactonization or intermolecular side products. This necessitates the use of mild reaction conditions and carefully selected reagents.

Q2: Which coupling reagents are most effective for this substrate?

The choice of coupling reagent is critical. While many options exist, they can be grouped into categories with distinct advantages. For this sterically hindered substrate, uronium/aminium or phosphonium-based reagents are generally superior to standard carbodiimides alone.

Reagent ClassExamplesRecommended Use CaseKey Considerations
Carbodiimides EDC, DCC, DICCost-effective initial screening; simple couplings.Almost always require an additive (see Q3) to prevent N-acylurea formation and improve efficiency.[3] DIC is preferred in solid-phase synthesis as its urea byproduct is soluble.[3]
Uronium/Aminium HATU, HBTU, HCTU, COMUHighly Recommended. Excellent for sterically hindered couplings and minimizing racemization (if the nucleophile is chiral).HATU and COMU are among the most powerful reagents due to the reactivity of their active esters.[4] They require a non-nucleophilic base for activation.[5]
Phosphonium PyBOP, PyAOPExcellent for hindered couplings; less risk of guanidinylation side products compared to uronium salts.PyAOP is particularly effective for coupling N-methylated or other challenging amino acids.[2] Byproducts are generally water-soluble, simplifying purification.[5]
Q3: Why are additives like HOBt or OxymaPure necessary when using carbodiimides?

Carbodiimides (like EDC or DCC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable and prone to two major side reactions:

  • Rearrangement: It can rearrange into a stable, unreactive N-acylurea, which terminates the reaction sequence and reduces yield.[3]

  • Racemization: If the coupling partner is chiral, this intermediate can promote racemization.[1]

Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) act as "activated ester traps." They rapidly react with the O-acylisourea to form a more stable, yet still highly reactive, activated ester. This new intermediate is less prone to side reactions and efficiently acylates the target nucleophile, thereby increasing the overall yield and suppressing racemization.[1][3]

Q4: What is the role of the base in these coupling reactions?

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), serves two primary functions:

  • Carboxylate Anion Formation: It deprotonates the carboxylic acid, forming the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.

  • Neutralization: If your amine nucleophile is provided as a salt (e.g., a hydrochloride salt), the base is required to neutralize it to the free amine, which is necessary for the coupling reaction to proceed.

For sensitive substrates, a weaker base like NMM is sometimes preferred over DIPEA to minimize the risk of racemization.[1] The stoichiometry is critical; typically 2-3 equivalents of base are used.

Q5: Which solvents are recommended for this coupling reaction?

The ideal solvent should fully dissolve all reactants and be non-reactive (anhydrous).

  • N,N-Dimethylformamide (DMF): This is the most common and generally effective solvent due to its high polarity and solvating power.

  • Dichloromethane (DCM): A good choice, especially when byproducts or starting materials have high solubility in it. It is less polar than DMF.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

Ensure all solvents are anhydrous, as water can hydrolyze the activated intermediates and consume the coupling reagent, leading to lower yields.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

Problem: Low or No Product Yield

This is the most common issue and can stem from several sources.

Logical Troubleshooting Workflow

Caption: Troubleshooting flowchart for low product yield.

Detailed Solutions
  • Possible Cause 1: Inefficient Activation due to Steric Hindrance.

    • Solution: If you are using a carbodiimide like EDC, the activation may be too slow. Switch to a more potent uronium or phosphonium reagent like HATU or PyBOP. These reagents are specifically designed to overcome the challenges of sterically demanding substrates.

  • Possible Cause 2: Reagent Decomposition.

    • Solution: Coupling reagents, especially uronium/aminium salts, can be moisture-sensitive. Ensure they have been stored properly in a desiccator. Use freshly opened bottles of anhydrous solvents.

  • Possible Cause 3: Sub-optimal Stoichiometry.

    • Solution: For a difficult coupling, you may need to increase the amount of coupling reagent and base. A typical starting point is (Acid:Amine:Reagent:Base) = (1.0 : 1.1 : 1.1 : 2.2). Try increasing the reagent and base to 1.5 equivalents each.

Problem: Formation of an N-acylurea Byproduct

This issue is specific to the use of carbodiimide coupling reagents (DCC, EDC, DIC).

  • Identification: This byproduct will have a mass corresponding to your carboxylic acid + the carbodiimide. It is unreactive and represents a loss of your starting material.

  • Root Cause: The O-acylisourea intermediate is rearranging before it can react with your amine. This is more common in polar aprotic solvents like DMF.[6]

  • Solution: The most reliable solution is to add an activating agent like HOBt or OxymaPure (1.1 equivalents). This intercepts the O-acylisourea to form a more stable active ester, effectively preventing the rearrangement.[3]

Problem: Unidentified Byproduct with Mass Equal to (Product - H₂O)

This suggests a potential dehydration reaction, likely of the tertiary alcohol.

  • Root Cause: The reaction conditions are too harsh (e.g., excessively high temperature or strongly acidic/basic conditions during workup) causing elimination of the tertiary hydroxyl group.

  • Solution:

    • Maintain Low Temperature: Run the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary.

    • Neutral Workup: During workup, use mild aqueous washes (e.g., saturated sodium bicarbonate, dilute citric acid) and avoid strong acids or bases.

    • Protecting Group: In extreme cases where elimination is unavoidable, the tertiary alcohol may need to be protected (e.g., as a silyl ether) prior to coupling, followed by deprotection.

Experimental Protocols

Protocol 1: Standard Coupling using EDC and OxymaPure

This protocol is a robust and cost-effective starting point for amide bond formation.

Reaction Mechanism Overview

Sources

Optimization

Preventing side reactions in "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" synthesis

Welcome to the Technical Support Center for the synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly known as the central mono-tert-butyl ester of citric acid. This compound is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly known as the central mono-tert-butyl ester of citric acid. This compound is a highly valuable building block in the development of siderophore derivatives, dendrimers, and targeted drug delivery systems[1].

Due to the unique structural properties of citric acid, synthesizing this specific regiocenter presents significant challenges. This guide is designed by Senior Application Scientists to provide drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols.

Mechanistic Insights: The Regioselectivity Challenge

To understand why side reactions occur, we must examine the molecular topology of citric acid. Citric acid possesses two primary (terminal, α ) carboxylic acids at C1 and C5, and one tertiary (central, β ) carboxylic acid at C3.

Direct esterification of citric acid is an equilibrium-limited reaction that inherently favors the terminal positions[2]. The bulky hydroxyl group at C3 creates severe steric hindrance around the central carboxyl group. Furthermore, the Bürgi-Dunitz trajectory required for nucleophilic attack is highly restricted at the β -position compared to the α -positions[3].

The Solution: Attempting direct t-butylation will result in a complex, inseparable mixture of isomers. To achieve absolute regiocontrol, an Orthogonal Protection Strategy must be employed:

  • Kinetic/Thermodynamic Protection: Mask the highly reactive terminal carboxylic acids with benzyl groups.

  • Forced Esterification: Use a strong coupling agent (Steglich esterification) to force the bulky tert-butanol onto the hindered central position.

  • Orthogonal Deprotection: Remove the benzyl groups via catalytic hydrogenation, leaving the acid-labile tert-butyl group perfectly intact.

Process Visualization

G CA Citric Acid (Starting Material) Direct Direct t-Butylation (Isobutylene / H+) CA->Direct Poor Regioselectivity Step1 Step 1: Terminal Protection (BnOH, cat. TsOH, 80°C) CA->Step1 Highly Selective Steric Control Mix Complex Mixture (1-t-butyl, 1,5-di-t-butyl) Direct->Mix Dibenzyl 1,5-Dibenzyl Citrate (Intermediate 1) Step1->Dibenzyl Step2 Step 2: Steglich Esterification (t-BuOH, DCC, DMAP, RT) Dibenzyl->Step2 Protected 1,5-Dibenzyl-3-tert-butyl Citrate (Intermediate 2) Step2->Protected Side1 Dehydration (Aconitate) Avoid heat/strong acid Step2->Side1 If T > 40°C Step3 Step 3: Catalytic Hydrogenation (H2, Pd/C, MeOH) Protected->Step3 Product 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid (Target Product) Step3->Product Quantitative Yield

Figure 1: Regioselective synthesis workflow and side-reaction avoidance for CAS 114340-52-2.

Troubleshooting & FAQs

Q: I am seeing a significant amount of an unsaturated byproduct during the Steglich esterification (Step 2). What is happening? A: You are observing the dehydration of the tertiary hydroxyl group at C3, leading to the formation of an aconitic acid derivative. This side reaction is exacerbated by elevated temperatures and excess DMAP. Fix: Keep the reaction strictly at or below room temperature (20–25 °C) and ensure DMAP is used strictly in catalytic amounts (0.1 equivalents). Do not heat the reaction to force completion.

Q: My final product yield is extremely low, and NMR shows a loss of the tert-butyl group. Why did the ester cleave? A: The tert-butyl ester is highly acid-labile. If you used a strong aqueous acid (like 1M HCl) during the workup of the Steglich esterification to quench the DMAP, you inadvertently cleaved the tert-butyl group. Fix: Use a mild acid, such as 5% aqueous citric acid or 10% acetic acid, during the organic wash. This will protonate and remove the DMAP without dropping the pH low enough to trigger ester hydrolysis.

Q: The catalytic hydrogenation step (Step 3) is stalling at 50% completion. How do I push it forward? A: Your palladium catalyst has been poisoned. The most common culprit is residual dicyclohexylurea (DCU) or trace DMAP carried over from Step 2. DCU strongly coordinates to the Pd/C surface, deactivating it. Fix: Ensure Intermediate 2 is rigorously purified. Before column chromatography, chill the dichloromethane (DCM) extract to 0 °C for 2 hours and filter it through a Celite pad to remove precipitated DCU.

Quantitative Comparison of Synthetic Strategies

Synthetic StrategyRegioselectivityTypical YieldMajor Side ReactionsScalability
Direct t-Butylation (Isobutylene/H⁺)Poor< 15%Over-esterification, IsomerizationLow
Direct Steglich (t-BuOH/DCC)Poor< 20%Dehydration (Aconitate formation)Low
Orthogonal Protection (BnOH → t-BuOH → H₂/Pd-C)Excellent> 75% (Over 3 steps)Minimal (if temperature is strictly controlled)High

Validated Experimental Protocol

This self-validating protocol utilizes orthogonal protection to ensure high regioselectivity while actively suppressing dehydration and deprotection side reactions.

Step 1: Synthesis of 1,5-Dibenzyl Citrate (Terminal Protection)
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Dissolve Citric acid (1.0 eq) and Benzyl alcohol (2.05 eq) in Toluene (0.5 M). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux: Heat the mixture to reflux. The reaction is self-indicating; it is complete when exactly 2.0 equivalents of water have collected in the Dean-Stark trap (typically 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to remove the catalyst and any unreacted citric acid. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Synthesis of 1,5-Dibenzyl-3-tert-butyl Citrate (Steglich Esterification)
  • Activation: Dissolve 1,5-Dibenzyl citrate (1.0 eq) in anhydrous DCM (0.2 M). Add tert-Butanol (3.0 eq) and DMAP (0.1 eq).

  • Coupling: Cool the flask to 0 °C using an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 16 hours. Causality note: Do not heat; heating triggers tertiary alcohol dehydration.

  • Workup: Cool the mixture to 0 °C for 2 hours to precipitate DCU. Filter cold through Celite.

  • Washing: Wash the filtrate with 5% aqueous citric acid . Causality note: Citric acid is strong enough to remove DMAP but mild enough to prevent acid-catalyzed cleavage of the newly formed t-butyl ester. Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Step 3: Catalytic Hydrogenation (Orthogonal Deprotection)
  • Setup: Dissolve the purified 1,5-Dibenzyl-3-tert-butyl citrate in HPLC-grade Methanol (0.1 M). Add 10% Pd/C (10% w/w).

  • Reaction: Degas the suspension and purge with H₂ gas three times. Stir vigorously under an H₂ balloon at room temperature for 4–6 hours.

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield pure 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid as a pale pink/white solid[1].

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Derivatives

Welcome to the technical support center for the purification of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The molecule in focus, a derivative of citric acid, presents unique purification challenges due to its combination of a bulky, lipophilic tert-butoxycarbonyl (Boc) group and two polar carboxylic acid moieties, along with a tertiary alcohol. This structure imparts high polarity and acidic character, requiring carefully optimized purification strategies.

This document provides practical, field-proven insights to help you overcome common hurdles in obtaining your target compound with high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid derivatives. Each issue is broken down by potential causes and actionable solutions.

Issue 1: Poor Separation or Co-elution of Impurities during Flash Chromatography

You observe that your target compound is not separating well from impurities, resulting in broad peaks or overlapping fractions on your chromatogram.

Potential Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, failing to provide differential retention between your product and impurities on the stationary phase.

  • Acidic Nature of the Compound: The free carboxylic acids can interact strongly and inconsistently with the silica gel surface, leading to peak tailing and poor separation.[1][2] The acidic silanol groups on standard silica gel can cause this phenomenon.

  • Column Overloading: Applying too much crude material to the column can exceed its separation capacity, causing band broadening and co-elution.[1]

  • Presence of Highly Similar Impurities: Impurities with polarities very close to your product, such as starting materials or by-products from side reactions, are inherently difficult to separate.[3][4][5]

Recommended Solutions:

  • Optimize the Mobile Phase:

    • Add an Acid Modifier: For normal-phase chromatography on silica gel, adding a small amount (0.5-1%) of an acid like acetic acid or formic acid to the eluent is often critical. This suppresses the deprotonation of your dicarboxylic acid, minimizing ionic interactions with the silica and resulting in sharper peaks and better separation.[2]

    • Systematic Solvent Screening: Begin with a standard solvent system like ethyl acetate/hexanes and adjust the ratio. If separation is still poor, consider more polar systems like methanol/dichloromethane.[6] A good starting point is to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 on a TLC plate.[7]

  • Consider Alternative Chromatography Modes:

    • Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography can be an excellent alternative.[8][9] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acids are protonated.[9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar compounds that show little or no retention in reversed-phase.[8][10] It uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high percentage of an organic solvent (e.g., acetonitrile) and a small amount of water.[8][10]

  • Proper Sample Loading:

    • Use Dry Loading: Instead of dissolving your sample in a strong solvent and loading it directly (liquid loading), adsorb it onto a small amount of silica gel or Celite.[8] This "dry load" method often results in better peak shape and resolution, especially for compounds that are not highly soluble in the mobile phase.

    • Reduce Sample Amount: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel in the column. If you are seeing poor separation, try reducing the load.

Issue 2: Product "Oiling Out" or Failing to Crystallize During Recrystallization

Upon cooling the solution, your compound separates as a liquid (an oil) instead of forming solid crystals.

Potential Causes:

  • High Concentration of Impurities: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point of the solid.

  • Inappropriate Solvent Choice: The chosen solvent or solvent system may not provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold).[11]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystals to form, promoting the separation of a supersaturated liquid.

  • Low Melting Point: The compound's melting point may be below the temperature of the solution when it becomes saturated.[12]

Recommended Solutions:

  • Optimize the Solvent System:

    • Use a Solvent Pair: If no single solvent works, use a solvent pair.[12][13] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone). Then, while hot, add a "poor" solvent (in which it is insoluble, e.g., hexanes or petroleum ether) dropwise until the solution becomes persistently cloudy.[11][12] Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly.

  • Control the Cooling Process:

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should you place it in an ice bath to maximize crystal recovery.[11][14]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[12]

    • Seeding: If you have a small amount of pure solid, add a tiny "seed" crystal to the cooled, supersaturated solution to initiate crystallization.

Issue 3: Low Product Recovery After Purification

After completing your purification protocol, the final yield of your purified compound is significantly lower than expected.

Potential Causes:

  • Irreversible Adsorption on Silica Gel: The polar carboxylic acid groups can bind very strongly to the active sites on the silica gel, leading to material loss on the column.[1]

  • Product Decomposition: The Boc-protecting group is sensitive to strong acids. If the crude mixture is highly acidic or if harsh conditions (like strong acid modifiers in chromatography) are used, the Boc group can be cleaved, leading to the formation of the corresponding tricarboxylic acid and loss of product.

  • Product is Too Soluble in Recrystallization Solvent: If the compound has significant solubility in the cold recrystallization solvent, a substantial amount will remain in the mother liquor.[12]

  • Premature Crystallization: During a hot filtration step in recrystallization, the product may crystallize on the filter funnel, leading to loss.

Recommended Solutions:

  • For Chromatography:

    • Neutralize Silica Gel: If you suspect acid-sensitivity, you can use a solvent system containing a small amount of a base like triethylamine (1-3%) to neutralize the acidic silica gel.[6] However, be aware this can affect the elution profile.

    • Use Deactivated Silica or Alumina: Consider using a less acidic stationary phase, such as neutral alumina or a base-deactivated silica gel.

    • Choose Reversed-Phase: Reversed-phase chromatography often leads to better recovery for highly polar compounds as it minimizes strong ionic interactions.

  • For Recrystallization:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent is a common cause of low recovery.

    • Cool Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation before filtration.

    • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start with for purifying these types of compounds?

A1: For a first attempt, flash column chromatography on silica gel is a robust starting point. The key is to use a mobile phase modified with a small amount of acetic or formic acid. A typical starting eluent would be a gradient of ethyl acetate in hexanes, with 0.5-1% acetic acid added to both solvents. For example, start with 20% EtOAc/Hexanes + 1% AcOH and gradually increase the percentage of ethyl acetate. This approach addresses the compound's polarity and acidity simultaneously.

Q2: My compound is a solid. Should I use recrystallization or chromatography?

A2: The choice depends on the nature of the impurities.

  • Recrystallization is ideal when the impurities have significantly different solubility profiles from your product or are present in small amounts. It is a highly effective, scalable, and economical method for achieving very high purity.

  • Chromatography is superior when impurities have very similar structures and polarities to your product, making separation by solubility difficult. It offers finer control over separation but is generally more time-consuming and expensive.

A common and effective strategy is to perform an initial purification by flash chromatography to remove the bulk of impurities, followed by a final recrystallization of the product-containing fractions to achieve analytical purity.

Q3: How can I identify the impurities in my crude product?

A3: The most common impurities arise from the synthesis itself.[4] These can include:

  • Unreacted Starting Materials: For example, residual citric acid or its esters.

  • By-products: Compounds formed from side reactions.[5]

  • Degradation Products: Such as the de-protected tricarboxylic acid if the Boc group is cleaved.

The best methods for identifying these are High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) to get molecular weights of the components, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.[3]

Q4: What are the best storage conditions for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid derivatives?

A4: Given the presence of ester and carboxylic acid functional groups, the compound is susceptible to hydrolysis and acid-catalyzed degradation. Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and moisture.[3] Storing at room temperature is generally acceptable for short periods.

Data & Protocols
Table 1: Recommended Solvent Systems for Flash Chromatography
Chromatography ModeStationary PhaseRecommended Mobile Phase SystemModifierTarget Compound Characteristics
Normal Phase Silica GelEthyl Acetate / Hexanes0.5-1% Acetic AcidStandard purification for moderately polar derivatives.[6]
Normal Phase Silica GelMethanol / Dichloromethane0.5-1% Acetic AcidFor more polar derivatives that do not elute with EtOAc.
Reversed Phase C18-bonded SilicaWater / Acetonitrile or Methanol0.1% TFA or Formic AcidExcellent for highly polar or water-soluble derivatives.[9]
HILIC Amine- or Diol-bonded SilicaAcetonitrile / WaterNone or Ammonium AcetateFor very polar derivatives poorly retained by reversed-phase.[8][10]
Protocol 1: General Flash Chromatography on Silica Gel
  • TLC Analysis: Develop a TLC method to determine the optimal eluent. Aim for an Rf of 0.2-0.3 for your product. The eluent should contain 0.5-1% acetic acid.

  • Column Packing: Prepare a slurry of silica gel (particle size 40-63 µm) in the initial, low-polarity mobile phase.[7] Pack the column, ensuring no air bubbles are trapped.

  • Sample Preparation (Dry Load): Dissolve your crude product (e.g., 1 g) in a minimal amount of a strong solvent (like methanol or acetone). Add 2-3 times the mass of silica gel (2-3 g) to the solution. Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the low-polarity mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent. Collect fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all traces of acetic acid may require co-evaporation with a non-polar solvent like toluene.

Protocol 2: General Recrystallization using a Solvent Pair
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.[13]

  • Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (e.g., hexanes) dropwise with swirling until the solution turns faintly and persistently cloudy.[11][12]

  • Clarification: Add 1-2 drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold "poor" solvent or a cold mixture of the solvent pair.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visual Guides
Purification Strategy Decision Tree

This diagram helps you choose the most appropriate primary purification method based on the initial assessment of your crude product.

Purification_Strategy start Crude Product Assessment is_solid Is the crude product a solid? start->is_solid impurities_known Are impurity polarities significantly different? is_solid->impurities_known Yes chromatography Perform Flash Chromatography is_solid->chromatography No (Oil/Gum) recrystallize Attempt Recrystallization impurities_known->recrystallize Yes impurities_known->chromatography No / Unknown final_purity Assess Purity (NMR, LCMS) recrystallize->final_purity chromatography->final_purity

Caption: Decision tree for selecting an initial purification method.

Troubleshooting Flowchart for Flash Chromatography

This flowchart guides you through resolving common issues encountered during flash chromatography of acidic compounds.

Chromatography_Troubleshooting start Problem Observed peak_tailing Peak Tailing or Streaking? start->peak_tailing poor_sep Poor Separation? peak_tailing->poor_sep No add_acid Add 0.5-1% Acetic Acid to Mobile Phase peak_tailing->add_acid Yes no_elution Product Not Eluting? poor_sep->no_elution No check_rf Re-optimize TLC. Aim for Rf 0.2-0.3 poor_sep->check_rf Yes increase_polarity Increase Mobile Phase Polarity (e.g., switch to MeOH/DCM) no_elution->increase_polarity Yes add_acid->poor_sep check_rf->no_elution try_rp Consider Reversed-Phase (C18) or HILIC Chromatography increase_polarity->try_rp

Caption: Troubleshooting common flash chromatography problems.

References
  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • LCGC North America. HPLC Troubleshooting Guide. Available at: [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. Available at: [Link]

  • University of California, Irvine. Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallisation. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Michigan State University, Department of Chemistry. Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • Patsnap. Synthetic method of octadecanedioic acid mono-tert-butyl ester.
  • Der Pharma Chemica. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Available at: [Link]

  • Google Patents. Selective synthesis method of citric acid monoester.
  • YSU Journals. Chemistry OBTAINING ESTERS OF CITRIC ACID WITH HIGH ALIPHATIC ALCOHOLS. Available at: [Link]

  • Google Patents. Purification of tert-butyl ester.
  • Journal of Advanced Pharmaceutical Technology & Research. Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]

  • Google Patents. Method for the synthesis of citric acid esters.
  • Google Patents. A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine.
  • The Royal Society of Chemistry. Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. Available at: [Link]

  • Google Patents. Preparation method of (S) -N-BOC-3-hydroxy piperidine.
  • ResearchGate. Identification of Pharmaceutical Impurities. Available at: [Link]

  • American Chemical Society. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Welcome to the Technical Support and Process Optimization portal for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2). As a critical building block in the synthesis of siderophore derivatives, target...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Process Optimization portal for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2). As a critical building block in the synthesis of siderophore derivatives, targeted drug delivery systems, and specialized dendrimers[1], achieving high yield and regiopurity of this compound is a common bottleneck in drug development workflows.

This guide is designed by senior application scientists to help you troubleshoot regioselectivity failures, avoid degradation pathways, and implement a highly reliable orthogonal protection strategy.

Part 1: Process Optimization & Troubleshooting FAQs

Q1: Why is my direct esterification yielding a complex mixture of isomers instead of the target central mono-ester? The Causality: Citric acid possesses two primary (terminal) carboxylic acids and one tertiary (central) carboxylic acid. The terminal carboxyls are kinetically favored due to significantly lower steric hindrance. Attempting a direct mono-esterification with tert-butanol and a standard coupling agent (like DCC) will preferentially esterify the C1 and C5 positions, not the target C3 position. The Solution: You must implement an orthogonal protection strategy. By first masking the terminal carboxyls using benzyl alcohol, the steric bulk of the central hydroxyl group naturally retards the esterification of the C3 carboxyl, allowing you to isolate 1,5-dibenzyl citrate in high yield before targeting the central position[2].

Q2: During the esterification of the central carboxyl, I observe a significant byproduct that lacks the hydroxyl group. What is happening? The Causality: The tertiary hydroxyl group at the C3 position is highly susceptible to acid-catalyzed elimination (dehydration), especially at elevated temperatures. This leads to the formation of aconitic acid derivatives (an α,β-unsaturated system), permanently destroying the citric acid core. The Solution: Abandon Fischer esterification (acid + heat) for the central position. Instead, utilize a mild activation methodology using di-tert-butyl dicarbonate (Boc₂O) and DMAP[3]. Boc₂O acts as both the activating agent and the tert-butyl source under mildly basic conditions, completely suppressing the dehydration pathway.

Q3: I am losing my final deprotected product during the aqueous workup. How can I improve recovery? The Causality: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is highly polar. It contains two free carboxylic acids and a hydroxyl group, making it extremely water-soluble. Standard extractions with diethyl ether or dichloromethane will result in poor partitioning. The Solution: After the final hydrogenolysis step, avoid aqueous workup entirely. Because the byproduct of Pd/C hydrogenolysis is simply toluene (from the cleaved benzyl groups), you can isolate the product by filtering the reaction mixture through Celite to remove the catalyst, followed by direct concentration of the filtrate under reduced pressure.

Part 2: Standard Operating Procedure (SOP) – The Orthogonal Protection Route

To achieve >98% regiopurity, we recommend the following three-step self-validating protocol.

Step 1: Regioselective Benzylation (Synthesis of 1,5-Dibenzyl Citrate)
  • Reaction Setup: Charge a round-bottom flask with citric acid (1.0 eq), benzyl alcohol (2.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in anhydrous toluene.

  • Execution: Equip the flask with a Dean-Stark apparatus. Reflux the mixture until the theoretical volume of water (2.0 eq) is collected in the trap.

  • Self-Validation: Monitor the reaction via TLC. Stain the plate with Bromocresol Green. The target di-ester will appear as a distinct yellow spot on a blue background (indicating the presence of the free central carboxylic acid). Any over-reacted tri-ester will fail to stain acidic.

  • Isolation: Cool the mixture, wash with saturated NaHCO₃ to remove unreacted citric acid and mono-esters, and purify via crystallization from ethyl acetate/hexanes.

Step 2: Mild tert-Butyl Esterification
  • Reaction Setup: Dissolve 1,5-dibenzyl citrate (1.0 eq) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 0.2 eq) and cool the mixture to 0 °C.

  • Execution: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) dissolved in DCM[3].

  • Causality & Validation: DMAP attacks Boc₂O to form an active N-Boc pyridinium intermediate. The central carboxylic acid forms a mixed anhydride, which subsequently undergoes decarboxylation to yield the tert-butyl ester. The evolution of CO₂ gas serves as a visual, self-validating indicator of reaction progress.

  • Isolation: Stir at room temperature for 12 hours. Quench with 10% aqueous citric acid (to neutralize DMAP), extract with DCM, dry over Na₂SO₄, and concentrate.

Step 3: Global Deprotection (Hydrogenolysis)
  • Reaction Setup: Dissolve the fully protected intermediate (1,5-dibenzyl-3-tert-butyl citrate) in ethyl acetate. Add 10% Pd/C (10% w/w).

  • Execution: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation: The reaction is complete when volumetric hydrogen uptake ceases.

  • Isolation: Filter the suspension through a pad of Celite to remove the pyrophoric palladium catalyst. Wash the filter cake with methanol, and concentrate the combined filtrates in vacuo to yield the pure target compound quantitatively.

Part 3: Quantitative Yield Analysis

The table below summarizes why the orthogonal protection route is the industry standard for this specific molecule, comparing it against direct esterification attempts.

Synthetic StrategyCentral Ester RegiopurityOverall YieldScalabilityPrimary Failure Mode
Direct Fischer Esterification (t-BuOH, H₂SO₄)< 10%< 5%PoorSevere dehydration to aconitic acid; complex statistical mixtures.
Direct Steglich Esterification (t-BuOH, DCC, DMAP)~ 25%15 - 20%ModerateFormation of terminal tert-butyl esters; difficult chromatographic separation.
Orthogonal Protection (BnOH then Boc₂O / Pd-C)> 98% 65 - 75% Excellent Trace incomplete hydrogenolysis (easily resolved by extending H₂ exposure time).

Part 4: Mechanistic & Workflow Diagram

The following diagram illustrates the logical flow of the orthogonal protection strategy, highlighting the critical side-reaction avoided by this method.

SynthesisWorkflow CitricAcid Citric Acid (3 COOH groups) Step1 Step 1: Selective Benzylation (BnOH, p-TsOH, Toluene, Δ) CitricAcid->Step1 SideReaction Acid-Catalyzed Dehydration (High Temp / Strong Acid) CitricAcid->SideReaction DibenzylCitrate 1,5-Dibenzyl Citrate (Terminal protected, Central free) Step1->DibenzylCitrate Step2 Step 2: Mild Esterification (Boc₂O, DMAP, RT) DibenzylCitrate->Step2 ProtectedEster 1,5-Dibenzyl-3-tert-butyl Citrate (Fully protected) Step2->ProtectedEster Step3 Step 3: Hydrogenolysis (H₂, Pd/C, EtOAc, RT) ProtectedEster->Step3 Target 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid (Target Product) Step3->Target Aconitic Aconitic Acid Derivatives (Yield Loss) SideReaction->Aconitic

Workflow for the orthogonal synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

References

  • Citric Acid tert-Butyl Ester CAS 114340-52-2 Source: US Biological URL
  • Total Synthesis of Acinetoferrin Source: The Journal of Organic Chemistry - ACS Publications URL
  • Working with Hazardous Chemicals - Organic Syntheses (Activation of carboxylic acids by pyrocarbonates)

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Boc Deprotection of 3-(tert-Butoxycarbonylamino)-3-hydroxypentanedioic acid

Welcome to our dedicated technical support guide for the deprotection of "3-(tert-Butoxycarbonylamino)-3-hydroxypentanedioic acid." This molecule presents unique challenges due to the steric hindrance at the C3 quaternar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the deprotection of "3-(tert-Butoxycarbonylamino)-3-hydroxypentanedioic acid." This molecule presents unique challenges due to the steric hindrance at the C3 quaternary center and the presence of an acid-sensitive tertiary alcohol. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection is sluggish or incomplete. What are the primary causes and how can I resolve this?

This is the most common issue reported for this substrate. Incomplete deprotection is typically due to a combination of factors related to the molecule's specific structure.

  • Root Cause Analysis:

    • Steric Hindrance: The target Boc group is attached to a quaternary carbon, which is also substituted with a hydroxyl group and two carboxymethyl arms. This significant steric bulk can physically block the approach of the acid catalyst to the carbamate's carbonyl oxygen, which is the first step in the deprotection mechanism.[1][2]

    • Insufficient Acid Strength/Concentration: Standard conditions that work for less hindered amines may be insufficient here. The acid concentration might not be high enough to drive the protonation equilibrium towards the activated carbamate.[2]

    • Poor Solubility: The starting material, with its two carboxylic acid groups, may have limited solubility in common non-polar solvents like dichloromethane (DCM), leading to a heterogeneous reaction mixture and inefficient deprotection.[2]

  • Troubleshooting & Optimization Strategies:

    • Increase Acid Stoichiometry: Instead of a 20-25% TFA in DCM solution, consider increasing the concentration to 50% or even using neat TFA.[3]

    • Extend Reaction Time: Due to the steric hindrance, the reaction may simply require more time. Monitor the reaction over several hours. Some challenging deprotections can require stirring overnight.[4]

    • Consider an Alternative Acid/Solvent System: A 4M solution of HCl in 1,4-dioxane is often more effective than TFA for stubborn Boc groups and can be performed at room temperature, often reaching completion in under an hour.[4][5] The resulting product precipitates as the hydrochloride salt, which can simplify isolation.[4]

Q2: I'm seeing significant side product formation. What are these impurities and how can they be minimized?

The two main side reactions to anticipate with this substrate are dehydration and t-butyl alkylation.

  • Side Reaction 1: Dehydration

    • Mechanism: The tertiary alcohol at C3 is prone to elimination under strong acidic conditions (like neat TFA) and/or elevated temperatures. The acid protonates the hydroxyl group, which then leaves as a water molecule, forming a stabilized tertiary carbocation. Subsequent elimination of a proton yields an unsaturated product, 3-carboxy-2-pentenedioic acid.

    • Prevention:

      • Lower the Temperature: Perform the deprotection at 0 °C to minimize the rate of the elimination side reaction.[4]

      • Use Milder Acid Systems: Avoid neat TFA if dehydration is a major issue. A 4M HCl in dioxane solution is generally less prone to causing this side reaction.[6]

  • Side Reaction 2: t-Butyl Cation Alkylation

    • Mechanism: The deprotection mechanism liberates a highly reactive tert-butyl cation (t-Bu⁺).[7][8] While there are no highly nucleophilic residues like tryptophan or methionine in this molecule, this cation can potentially re-alkylate the starting material or product.

    • Prevention with Scavengers: The most effective way to prevent this is to "trap" the tert-butyl cation as it forms. This is achieved by adding a scavenger to the reaction mixture.[2][9]

  • Recommended Scavenger Cocktails:

Scavenger CocktailRatio (v/v/v)Target Side Reaction(s)Notes
TFA / Triisopropylsilane (TIS) / H₂O95 : 2.5 : 2.5t-Butyl CationA robust, general-purpose cocktail. TIS is a highly efficient carbocation scavenger.[1] Water can also act as a scavenger.[2]
TFA / Dichloromethane (DCM)1 : 1(None - Standard)Standard condition, but prone to side reactions with this substrate. Scavengers are highly recommended.[4]
4M HCl in 1,4-DioxaneN/A(Generally Lower)Often cleaner, but the product is isolated as the HCl salt.[5]
Q3: How can I effectively monitor the reaction's progress?

Monitoring the reaction is critical to determine the optimal reaction time, ensuring complete consumption of the starting material while minimizing side product formation.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Mobile Phase: A polar solvent system like Ethyl Acetate/Methanol/Acetic Acid will be necessary to move these highly polar compounds up the plate.

    • Visualization:

      • The deprotected product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.

      • Ninhydrin Stain: This is essential. It reacts with the newly formed primary amine of the product to give a distinct purple or yellow spot, providing definitive confirmation of successful deprotection.[2][4] The starting material will not stain with ninhydrin.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. You can track the disappearance of the starting material peak and the appearance of the product peak over time.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you take a sample, quench the acid, and perform a quick work-up, ¹H NMR can be used. You would monitor the disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm.[4]

Core Mechanisms & Workflows

Understanding the underlying chemical processes is key to effective troubleshooting.

Boc Deprotection Mechanism

The reaction proceeds via acid catalysis, where the carbamate is protonated, leading to its fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[11][12] This cation must be managed to prevent side reactions.

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_scavenger Side Reaction Management BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocN->ProtonatedBoc Fast Equilibrium H_plus H⁺ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid Rate-Limiting Cleavage ProtonatedBoc->CarbamicAcid tBu_cation t-Bu⁺ Cation (Reactive) ProtonatedBoc->tBu_cation FreeAmine R-NH₂ (Product) CarbamicAcid->FreeAmine Spontaneous CO2 CO₂ (gas) CarbamicAcid->CO2 Trapped Trapped Cation tBu_cation->Trapped Scavenger Scavenger (e.g., TIS, H₂O)

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow

If you encounter issues, follow this logical progression to diagnose and solve the problem.

Troubleshooting_Workflow cluster_incomplete Solutions for Incomplete Reaction cluster_side Solutions for Side Products Start Start Deprotection (e.g., TFA/DCM, 0°C) Monitor Monitor by TLC (Ninhydrin Stain) Start->Monitor Problem Problem Detected? Monitor->Problem Incomplete Incomplete Reaction Problem->Incomplete Yes (Starting Material Remains) SideProducts Side Products Observed Problem->SideProducts Yes (New Spots Appear) Success Reaction Complete Proceed to Workup Problem->Success No Inc_Time 1. Increase Reaction Time Incomplete->Inc_Time Add_Scavenger 1. Add Scavenger (TIS, H₂O) SideProducts->Add_Scavenger Inc_Acid 2. Increase [TFA] or Switch to Neat TFA Inc_Time->Inc_Acid Switch_Acid 3. Switch to 4M HCl/Dioxane Inc_Acid->Switch_Acid Switch_Acid->Monitor Re-evaluate Lower_Temp 2. Lower Temperature to 0°C Add_Scavenger->Lower_Temp Milder_Acid 3. Use Milder Acid (e.g., 25% TFA) Lower_Temp->Milder_Acid Milder_Acid->Monitor Re-evaluate

Caption: Troubleshooting workflow for Boc deprotection.

Experimental Protocols

Safety Precaution: These procedures involve strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using TFA with Scavengers

This protocol is a robust starting point for this specific substrate.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in Dichloromethane (DCM) or neat Trifluoroacetic acid (TFA) if solubility is an issue.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to minimize potential dehydration of the tertiary alcohol.[4]

  • Reagent Addition: To the cooled solution, add Triisopropylsilane (TIS) (2.5% v/v) and water (2.5% v/v) as scavengers. Then, add Trifluoroacetic acid (TFA) to a final concentration of 50-95% v/v.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm slowly to room temperature.

  • Monitoring: Monitor the reaction by TLC every hour until the starting material is fully consumed (as confirmed by the absence of the starting spot and a positive ninhydrin test for the product spot).

  • Work-up:

    • Remove the solvent and excess TFA in vacuo using a rotary evaporator.

    • To remove residual TFA, co-evaporate the resulting oil with toluene (3 x 10 mL).[13]

    • The crude product, a TFA salt, can be purified by an appropriate method such as recrystallization or chromatography.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

This is an excellent alternative if dehydration is a persistent problem or if a non-TFA method is desired.

  • Preparation: Suspend the Boc-protected substrate (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Reaction: Stir the mixture vigorously at room temperature. The deprotected product will often precipitate out of the solution as the hydrochloride salt.

  • Monitoring: The reaction is often complete within 30-60 minutes. Monitor by TLC.[5]

  • Work-up:

    • Upon completion, remove the solvent in vacuo.

    • Wash the resulting solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.

    • Filter the solid and dry it under vacuum to yield the hydrochloride salt of the final product.[4]

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • PubMed. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility &amp; Handling of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Welcome to the Technical Support Center for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as [1]. With a molecular weight of 248.23 g/mol [2], this compound is a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as [1].

With a molecular weight of 248.23 g/mol [2], this compound is a highly specialized building block frequently utilized in the synthesis of complex peptides and [1],[3]. Structurally, it is a citric acid derivative where the central carboxylic acid (C3) is protected by a bulky, lipophilic tert-butyl ester. This leaves two terminal carboxylic acids and a tertiary hydroxyl group free. This unique amphiphilic-like structure—combining highly polar functional groups with a massive hydrophobic moiety—creates specific solubility challenges.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common solubility issues, prevent compound degradation, and optimize experimental workflows.

Part 1: Quantitative Solubility Profile & Solvent Compatibility

Understanding the physical properties of this compound is critical for solvent selection. The presence of the tert-butyl group significantly alters its solubility compared to native [4].

SolventSolubility ClassRecommended ApplicationMechanistic Rationale
DMSO / DMF Highly SolubleStock Solutions / Peptide CouplingHigh dielectric constant solvates both polar acids and the lipophilic t-butyl group[1].
Dichloromethane (DCM) SolubleOrganic SynthesisModerately polar halogenated solvent; excellent for anhydrous EDC/NHS coupling[3].
Methanol SolubleAnalytical (LC-MS)Protic polar solvent; dissolves the compound but risks slow transesterification over time[1],[3].
Water (pH 7.2 - 7.4) SolubleBiological AssaysDeprotonation of terminal carboxylic acids forms a highly water-soluble dianion salt.
Water (pH < 4.0) Poorly SolubleN/AProtonated dicarboxylic acids lack the polarity to overcome the hydrophobic t-butyl bulk.
Hexane / Toluene InsolubleWash Steps / PrecipitationNon-polar environment cannot disrupt the strong intermolecular hydrogen bonding of the di-acid.

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I add it to my biological assay buffer? A1: This is a classic pH-dependent solubility issue. The predicted pKa of this compound is approximately 3.46[1], closely mirroring the first pKa of native citric acid (3.128)[4]. Because it is a strong di-acid, adding it directly to a weak biological buffer (e.g., 10 mM PBS) overwhelms the buffer's capacity. The pH drops rapidly, forcing the compound into its fully protonated, uncharged state. In this state, the massive hydrophobic bulk of the tert-butyl group dominates, causing precipitation. Solution: Pre-dissolve the compound in DMSO, or manually adjust the pH of the aqueous solution to 7.2–7.4 using dilute NaOH after adding the compound to form the soluble sodium salt.

Q2: I am trying to use this in a peptide coupling reaction, but it won't dissolve in my non-polar solvent. What should I use? A2: Despite the lipophilic tert-butyl group, the two free carboxylic acids and the tertiary hydroxyl group form strong intermolecular hydrogen bonds, making the compound insoluble in highly non-polar solvents like hexane or toluene. For organic synthesis, you must use polar aprotic solvents like DMF or DMSO, or moderately polar halogenated solvents like Dichloromethane (DCM)[3].

Q3: My stock solution in acidic media seems to be degrading over time, and my LC-MS shows a mass corresponding to free citric acid. Why? A3: You are observing the acid-catalyzed cleavage of the tert-butyl ester. The tert-butyl protecting group is highly susceptible to strong acids (e.g., TFA, HCl). In acidic conditions, the ester oxygen is protonated, leading to the elimination of isobutylene gas and leaving behind free citric acid. This compound must be kept away from strong acids until you are ready for the final global deprotection step of your synthesis.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution (pH-Stabilized)

Objective: Achieve complete aqueous dissolution for biological assays without degrading the ester. Causality: Direct addition to weak buffers causes protonation and precipitation. Controlled neutralization forces the formation of a highly soluble dianion.

  • Weighing: Accurately weigh 24.8 mg (0.1 mmol) of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid[2].

  • Suspension: Suspend the powder in 800 µL of molecular biology-grade water. (Note: The solution will appear as a cloudy, white suspension).

  • Neutralization: Add 1.0 M NaOH dropwise (approximately 180–200 µL total) while continuously vortexing. Monitor the pH using micro-pH paper or a probe until it reaches exactly 7.2–7.4.

  • Validation Step: Visually inspect the solution. It must transition from a turbid suspension to a completely transparent liquid. If turbidity persists, the pH has likely dropped below 6.0. Verify with a pH meter and add 1-2 more drops of NaOH.

  • Finalization: Adjust the final volume to 1.0 mL with water or 10X PBS. Filter sterilize (0.22 µm) if required for cell culture.

Protocol 2: Preparation of Anhydrous DMF Stock for EDC/NHS Coupling

Objective: Dissolve the compound for the downstream synthesis of siderophore derivatives[1],[3]. Causality: Water must be strictly excluded to prevent the rapid hydrolysis of activated NHS-esters. DMF is selected because its high dielectric constant perfectly solvates both the polar functional groups and the lipophilic t-butyl group.

  • Desiccation: Dry the compound under a high vacuum for 2 hours to remove any residual atmospheric moisture.

  • Dissolution: Dissolve 248 mg (1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (Nitrogen or Argon).

  • Validation Step: The compound should dissolve instantly upon gentle swirling, yielding a clear, colorless solution. If particulate matter remains, the DMF may be degraded or cold; gently warm to room temperature (do not exceed 30°C).

  • Activation: Add coupling reagents (e.g., EDC·HCl and NHS) only after complete dissolution is visually confirmed to prevent side reactions with undissolved aggregates.

Part 4: Mechanistic Visualizations

SolventSelection Start 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid Aqueous Aqueous Applications (Buffers/Assays) Start->Aqueous Organic Organic Synthesis (Coupling Reactions) Start->Organic pH_low pH < 4.0 (Protonated) Aqueous->pH_low Weak Acid pH_neutral pH 6.5 - 7.5 (Deprotonated Salt) Aqueous->pH_neutral Neutral Buffer pH_acidic pH < 2.0 (Strong Acid) Aqueous->pH_acidic Strong Acid Polar Polar Aprotic / DCM (DMSO, DMF, MeOH) Organic->Polar NonPolar Non-Polar (Hexane, Toluene) Organic->NonPolar Sol_low Precipitation (Poor Solubility) pH_low->Sol_low Sol_high Complete Dissolution (Stable) pH_neutral->Sol_high Degradation t-Butyl Cleavage (Degradation) pH_acidic->Degradation Sol_OrgHigh High Solubility (Ideal for Stock) Polar->Sol_OrgHigh Sol_OrgLow Insoluble (Avoid) NonPolar->Sol_OrgLow

Decision tree for solvent selection and pH optimization for complete dissolution.

Degradation Intact Intact Molecule (t-Butyl Ester) Protonation Protonation of Ester Oxygen Intact->Protonation Strong Acid (e.g., TFA) Cleavage Loss of t-Butyl Cation (Isobutylene Gas) Protonation->Cleavage Heat / Time CitricAcid Free Citric Acid (Precipitates/Alters Rxn) Cleavage->CitricAcid Hydrolysis

Acid-catalyzed degradation pathway of the tert-butyl ester group.

References

  • Title: Citric acid (Chemical characteristics and pKa) Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Characterization of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Welcome to the Technical Support Center for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as 3-tert-butyl citrate . This orthogonally protected building block is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly referred to as 3-tert-butyl citrate . This orthogonally protected building block is critical for the synthesis of complex siderophores (e.g., Schizokinen, Staphyloferrin A) and targeted drug delivery conjugates.

Because citric acid possesses three carboxylic acid groups and a tertiary hydroxyl group, selective esterification is synthetically challenging. This portal provides researchers with mechanistic insights, troubleshooting guides, and self-validating analytical protocols to resolve complex impurity profiles.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my synthesized 3-tert-butyl citrate contaminated with a major isomeric impurity? A1: The most common synthetic impurity is 1-tert-butyl citrate . The primary carboxylic acids at the C1 and C5 positions are significantly less sterically hindered than the tertiary C3 carboxylic acid. If your synthetic route relies on direct esterification without transient protection (e.g., via a cyclic anhydride intermediate), kinetic control favors terminal esterification, leading to the 1-isomer.

Q2: I am observing a peak with an [M-H]⁻ of 229 m/z in my LC-MS. What is this byproduct? A2: This mass corresponds to an aconitic acid mono-tert-butyl ester (a dehydration product). The C3 hydroxyl group is tertiary and flanked by electron-withdrawing carboxyl groups, making it highly susceptible to acid-catalyzed elimination. If your reaction or workup temperatures exceed 40°C under strongly acidic conditions, water is eliminated to form an α,β-unsaturated system ().

Q3: Why does my product degrade during downstream peptide coupling? A3: The tert-butyl ester is acid-labile. If your downstream coupling utilizes acidic additives (like HOAt/HOBt in high concentrations) or if residual TFA from purification is present, premature deprotection will occur. Ensure your intermediate is strictly neutralized before subsequent coupling steps.

Part 2: Mechanistic Troubleshooting Guide

Issue 1: Co-elution of 1-tert-butyl citrate and 3-tert-butyl citrate during RP-HPLC
  • Causality: Both isomers have identical molecular weights (248.23 g/mol ) and nearly identical polarities. At neutral or weakly acidic pH, partial ionization of the remaining free carboxyl groups (pKa ~3.1 and 4.7) causes peak broadening, leading to co-elution.

  • Resolution: Lower the mobile phase pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the free carboxyl groups, ensuring sharp peak shapes and maximizing the subtle hydrophobic differences between the terminal and central tert-butyl esters.

Issue 2: High levels of Di-tert-butyl and Tri-tert-butyl citrates
  • Causality: Over-alkylation occurs due to an excess of the tert-butylating agent (e.g., isobutylene or t-BuOH/DCC) or extended reaction times.

  • Resolution: Di- and tri-esters are significantly more lipophilic than the mono-ester. Adjust the crude aqueous mixture to pH 7.5. At this pH, the target mono-ester becomes a highly water-soluble di-anion. Wash the aqueous layer with ethyl acetate; the over-esterified impurities will partition into the organic layer, leaving the purified target in the aqueous phase.

Pathway CA Citric Acid (Starting Material) Target 3-tert-Butyl Citrate (Target Product) CA->Target Esterification (Sterically Hindered) Iso 1-tert-Butyl Citrate (Kinetic Isomer) CA->Iso Esterification (Kinetic Pathway) Over Di/Tri-tert-Butyl Citrates (Over-esterification) Target->Over Excess Reagent Dehyd Aconitic Acid Derivatives (Dehydration) Target->Dehyd Acid/Heat (-H2O) Iso->Over Excess Reagent

Reaction pathway of 3-tert-butyl citrate synthesis and major impurity formation.

Part 3: Analytical Characterization Workflows

Protocol 1: RP-HPLC-UV/MS Method for Impurity Profiling

This protocol uses a highly acidic mobile phase to suppress carboxylate ionization, enabling separation based strictly on the steric bulk of the tert-butyl group's position ().

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of the initial mobile phase (95% Water / 5% Acetonitrile containing 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm) to maximize theoretical plates for isomer separation.

  • Mobile Phase:

    • Channel A: 0.1% TFA in LC-MS grade Water

    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile

  • Gradient Program: Isocratic hold at 5% B for 2 mins, then ramp to 60% B over 15 minutes. Flow rate: 0.4 mL/min.

  • System Suitability (Self-Validation): Inject a spiked resolution mixture of 1-tert-butyl citrate and 3-tert-butyl citrate. The analytical run is only valid if the resolution (Rs) > 1.5. The 1-isomer will elute slightly later due to its exposed linear hydrophobic chain.

  • Detection: Monitor UV absorbance at 210 nm (carboxyl groups) and ESI-MS in negative ion mode.

Protocol 2: NMR Differentiation of Isomers

Causality: Citric acid possesses a plane of pseudo-symmetry. When the central C3 carboxyl is esterified (forming the target), this symmetry is maintained, making the C2 and C4 methylenes chemically equivalent. If esterification occurs at C1, the symmetry is broken, rendering C2 and C4 chemically distinct.

Step-by-Step Methodology:

  • Dissolve 15 mg of the HPLC-purified fraction in 0.6 mL of anhydrous DMSO-d6.

  • Acquire a ¹H NMR spectrum at 400 MHz (minimum).

  • System Suitability (Self-Validation): Integrate the tert-butyl singlet (~1.38 ppm) against the methylene region (~2.65 ppm). A valid mono-ester spectrum must yield an exact 9:4 integration ratio . If the ratio is 18:4, you have isolated the di-ester impurity.

  • Diagnostic Splitting Analysis:

    • Target (3-isomer): The four methylene protons appear as a clean AB quartet (or two distinct doublets) around 2.65 - 2.80 ppm due to the preserved symmetry and the diastereotopic nature of the protons adjacent to the prochiral C3 center.

    • Impurity (1-isomer): The methylene protons appear as a complex, overlapping multiplet because the C2 and C4 environments are no longer equivalent.

Workflow Prep Sample Preparation (Quench & Extract) HPLC RP-HPLC Analysis (C18, 0.1% TFA/MeCN) Prep->HPLC Check Isomer Resolution (Rs > 1.5)? HPLC->Check Opt Optimize Gradient & pH (Decrease pH to 2.5) Check->Opt No MS LC-MS/MS Profiling (ESI- Negative Mode) Check->MS Yes Opt->HPLC NMR 1H/13C NMR (Isomer Confirmation) MS->NMR

Self-validating LC-MS/MS and NMR workflow for isomer resolution and characterization.

Part 4: Quantitative Data Summaries

Table 1: LC-MS Impurity Profile for 3-tert-Butyl Citrate Synthesis

CompoundMolecular FormulaExact MassESI-MS [M-H]⁻Relative Retention Time (RRT)Causality / Origin
Citric AcidC₆H₈O₇192.03191.00.30Unreacted starting material
3-tert-Butyl Citrate C₁₀H₁₆O₇ 248.09 247.1 1.00 Target Product
1-tert-Butyl CitrateC₁₀H₁₆O₇248.09247.11.08Kinetic isomer (terminal ester)
Aconitic Acid mono-tBu esterC₁₀H₁₄O₆230.08229.11.25Acid-catalyzed dehydration
1,3-Di-tert-Butyl CitrateC₁₄H₂₄O₇304.15303.11.85Over-esterification

Table 2: Diagnostic ¹H NMR Shifts (DMSO-d6)

Proton Environment3-tert-Butyl Citrate (Target)1-tert-Butyl Citrate (Isomeric Impurity)
tert-Butyl group (-C(CH₃)₃)~1.38 ppm (Singlet, 9H)~1.40 ppm (Singlet, 9H)
Methylene (C2, C4)~2.65 ppm, 2.75 ppm (AB Quartet, 4H)~2.55 - 2.80 ppm (Complex Multiplet, 4H)
Hydroxyl (-OH)~5.5 ppm (Singlet, 1H, broad)~5.3 ppm (Singlet, 1H, broad)

References

  • A New Approach to Characterize Siderophore-Type Ligands in Seawater by Solid Phase Synthesis and SPE-HPLC-ESI-MS/MS Analysis MDPI Molecules URL:[Link]

Optimization

Technical Support Center: Scalable Synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the scalable synthesis of 3-(tert-Butox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the scalable synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2)[1].

Also known as mono-tert-butyl citrate, this compound is a highly sought-after intermediate for synthesizing dihydroxamate siderophores (like Schizokinen) and targeted drug-delivery conjugates[2]. Because direct esterification of citric acid yields complex mixtures, achieving high regioselectivity requires a precise, causality-driven orthogonal protection and deprotection strategy[3].

Mechanistic Rationale & Synthetic Strategy

The synthesis leverages the inherent steric hindrance of the citric acid molecule. The C1 and C5 carboxylic acids are primary and unhindered, whereas the C3 carboxylic acid is tertiary and heavily shielded by the adjacent hydroxyl group and carbon chains.

  • Fischer Esterification: We exploit this steric disparity by first reacting citric acid with methanol. This selectively converts the unhindered C1 and C5 groups into methyl esters, leaving the C3 position untouched.

  • Transesterification (tert-Butylation): Direct reaction with isobutylene gas is hazardous and difficult to scale. Instead, we use tert-butyl acetate and a strong acid catalyst (perchloric acid). The transesterification drives the bulky tert-butyl group onto the C3 position without generating water (which would hydrolyze the ester)[3].

  • Selective Saponification: The primary methyl esters are highly susceptible to nucleophilic attack by hydroxide ions, whereas the bulky tert-butyl ester is sterically protected. By strictly controlling the temperature (0 °C), we selectively hydrolyze the methyl esters back to carboxylic acids, yielding the final product[3].

Synthesis N1 Citric Acid (Starting Material) N2 1,5-Dimethyl Citrate (Steric Selection) N1->N2 MeOH, HCl Reflux, 4h N3 3-tert-Butyl-1,5-dimethyl Citrate (Transesterification) N2->N3 t-BuOAc, HClO4 RT, 96h N4 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid N3->N4 1. NaOH, MeOH, 0°C 2. HCl to pH 3

Figure 1: Three-step scalable synthesis workflow for 3-tert-butyl citrate.

Quantitative Process Parameters

To ensure reproducibility across different scales, adhere to the validated process parameters summarized below.

ParameterStep 1: Fischer EsterificationStep 2: TransesterificationStep 3: Selective Saponification
Target Intermediate 1,5-Dimethyl citrate3-tert-Butyl-1,5-dimethyl citrate3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid
Reagents MeOH, HCl (cat.)t-BuOAc, 60% HClO₄ (cat.)2M NaOH, MeOH; then 2N HCl
Temperature 65 °C (Reflux)20–25 °C (RT)0 °C → 25 °C
Reaction Time 4 hours96 hours3 hours
Expected Yield 60–72%70–75%85–90%
Critical Control Point Crystallization temperatureAnhydrous environmentStrict pH 3 control during workup

Validated Step-by-Step Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of 1,5-Dimethyl Citrate
  • Suspend citric acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated HCl.

  • Reflux the mixture at 65 °C for 4 hours.

  • Concentrate the solution under reduced pressure until a viscous syrup forms.

  • Self-Validation: Dissolve the syrup in hot ethyl acetate, then cool to 4 °C. The desired 1,5-dimethyl citrate will precipitate as a white crystalline solid. If the solid is oily, trace water is present; re-evaporate with toluene.

Step 2: Synthesis of 3-tert-Butyl-1,5-dimethyl Citrate
  • Suspend 1,5-dimethyl citrate monohydrate (181 mg, 0.82 mmol) in tert-butyl acetate (3 mL)[3].

  • Carefully add 30 μL of 60% perchloric acid (HClO₄)[3].

  • Stir the mixture continuously at room temperature for 96 hours[3].

  • Slowly pour the mixture into a saturated aqueous NaHCO₃ solution until the pH reaches exactly 6. Extract the aqueous layer three times with diethyl ether (3 × 5 mL)[3].

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in a vacuum to afford a pale-yellow oil[3].

  • Self-Validation: Dissolve the residue in hot hexane (5 mL) and cool in a refrigerator. A white precipitate (unreacted trimethyl citrate byproduct) will form. Filter and discard the precipitate. The clear filtrate contains the pure product[3].

Step 3: Selective Saponification to Final Product
  • Dissolve 3-tert-butyl-1,5-dimethyl citrate (163 mg, 0.59 mmol) in methanol (3 mL)[3].

  • Cool the solution to 0 °C in an ice bath. Slowly add 2 M sodium hydroxide (2 mL) dropwise to prevent exothermic spikes[3].

  • Warm the mixture to room temperature and stir for 3 hours[3].

  • Reduce the volume on a rotary evaporator to remove the methanol[3].

  • Critical Step: Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 3 using 2 N HCl[3].

  • Extract the product with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and filter[3].

  • Self-Validation: ESI-MS should yield an m/z of 249.1[M+H]⁺. If you observe m/z 193.1, the tert-butyl group has been cleaved.

Interactive Troubleshooting Guides (FAQs)

Troubleshooting N1 3-tert-Butyl-1,5-dimethyl Citrate N2 NaOH Addition N1->N2 N3 T < 5°C (Controlled) N2->N3 Optimal N4 T > 10°C (Exothermic) N2->N4 Poor Cooling N5 Selective Methyl Ester Hydrolysis N3->N5 N6 Global Hydrolysis (Loss of t-Bu) N4->N6

Figure 2: Mechanistic causality of temperature control during saponification.

Q1: My final product shows significant loss of the tert-butyl protecting group. What went wrong? A1: The tert-butyl ester is highly sensitive to strongly acidic conditions. If you acidified the aqueous layer below pH 2.5 during the final workup, the ester oxygen became protonated. This leads to the elimination of isobutylene gas and the formation of a stable tert-butyl cation, destroying your protecting group. Solution: Always use a calibrated pH meter (not pH paper) and stop acidification exactly at pH 3.

Q2: Why does the tert-butylation step (Step 2) require 96 hours? Can I heat the reaction to accelerate it? A2: Do not heat this reaction. The tertiary C3 hydroxyl group and the adjacent methyl esters create immense steric hindrance, making the C3 carboxylic acid poorly reactive. Heating the reaction in the presence of perchloric acid will cause the tert-butyl acetate to decompose and will lead to the elimination of the C3 hydroxyl group (forming aconitic acid derivatives). The 96-hour timeframe at room temperature is a kinetic necessity to achieve >70% yield without degradation[3].

Q3: During the extraction of the final product, I am getting low yields in the organic phase. Why? A3: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is highly polar due to the two free carboxylic acids and the free hydroxyl group. If your aqueous layer is too dilute, the product will remain partitioned in the water. Solution: Saturate the aqueous layer with sodium chloride (brine) prior to extraction, and ensure you use a polar organic solvent like ethyl acetate (do not use diethyl ether or DCM for this specific extraction).

Q4: Can I use sulfuric acid instead of perchloric acid in Step 2? A4: It is highly discouraged. Sulfuric acid acts as a strong dehydrating agent and will promote the elimination of the C3 hydroxyl group to form an alkene. Perchloric acid provides the necessary superacidic protons to drive the transesterification without acting as a dehydrating agent.

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), a selectively protected citric acid derivative widely u...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), a selectively protected citric acid derivative widely used in dendrimer synthesis, targeted drug delivery, and siderophore preparation[1].

Analytical Workflow Architecture

To establish a self-validating analytical system for monitoring the reactions of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (hereafter referred to as 3-Boc-HPA), orthogonal detection methods must be employed. The workflow below outlines the optimal sampling and detection strategy.

G Reaction Reaction Mixture (3-Boc-HPA + Reagents) Quench Quenching Step (Diethylamine / MeOH) Reaction->Quench Aliquot NMR 1H-NMR (In-situ monitoring) Reaction->NMR D2O/MeOD Dilution Dilution & Filtration (0.22 µm PTFE) Quench->Dilution LC_CAD UHPLC-CAD (Universal Quantitation) Dilution->LC_CAD LC_MS LC-MS (ESI-) (Structural Confirmation) Dilution->LC_MS Data Data Processing (Log-Log Calibration) LC_CAD->Data LC_MS->Data

Caption: Workflow for sampling, quenching, and orthogonal analytical detection of 3-Boc-HPA reactions.

Frequently Asked Questions (FAQs): Analytical Strategy

Q1: Why is my 3-Boc-HPA starting material invisible on standard HPLC-UV at 254 nm? A1: 3-Boc-HPA is an aliphatic dicarboxylic acid with a central tert-butyl ester[2]. It completely lacks a conjugated π -electron system or aromatic ring, meaning it does not absorb UV light at standard wavelengths (e.g., 254 nm or 280 nm).

  • Expert Recommendation: Switch to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These are "universal" detectors that measure the mass of non-volatile analytes independent of their optical properties[3]. If UV must be used, monitor at 210 nm using highly transparent mobile phases (e.g., 0.1% Phosphoric acid in LC-MS grade water and acetonitrile).

Q2: During LC-MS (ESI-) analysis, the major peak is at m/z 191 instead of the expected [M-H]⁻ at m/z 247. Is my reagent degraded? A2: Not necessarily. This is a classic case of in-source fragmentation . The tert-butyl ester group is thermally labile. In the heated electrospray ionization (ESI) source, the molecule undergoes an acid-catalyzed elimination or thermal degradation, losing a molecule of isobutylene (56 Da) to yield the free citric acid core, which has an [M-H]⁻ of 191[4].

  • Self-Validation Check: Inject a pristine, unreacted standard of 3-Boc-HPA. If the standard also yields m/z 191, the issue is an instrument artifact.

  • Solution: To observe the intact m/z 247 ion, drastically reduce the ESI desolvation temperature (e.g., from 350°C to 200°C) and lower the cone/fragmentor voltage.

Q3: How can I distinguish between unreacted 3-Boc-HPA and free citric acid in my MS data if both show m/z 191? A3: Rely on chromatographic retention time rather than mass alone. 3-Boc-HPA is significantly more hydrophobic due to the tert-butyl group and will elute much later on a C18 reversed-phase column compared to the highly polar free citric acid[4].

Troubleshooting Guide: Reaction Monitoring

Issue 1: Inconsistent peak areas when monitoring coupling reactions (e.g., EDC/NHS activation).
  • Causality: When activating the terminal carboxylic acids of 3-Boc-HPA with EDC/NHS to form active esters, these intermediates are highly susceptible to hydrolysis. If you inject the reaction mixture directly into an aqueous HPLC mobile phase, the active ester hydrolyzes back to the starting material during the run, leading to erratic quantitation.

  • Solution (The Quenching Protocol): You must trap the transient intermediate. Withdraw an aliquot and immediately quench it into a solution containing an excess of a secondary amine (e.g., diethylamine). This instantly converts the unstable NHS-ester into a stable diethylamide, which can be reliably quantified via LC-CAD.

Issue 2: Non-linear calibration curves when quantifying 3-Boc-HPA via CAD or ELSD.
  • Causality: Unlike UV absorption (which follows Beer-Lambert's linear law), aerosol-based detectors rely on light scattering off dried particles. The relationship between analyte mass and signal intensity is inherently non-linear and follows a power-law function ( A=aMb )[3].

  • Solution: Do not use linear regression ( y=mx+c ). Instead, apply a log-log transformation to both the concentration and the peak area data before plotting, or use a quadratic fit in your chromatography data system (CDS).

Step-by-Step Methodologies

Protocol A: LC-CAD Method for Reaction Kinetics

This protocol provides a self-validating method to track the consumption of 3-Boc-HPA without relying on UV absorption.

Step 1: Mobile Phase Preparation

  • Aqueous (A): 0.1% Formic Acid in LC-MS grade H2​O .

  • Organic (B): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Note: Do not use non-volatile buffers (like phosphate) with CAD/ELSD, as they will cause massive background noise and detector fouling[3].

Step 2: Chromatographic Conditions

  • Column: C18, 2.1 x 100 mm, 1.7 µm (UHPLC).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Column Temperature: 40°C.

Step 3: CAD Settings

  • Evaporation Temperature: 35°C (Keep low to prevent volatilization of the tert-butyl ester).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 4: Sample Preparation & Injection

  • Dilute reaction aliquots 1:100 in 50:50 H2​O :Acetonitrile.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Inject 2 µL.

Protocol B: NMR Sampling for In-Situ Reaction Monitoring

When LC-MS is ambiguous due to fragmentation, 1H -NMR provides definitive structural proof of the tert-butyl ester's integrity.

Step 1: Withdraw 50 µL of the reaction mixture. Step 2: Evaporate the solvent under a gentle stream of nitrogen. Step 3: Reconstitute in 600 µL of Deuterated Methanol ( CD3​OD ) or Deuterated Water ( D2​O ). Step 4: Acquire a standard 1D 1H spectrum (16-64 scans). Step 5: Monitor the sharp singlet at ~1.42 ppm. This corresponds to the 9 protons of the tert-butyl group. The disappearance of this peak indicates undesired deprotection of the central carboxyl group.

Quantitative Data Presentation

The following table summarizes the key analytical signatures used to validate the presence and integrity of 3-Boc-HPA during reaction monitoring.

Analytical TechniqueTarget ParameterExpected Value / SignatureDiagnostic Significance
LC-MS (ESI-) Intact Precursor Ionm/z 247.08Confirms intact 3-Boc-HPA[2]. Requires low source temp.
LC-MS (ESI-) Primary Fragment Ionm/z 191.02In-source loss of isobutylene (56 Da); matches free citric acid[4].
LC-MS (ESI-) Secondary MS² Fragmentm/z 111.01Loss of H2​O and CO2​ from the m/z 191 ion[4].
1H -NMR tert-Butyl ProtonsSinglet, ~1.42 ppm (9H)Confirms the Boc/t-butyl ester is intact.
1H -NMR Methylene ProtonsAB Quartet, ~2.7 - 2.9 ppm (4H)Confirms the symmetric pentanedioic acid backbone.
HPLC-CAD Retention Factor ( k′ )> 3.0 (C18, 5% Org)Distinguishes hydrophobic 3-Boc-HPA from polar free citric acid.

References

  • Waters Corporation. "Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry". Waters Application Notes. Available at:[Link]

  • Al-Rimawi, F. "Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection". ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" and encountering challenges with byproduc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" and encountering challenges with byproduct removal after its synthesis. This guide provides in-depth troubleshooting advice and detailed protocols to ensure the highest possible purity of your final compound.

Introduction to the Synthesis and Potential Byproducts

The synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, a substituted glutaric acid, can be effectively achieved through a Reformatsky reaction . This reaction typically involves the condensation of a ketone with an α-halo ester in the presence of metallic zinc.[1][2][3] For the synthesis of our target molecule, a plausible route involves the reaction of diethyl acetonedicarboxylate with tert-butyl bromoacetate and zinc .

Understanding this synthetic pathway is crucial for anticipating the likely impurities that may contaminate the final product. These byproducts can interfere with subsequent reactions and compromise the integrity of your research. This guide will focus on the systematic removal of these impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid in a question-and-answer format.

Question 1: My crude product is a complex mixture. What are the likely byproducts from the Reformatsky synthesis?

Answer:

Based on the proposed Reformatsky reaction, your crude product may contain the following impurities:

  • Unreacted Starting Materials:

    • Diethyl acetonedicarboxylate

    • tert-Butyl bromoacetate

  • Reagent-Related Impurities:

    • Zinc salts (e.g., zinc bromide, zinc oxide)

  • Side-Reaction Products:

    • Products from the self-condensation of diethyl acetonedicarboxylate.

    • Byproducts from the hydrolysis of the tert-butyl ester group.

A logical workflow for the purification process is essential for systematically removing these byproducts.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Acid/Base Extraction) Crude_Mixture->Aqueous_Workup Remove Zinc Salts Chromatography Column Chromatography Aqueous_Workup->Chromatography Remove Organic Byproducts Pure_Product Pure Product Chromatography->Pure_Product

Caption: General purification workflow for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

Question 2: How can I effectively remove the inorganic zinc salts from my reaction mixture?

Answer:

Zinc salts are a common byproduct of the Reformatsky reaction and must be removed to prevent interference with downstream applications. An aqueous workup is the most effective method for their removal.

Protocol for Zinc Salt Removal:

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Acidification: Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), to the reaction mixture with vigorous stirring. This will quench any unreacted organozinc reagent and dissolve the zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. The desired product will move into the organic phase, while the zinc salts will remain in the aqueous phase.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of zinc salts.

For particularly stubborn emulsions or to enhance the removal of zinc, the use of a chelating agent like ethylenediamine during the workup can be beneficial.[4]

Question 3: I've removed the zinc salts, but my NMR spectrum still shows the presence of unreacted starting materials. How do I separate these from my product?

Answer:

Unreacted diethyl acetonedicarboxylate and tert-butyl bromoacetate can often be carried through the initial workup. Column chromatography is the most effective technique for separating these organic impurities from the desired product. Due to the polar nature of the target carboxylic acid, reverse-phase chromatography is often more effective than normal-phase.

Table 1: Recommended Chromatographic Conditions

ParameterNormal-Phase ChromatographyReverse-Phase Chromatography (Recommended)
Stationary Phase Silica GelC18-functionalized silica
Mobile Phase Hexane/Ethyl Acetate with 1% Acetic AcidWater (with 0.1% TFA or Formic Acid) / Acetonitrile Gradient
Elution Order Less polar starting materials elute first.More polar product elutes first.

Experimental Protocol: Reverse-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Water/Acetonitrile).

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase.

  • Loading: Load the sample onto the column.

  • Elution: Run a gradient from high polarity (e.g., 95:5 Water/Acetonitrile) to lower polarity (e.g., 50:50 Water/Acetonitrile). The exact gradient will need to be optimized based on TLC or small-scale trial runs.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can require lyophilization for optimal results.

For highly polar compounds that are difficult to separate, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[3][5]

Question 4: I suspect some of the tert-butyl ester in my product has been hydrolyzed. How can I confirm this and remove the resulting dicarboxylic acid?

Answer:

Acidic conditions during workup can lead to the hydrolysis of the tert-butyl ester, resulting in the formation of 3-hydroxy-3-carboxypentanedioic acid. This byproduct is significantly more polar than the desired product.

Detection:

  • TLC Analysis: The hydrolyzed byproduct will have a much lower Rf value on a normal-phase TLC plate compared to the tert-butyl ester.

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet for the tert-butyl group (around 1.5 ppm) and the appearance of a broad singlet corresponding to an additional carboxylic acid proton will indicate hydrolysis.

Removal:

  • Column Chromatography: The significant difference in polarity between the desired product and the hydrolyzed byproduct allows for efficient separation by column chromatography, as described in the previous question. The more polar diacid will be more strongly retained on a normal-phase column and will elute later. In reverse-phase chromatography, it will elute earlier.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid?

A1: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and bases which can catalyze its decomposition.

Q2: Can I use crystallization to purify my product?

A2: Crystallization can be an effective purification technique if a suitable solvent system is found. However, due to the presence of multiple polar functional groups, finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, may be more successful.

Q3: What analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound. A reverse-phase C18 column with a water/acetonitrile mobile phase containing an acidic modifier is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Analytical_Techniques Purity_Assessment Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Purity_Assessment->NMR Structure Confirmation HPLC HPLC Purity_Assessment->HPLC Quantitative Purity MS Mass Spectrometry Purity_Assessment->MS Molecular Weight Confirmation

Caption: Key analytical techniques for purity assessment.

References

  • U.S. Patent No. 6,921,487 B2. (2005). Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides.
  • Vici, F., et al. (2015). Preparation and Purification of Zinc Sulphinates Reagents for Organic Synthesis. PMC.
  • Rao, H. S. P. (n.d.).
  • Reddit. (2019).
  • Sciencemadness Discussion Board. (2011). Zinc removal without altering the pH.
  • Wikipedia. (n.d.).
  • Coeffard, V., & Beaudet, I. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry.
  • U.S. Patent No. 2,145,816 A. (1939). Purification of zinc salt solutions.
  • Chandrasekharam, M., et al. (1993). Reformatsky Reaction on Thiocarbonyl Compounds : New C-C Bond Forming Reaction. Tetrahedron Letters, 34(40), 6439-6442.
  • Vollenweider, S., et al. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3287-3291.
  • Opara, A. E., & Read, G. (1969).
  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Fluorochem. (n.d.). 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.
  • Roxia. (2025).
  • Jayashree, B. S., & Vandana, D. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595.
  • ResearchGate. (2018).
  • Biotage. (2023).
  • Bartroli, J., et al. (2012).
  • Kasashima, Y., et al. (2007). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. Journal of Oleo Science, 56(4), 189-193.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • U.S. Patent Application No. 2013/0345438 A1. (2013). 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof.
  • Jayashree, B. S., & Vandana, D. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595.
  • Sigma-Aldrich. (n.d.). 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.
  • Anderson, G. W., & McGregor, A. C. (1957). tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert-Butoxycarbonyl-l-phenylalanine. Journal of the American Chemical Society, 79(22), 6180-6183.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Reactions

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS No.: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS No.: 114340-52-2)[1]. Also known as mono-tert-butyl citrate, this molecule features a central carboxylic acid protected as a tert-butyl ester, flanked by two terminal carboxylic acids and a tertiary hydroxyl group.

The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry[2]. Its three methyl groups project outward from a quaternary carbon, creating a massive, conformationally rigid domain[2]. While this steric bulk is highly valuable for metabolic shielding in drug design[2], it introduces severe synthetic bottlenecks. This guide synthesizes field-proven insights to help you navigate the steric congestion inherent to this molecule[3].

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does base-catalyzed hydrolysis fail to deprotect the central tert-butyl ester?

The Causality: Standard ester hydrolysis operates via the BAC​2 mechanism, requiring a nucleophile (hydroxide) to attack the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°). In 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, the massive spatial volume of the tert-butyl group physically blocks this trajectory[2]. Consequently, base-catalyzed deprotection yields only recovered starting material, even under reflux. The Solution: You must force the reaction through an AAL​1 mechanism. By using a strong acid (like Trifluoroacetic acid, TFA), the ester oxygen is protonated, leading to the unimolecular cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation[2], which subsequently eliminates a proton to form isobutylene gas.

Q2: I am trying to acylate the C3 tertiary hydroxyl group, but my yields are <10%. How can I overcome this?

The Causality: The C3 hydroxyl is a tertiary alcohol. Worse, it is immediately adjacent to the bulky tert-butyl ester. This creates a localized "steric shield" that prevents standard electrophiles (like the acylpyridinium intermediate formed from acetic anhydride and pyridine) from approaching the oxygen lone pairs[2]. The Solution: You must either use a hypernucleophilic catalyst at elevated temperatures (e.g., stoichiometric DMAP) or abandon standard anhydrides in favor of extreme electrophiles. Generating a highly reactive acylium ion in situ using an acyl chloride and a silver salt (e.g., Silver Triflate, AgOTf) forces the reaction forward by lowering the activation energy required to penetrate the steric shield.

Q3: When coupling the terminal carboxylic acids (C1 and C5) with amines, I observe a cyclic byproduct. What is happening?

The Causality: The bulky central tert-butyl group restricts the conformational freedom of the pentanedioic acid backbone (a manifestation of the Thorpe-Ingold effect)[2]. This pre-organizes the two terminal arms closer together in space. When you activate one terminal carboxylic acid with a strong dehydrating agent (like DCC) without a sufficient concentration of your target amine, the adjacent C3 hydroxyl or the other terminal acid will attack intramolecularly, forming a lactone or a glutaric anhydride derivative. The Solution: Use milder, highly efficient coupling reagents like HATU with DIPEA, and ensure the amine nucleophile is present in slight excess before adding the coupling agent to outcompete the intramolecular cyclization.

Part 2: Quantitative Data Summaries

To aid in experimental planning, the following tables summarize the quantitative impact of steric hindrance on standard transformations.

Table 1: Impact of Steric Hindrance on C3-OH Acylation
Reaction ConditionElectrophileCatalyst / PromoterTempYield (%)Mechanistic Note
Standard Acetic AnhydridePyridine (1.5 eq)25°C< 10%Acylpyridinium cannot penetrate the steric shield.
Modified Steglich Acetic AnhydrideDMAP (2.0 eq)60°C45%Hypernucleophile provides marginal improvement.
Silver-Mediated Acetyl ChlorideAgOTf (1.1 eq)25°C> 85%Highly reactive acylium ion overcomes the steric barrier.
Table 2: Deprotection Kinetics (t-Butyl Ester Cleavage)
Reagent SystemPrimary MechanismTime to CompletionResult
1M NaOH (aq) BAC​2 24 hours (Reflux)No reaction (Sterically blocked).
20% TFA in DCM AAL​1 2 hours (25°C)Quantitative cleavage.
4M HCl in Dioxane AAL​1 4 hours (25°C)Quantitative cleavage.

Part 3: Mechanistic Workflows & Visualizations

Mechanism Start 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid Base Base Catalysis (NaOH) Mechanism: B_Ac2 Start->Base Acid Acid Catalysis (TFA) Mechanism: A_Al1 Start->Acid Steric Steric Blockade (Reaction Fails) Base->Steric OH- attack blocked Carbocation t-Butyl Cation Intermediate Acid->Carbocation C-O bond cleavage Product Citric Acid (Deprotected) Carbocation->Product -H+ (Isobutylene gas)

Caption: Mechanistic divergence in the deprotection of the tert-butyl ester due to steric hindrance.

Workflow Target Target: Acylate C3-OH Standard Standard Conditions (Ac2O, Pyridine, RT) Target->Standard Fail Yield < 10% (Steric Shielding) Standard->Fail Steglich Modified Steglich (Ac2O, 2 eq DMAP, 60°C) Fail->Steglich Add hypernucleophile Extreme Extreme Electrophiles (AcCl, AgOTf, DCM) Fail->Extreme Increase electrophilicity Success1 Moderate Yield (40-50%) Steglich->Success1 Success2 High Yield (>85%) Extreme->Success2

Caption: Troubleshooting workflow for overcoming steric shielding during C3-OH acylation.

Part 4: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify success at critical junctures without waiting for final isolation.

Protocol A: Acidic Deprotection of the tert-Butyl Ester ( AAL​1 Cleavage)

Objective: Remove the central tert-butyl group to yield the free citric acid derivative.

  • Preparation: Dissolve 1.0 mmol of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid in 4.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Cool the flask to 0°C using an ice bath. Slowly add 1.0 mL of pure Trifluoroacetic acid (TFA) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2 hours.

  • Self-Validation Step (In-Process QC): Take a 10 µL aliquot, evaporate the solvent, and dissolve in CD3​OD . Run a quick 1H -NMR. Validation Check: The massive 9H singlet at ~1.44 ppm (representing the tert-butyl group) must be completely absent. If a residual peak remains, stir for an additional 1 hour.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3 x 5 mL). Dry under high vacuum overnight to yield the deprotected product quantitatively.

Protocol B: Silver-Mediated Acylation of the Hindered C3-Hydroxyl

Objective: Successfully acylate the sterically congested tertiary alcohol.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the substrate and 1.1 mmol of Silver Trifluoromethanesulfonate (AgOTf). Protect the flask from light (wrap in aluminum foil).

  • Solvent & Base: Add 5.0 mL of anhydrous DCM, followed by 1.5 mmol of anhydrous pyridine. Cool the suspension to 0°C.

  • Electrophile Generation: Add 1.2 mmol of Acetyl Chloride dropwise. Causality Note: The AgOTf immediately strips the chloride from Acetyl Chloride, precipitating AgCl and generating a highly reactive acylium triflate intermediate that is small and electrophilic enough to bypass the tert-butyl steric shield.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Self-Validation Step (In-Process QC): Perform TLC (Eluent: 10% MeOH in DCM). Stain the plate with Ceric Ammonium Molybdate (CAM) and heat. Validation Check: The starting material spot should disappear, replaced by a higher Rf​ product spot.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the AgCl precipitate. Wash the filtrate with 1M HCl (to remove pyridine), then brine. Dry over Na2​SO4​ , filter, and concentrate.

References

  • BenchChem. "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects." BenchChem Technical Resources.
  • Sigma-Aldrich. "3-(TERT-BUTOXYCARBONYL)-3-HYDROXYPENTANEDIOIC ACID Product Page (CAS 114340-52-2)." Merck KGaA.
  • ChemRxiv. "tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds." ChemRxiv Preprints.

Sources

Optimization

Technical Support Center: Catalyst &amp; Reagent Selection for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chemical behavior of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique chemical behavior of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (commonly known as 3-tert-butyl citrate, CAS: 114340-52-2) [1].

This molecule is a critical di-orthogonal building block used extensively in the synthesis of complexones, dendrimers, and citrate-based siderophores (such as Schizokinen and Staphyloferrin A)[2]. Because it features two terminal carboxylic acids, a sterically hindered tertiary hydroxyl group, and a central tert-butyl ester, selecting the correct catalysts and coupling reagents is paramount to preventing intramolecular cyclization and ensuring high-fidelity synthesis.

I. Reaction Pathways & Catalyst Selection Workflow

The following diagram illustrates the primary synthetic transformations involving 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid and the optimal catalytic systems required for each pathway.

G A 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid (CAS: 114340-52-2) B Amidation (Terminal COOH) e.g., Siderophore Synthesis A->B Coupling Catalysts C O-Acylation (Tertiary Hydroxyl) A->C Acyl Transfer Catalysts D Deprotection (Central Ester) A->D Acid Catalysts B1 HATU / DIPEA (Microwave-assisted) B->B1 B2 EDC / NHS (Aqueous/Mild Conjugation) B->B2 C1 DMAP / Sc(OTf)3 (Nucleophilic/Lewis Acid) C->C1 D1 TFA / TIPS / H2O (Cation Scavenging) D->D1

Figure 1: Catalytic and reagent workflows for the functionalization of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

II. Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and high amounts of cyclic imide byproducts when coupling 1-N-benzoyloxy-1,3-diaminopropane to 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid? Causality & Solution: This is the most common issue in siderophore synthesis (e.g., Schizokinen) [3]. Because the molecule is a glutaric acid derivative (a pentanedioic acid), activating one terminal carboxylic acid creates a highly electrophilic center. If the intermolecular coupling with your amine is too slow, the nitrogen of the newly formed amide (or the other activated carboxylate) will attack the activated ester intramolecularly, forming a highly stable 6-membered glutarimide ring.

  • Resolution: Abandon slow coupling agents like EDC/HOBt. Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA as the base. HATU generates a highly reactive 7-aza-OBt ester that drives the intermolecular amidation much faster than the intramolecular cyclization. Additionally, utilizing microwave-assisted synthesis (e.g., 60°C for 15 mins) kinetically favors the desired diamide product [3].

Q2: What is the best catalyst for acylating the tertiary hydroxyl group on carbon-3 without cleaving the central tert-butyl ester? Causality & Solution: The hydroxyl group on C3 is a tertiary alcohol flanked by two bulky -CH2-CONHR groups and a tert-butyl ester. Standard pyridine/acetic anhydride conditions will fail due to severe steric hindrance.

  • Resolution: You must use a potent nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) (0.1 to 0.5 equivalents) is required to form a highly reactive N-acylpyridinium intermediate. If steric bulk is extreme, adding a mild Lewis acid catalyst like Scandium(III) triflate (Sc(OTf)3) (5 mol%) activates the anhydride without generating the strong Brønsted acidity that would prematurely cleave the tert-butyl ester. Avoid strong Lewis acids like AlCl3 or BF3·OEt2.

Q3: During the final deprotection of the central tert-butyl ester, I observe degradation and alkylation of my hydroxamate siderophore. What catalyst/reagent should I use? Causality & Solution: Cleaving a tert-butyl ester requires a strong acid catalyst (typically Trifluoroacetic acid, TFA). However, this cleavage generates highly reactive tert-butyl cations. If left unchecked, these carbocations will electrophilically attack electron-rich moieties on your synthesized siderophore (such as hydroxamate oxygens or aromatic rings).

  • Resolution: You must use a scavenger cocktail. A standard protocol is TFA / Triisopropylsilane (TIPS) / H2O (95:2.5:2.5) . TIPS acts as a hydride donor to permanently quench the tert-butyl cation into isobutane, protecting your final product [2].

III. Quantitative Data: Coupling Catalyst Comparison

To assist in your experimental design, the following table summarizes the performance metrics of various coupling catalysts when reacting 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid with primary amines.

Catalyst / Reagent SystemActivation RateRisk of Glutarimide (Cyclization)Relative CostRecommended Use Case
EDC / NHS ModerateHighLowAqueous conjugations; simple, unhindered primary amines.
EDC / HOBt ModerateHighLowRoutine peptide synthesis; not recommended for this substrate.
PyBOP / NMM FastModerateMediumCouplings involving secondary amines or moderate steric bulk.
HATU / DIPEA Very Fast Low HighOptimal: Complex siderophore synthesis (e.g., Schizokinen)[3].
IV. Experimental Protocols
Protocol 1: Microwave-Assisted Diamidation (Siderophore Core Synthesis)

This self-validating protocol utilizes HATU to outpace unwanted intramolecular cyclization.

  • Preparation: In a microwave-safe reaction vial, dissolve 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (1.0 equiv, e.g., 100 mg) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Activation: Add HATU (2.2 equiv) to the solution. Stir for 2 minutes at room temperature to initiate the formation of the active ester.

  • Amine Addition: Add the target amine (e.g., 1-N-benzoyloxy-1,3-diaminopropane dihydrochloride) (2.2 equiv).

  • Base Catalysis: Slowly add N,N-Diisopropylethylamine (DIPEA) (6.0 equiv). Note: Excess base is required to neutralize the dihydrochloride salts of the amine and catalyze the HATU coupling.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 60°C for 15 minutes.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 5% citric acid (2x), saturated NaHCO3 (2x), and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Selective Deprotection of the Central Tert-Butyl Ester

This protocol utilizes a scavenger system to prevent alkylation of sensitive functional groups.

  • Preparation: Dissolve the purified intermediate from Protocol 1 in a minimal amount of anhydrous Dichloromethane (DCM) (e.g., 1.0 mL per 100 mg of substrate).

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v of final acid volume) and deionized water (2.5% v/v).

  • Acid Catalysis: Chill the mixture to 0°C. Slowly add cold Trifluoroacetic acid (TFA) to achieve a final ratio of TFA:DCM of 1:1.

  • Reaction: Remove the ice bath and stir at room temperature for 2 to 3 hours. Monitor the disappearance of the tert-butyl signal via TLC or LC-MS.

  • Isolation: Co-evaporate the mixture with cold diethyl ether or toluene under a stream of nitrogen to remove the TFA. Triturate the resulting residue in cold diethyl ether to precipitate the fully deprotected product.

V. References
  • MDPI. "A New Approach to Characterize Siderophore-Type Ligands in Seawater by Solid Phase Synthesis and SPE-HPLC-ESI-MS/MS Analysis." Marine Drugs. Available at: [Link]

Reference Data & Comparative Studies

Validation

"3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" vs. other glutamic acid mimetics

An objective, data-driven comparison of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS 114340-52-2) against traditional glutamic acid mimetics reveals critical divergences in structural utility, target specifici...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS 114340-52-2) against traditional glutamic acid mimetics reveals critical divergences in structural utility, target specificity, and synthetic flexibility. As drug development pivots from broad-spectrum excitatory amino acid receptor agonists toward highly targeted oncology and neuro-modulatory applications, selecting the correct structural scaffold is paramount.

This guide provides a comprehensive technical analysis of this protected citric acid derivative (often referred to as 3-Boc-HPA or 3-tert-butyl citrate) [1], contrasting its performance and application with classic glutamic acid mimetics.

Chemical Architecture & Rationale

Endogenous glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system [3]. Traditional mimetics (e.g., NMDA, ACPD) retain the α -amino group to ensure high-affinity binding to ionotropic (iGluR) or metabotropic (mGluR) glutamate receptors. However, this amino group often leads to off-target CNS toxicity and poor pharmacokinetic profiles.

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid represents a paradigm shift. It is a pentanedioic (glutaric) acid scaffold featuring two terminal carboxylic acids, a C3-hydroxyl group, and a sterically hindered C3-tert-butyl ester [2].

  • The Causality of the Design: By eliminating the α -amino group and introducing a bulky, lipophilic tert-butyl protecting group at the central carbon, researchers can synthesize non-amino glutamate mimetics. The tert-butyl ester provides orthogonal protection, allowing the terminal carboxylic acids to be functionalized (e.g., conjugated to targeting peptides) without reacting the central carboxylate. Once functionalization is complete, the tert-butyl group is easily cleaved to reveal a high-affinity pharmacophore, which is particularly useful for targeting the binuclear zinc active site of Prostate-Specific Membrane Antigen (PSMA/GCPII).

Comparative Profiling: Quantitative Data

The following table summarizes the physicochemical properties and primary applications of 3-Boc-HPA compared to traditional glutamic acid mimetics.

Compound / ScaffoldMolecular WeightLogP (Est.)H-Bond DonorsH-Bond AcceptorsPrimary Target / ApplicationCNS Permeability
3-Boc-HPA [1]248.23 g/mol ~0.5037PSMA Inhibitors, ProdrugsLow (Tunable)
Glutamic Acid [3]147.13 g/mol -3.6045Endogenous AgonistHigh (via transporters)
ACPD 173.17 g/mol -2.5044mGluR AgonistModerate
2-PMPA 226.12 g/mol -2.0047PSMA InhibitorLow

Note: While peptide mimetics (such as GLP-1 analogs) dominate metabolic disease therapies [4], small-molecule glutamate mimetics like 2-PMPA and 3-Boc-HPA derivatives are critical for oncology and targeted neuropharmacology.

Mechanistic Divergence

The structural differences dictate entirely different biological pathways. Traditional mimetics activate CNS receptors, whereas 3-Boc-HPA derivatives are engineered to evade CNS targets, focusing instead on peripheral or oncological targets like PSMA.

G Glutamate Endogenous Glutamate iGluR iGluR / mGluR (CNS Targets) Glutamate->iGluR Activates PSMA PSMA / GCPII (Oncology Target) Glutamate->PSMA Hydrolyzed by Mimetic1 Traditional Amino Mimetics (e.g., ACPD, NMDA) Mimetic1->iGluR Agonist/Antagonist Mimetic2 3-Boc-HPA Derivatives (Non-amino scaffold) Mimetic2->iGluR Evades Mimetic2->PSMA High-Affinity Inhibition (No CNS toxicity)

Diagram 1: Target divergence between traditional amino mimetics and 3-Boc-HPA derivatives.

Self-Validating Experimental Workflows

To effectively utilize 3-Boc-HPA in drug discovery, rigorous synthetic and validation protocols are required. The protocols below are designed as self-validating systems to ensure experimental integrity.

Protocol A: Orthogonal Synthesis of a PSMA-Targeting Ligand

This workflow leverages the tert-butyl ester to prevent unwanted side reactions during amide coupling.

  • Activation: Dissolve 1.0 eq of 3-Boc-HPA [2] in anhydrous DMF. Add 2.2 eq of EDC·HCl and 2.2 eq of HOBt. Stir at 0°C for 30 minutes.

    • Causality: EDC/HOBt minimizes the risk of racemization in the target amine and forms a highly stable active ester intermediate.

  • Conjugation: Introduce 2.0 eq of the primary amine pharmacophore and 4.0 eq of DIPEA. Stir at room temperature for 12 hours.

    • Self-Validation Mechanism 1: Extract a 10 µL aliquot and subject it to LC-MS. The presence of a mass shift indicating premature loss of the tert-butyl group (-56 Da for isobutylene) immediately flags the reaction for pH adjustment (indicating excessive acidity) before proceeding to bulk purification.

  • Orthogonal Deprotection: Purify the intermediate via preparative HPLC. Lyophilize, then treat the solid with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H 2​ O for 2 hours.

    • Causality: TFA selectively cleaves the tert-butyl ester to reveal the central carboxylic acid required for zinc-binding. TIS (triisopropylsilane) acts as a carbocation scavenger, preventing the cleaved t-butyl cation from re-alkylating the molecule.

Workflow Step1 1. Scaffold Preparation (3-Boc-HPA) Step2 2. Amide Coupling (EDC/HOBt Activation) Step1->Step2 QC1 LC-MS Validation (Check -56 Da loss) Step2->QC1 Intermediary QC Step3 3. Orthogonal Deprotection (TFA cleavage of t-Butyl) Step4 4. In Vitro Validation (Radioligand Assay) Step3->Step4 QC2 IC50 Determination vs. 2-PMPA Control Step4->QC2 Data Output QC1->Step3

Diagram 2: Self-validating synthetic and experimental workflow for 3-Boc-HPA derivatives.

Protocol B: Competitive Radioligand Binding Assay

To confirm the biological efficacy of the synthesized mimetic, a competitive binding assay against PSMA is conducted.

  • Preparation: Seed LNCaP cells (PSMA-positive) in 96-well plates at a density of 1×105 cells/well.

  • Incubation: Add 1 nM of [ 125 I]-labeled PSMA targeting ligand and varying concentrations (10 pM to 10 µM) of the synthesized 3-Boc-HPA derivative.

  • Washing: After 1 hour at 37°C, wash the wells three times with ice-cold PBS.

    • Causality: Ice-cold PBS rapidly halts binding kinetics and removes unbound radioligand without stripping the specifically bound ligand from the receptors.

  • Self-Validation Mechanism 2: The assay plate must include 2-PMPA as a positive control. If the calculated IC 50​ of the 2-PMPA control deviates by >15% from the established laboratory baseline (~300 pM), the entire plate is invalidated. This ensures that variations in cell passage number or radioligand specific activity do not confound the evaluation of the new mimetic.

Conclusion

While traditional glutamic acid mimetics remain the standard for probing CNS receptor pharmacology, 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid offers a superior, conformationally restricted scaffold for peripheral and oncological targets. Its orthogonal protection strategy allows for modular synthesis, yielding high-affinity ligands that successfully evade off-target neurotoxicity.

References

  • Wikipedia Contributors. "Glutamic acid". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs)". StatPearls Publishing. Available at: [Link]

Comparative

A Guide for the Synthetic Chemist: Navigating the Reactivity of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid and Pyroglutamic Acid

In the intricate world of drug discovery and materials science, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a synthetic campaign. The inherent reactivity of a starting mat...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and materials science, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a synthetic campaign. The inherent reactivity of a starting material defines the accessible chemical space and ultimately influences the properties of the final product. This guide offers a comparative analysis of two structurally distinct but functionally relevant molecules: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid and pyroglutamic acid. By dissecting their structural attributes and resultant chemical behaviors, we aim to provide researchers with the predictive insight required for strategic and efficient synthesis design.

Foundational Analysis: Structure Dictates Reactivity

Before delving into comparative reactions, it is essential to understand the intrinsic structural and electronic features of each molecule. These characteristics are the primary determinants of their chemical personality.

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is an acyclic, substituted pentanedioic acid. Its most notable features are a central quaternary carbon, a tertiary hydroxyl group, two carboxylic acid moieties, and a sterically demanding tert-butoxycarbonyl (Boc) group.[1][2] The bulky Boc group imparts significant steric hindrance around the molecular core, a factor that will temper the reactivity of adjacent functional groups. Furthermore, this group is a well-known acid-labile protecting group, introducing a specific and highly useful mode of reactivity.[3][4]

Pyroglutamic acid (5-oxoproline) is a cyclized derivative of glutamic acid, forming a five-membered lactam (a cyclic amide).[5][6] This rigid, cyclic structure contains a single carboxylic acid and a secondary amide integrated into the ring. Its reactivity is dominated by the chemistry of these two functional groups: the carboxylic acid can undergo standard derivatization, while the lactam is susceptible to ring-opening reactions, providing a pathway to linear glutamic acid derivatives.[7][8]

A Head-to-Head Comparison of Chemical Reactivity

The distinct architectures of these two compounds lead to divergent behaviors in common chemical transformations.

Reactions of the Carboxylic Acid Moiety

While both molecules possess carboxylic acids, their accessibility and number differ. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid offers two sites for derivatization, opening possibilities for the synthesis of polymers or bifunctional molecules. However, the steric bulk of the neighboring Boc group can be expected to slow the rate of reactions such as esterification or amidation compared to the less hindered carboxylic acid of pyroglutamic acid.

Pyroglutamic acid's single carboxylic acid is readily accessible, and its reactivity is typical of aliphatic carboxylic acids.

The Defining Feature: Lactam vs. Boc Group Reactivity

The most significant difference in their chemical behavior stems from the unique functional group in each molecule.

Pyroglutamic Acid's Lactam Ring: The lactam of pyroglutamic acid is susceptible to nucleophilic attack, most commonly hydrolysis under acidic or basic conditions, which opens the ring to yield glutamic acid.[8] This transformation is fundamental to its role as a biological precursor and a versatile synthetic building block.[8][9]

Lactam_Hydrolysis Pyroglutamic_Acid Pyroglutamic Acid Reaction_Conditions Acid or Base Hydrolysis (H₂O) Pyroglutamic_Acid->Reaction_Conditions Glutamic_Acid Glutamic Acid Reaction_Conditions->Glutamic_Acid

Caption: Reaction workflow for the hydrolysis of pyroglutamic acid.

The Acid-Labile Boc Group: The tert-butoxycarbonyl group on the diacid derivative is its key reactive handle. It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid) to release a carboxylic acid, with isobutylene and carbon dioxide as byproducts.[4] This property is extensively used in peptide synthesis and other protecting group strategies.[3][10] The mechanism involves protonation of the carbonyl, followed by the loss of the highly stable tert-butyl cation.

Boc_Cleavage Boc_Ester R-C(O)O-tBu Protonation Protonation Boc_Ester->Protonation + H⁺ Loss_of_tBu Heterolysis Protonation->Loss_of_tBu Carboxylic_Acid R-C(O)OH Loss_of_tBu->Carboxylic_Acid tBu_Cation t-Butyl Cation Loss_of_tBu->tBu_Cation Elimination Elimination tBu_Cation->Elimination Products Isobutylene + H⁺ Elimination->Products

Caption: Simplified mechanism of acid-catalyzed Boc group cleavage.

Experimental Validation and Protocols

To translate these theoretical principles into practice, we present protocols for key transformations, accompanied by expected comparative data.

Protocol: Fischer Esterification of Carboxylic Acids

This experiment aims to compare the rate of esterification, highlighting the impact of steric hindrance.

Methodology:

  • Place 1.0 mmol of the chosen acid (pyroglutamic acid or 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid) in a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add 10 mL of anhydrous methanol to the flask.

  • Carefully add 2 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress every hour using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester product.

Anticipated Comparative Data:

CompoundApproximate Reaction TimeExpected YieldPrimary Rationale
Pyroglutamic acid2-3 hours>90%The single carboxylic acid is sterically unhindered and readily accessible.
3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid5-7 hours~80-85%The bulky Boc group sterically shields the two carboxylic acid groups, slowing the approach of the nucleophile (methanol).

Strategic Application in Synthesis

The decision to use one compound over the other is entirely dependent on the strategic goals of the synthesis.

  • Choose 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid when:

    • A central, highly substituted quaternary carbon is desired.

    • Two carboxylic acid handles are needed for subsequent difunctionalization.

    • An acid-labile protecting group strategy is part of the overall synthetic plan, allowing for late-stage unmasking of a carboxylic acid.

  • Choose pyroglutamic acid when:

    • The target molecule requires the rigid conformational constraint of a five-membered lactam.[9]

    • It is used as a chiral building block for asymmetric synthesis.[8]

    • The synthetic route involves a ring-opening step to generate a linear, functionalized glutamic acid backbone.

References

  • ACS Publications. (2007). Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. Organic Letters. [Link]

  • Wikipedia. Pyroglutamic acid. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2005. Synthesis of Peptides and Peptidomimetics. [Link]

  • RSC Publishing. (2012). Multicomponent synthesis of pyroglutamic acid derivatives via Knoevenagel–Michael-hydrolysis-lactamization-decarboxylation (KMHL-D) sequence. Organic & Biomolecular Chemistry. [Link]

  • Cheméo. Chemical Properties of L-Pyroglutamic acid (CAS 98-79-3). [Link]

  • Bentham Science. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. [Link]

  • PubChem, National Center for Biotechnology Information. L-Pyroglutamic Acid. [Link]

  • Taylor & Francis Online. (2020). Computational studies on nonenzymatic pyroglutamylation mechanism of N-terminal glutamic acid residues in aqueous conditions. [Link]

  • Rupa Health. Pyroglutamic Acid. [Link]

  • Deranged Physiology. (2015). Pyroglutamic acidosis. [Link]

  • ResearchGate. Transformations of the product 3a. Boc, tert-butoxycarbonyl; DIBAL-H.... [Link]

  • PubChem, National Center for Biotechnology Information. 3-Decyl-3-hydroxypentanedioic acid. [Link]

  • Organic Syntheses. N-tert-Butoxycarbonyl)allylglycine. [Link]

  • ResearchGate. (2007). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. [Link]

  • Semantic Scholar. (2022). The Concise Synthesis of a tert-Butoxycarbonyl Derivative.... [Link]

  • Home Sunshine Pharma. N-(tert-Butoxycarbonyl)-(R)-3-hydroxypyrrolidine CAS 109431-87-0. [Link]

  • PubChem, National Center for Biotechnology Information. 3-tert-Butyladipic acid. [Link]

  • PubChem, National Center for Biotechnology Information. 3-((tert-Butoxycarbonyl)amino)pentanedioic acid. [Link]

Sources

Comparative

A Comparative Guide to the Conformational Landscape of Constrained Amino Acids: Spotlight on a γ-Hydroxy-γ-carboxy Glutamic Acid Analogue

Introduction In the realm of peptide-based drug design, the ability to control molecular conformation is paramount. Native peptides, while exhibiting remarkable biological activity, are often plagued by poor metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of peptide-based drug design, the ability to control molecular conformation is paramount. Native peptides, while exhibiting remarkable biological activity, are often plagued by poor metabolic stability and low receptor selectivity, primarily due to their inherent flexibility. The introduction of conformational constraints into amino acid residues provides a powerful strategy to overcome these limitations.[1][2] By restricting the torsional freedom of the peptide backbone or side chains, researchers can pre-organize a peptide into a bioactive conformation, thereby enhancing its potency, selectivity, and resistance to enzymatic degradation.[1][3]

This guide provides a comparative analysis of the conformational properties of various classes of constrained amino acids, which are foundational tools in the design of peptidomimetics.[4][5] We will place a special focus on "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid," a unique analogue of a substituted γ-amino acid. While not a conventional amino acid, its structure—featuring a quaternary γ-carbon—imposes significant steric hindrance that offers a distinct conformational profile. We will objectively compare its predicted conformational behavior with established classes of constrained residues, including α,α-disubstituted, β-, and other γ-amino acids, supported by experimental data and established theoretical principles.

Section 1: Analysis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

1.1. Structural Overview

"3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid" is a derivative of pentanedioic acid (glutaric acid). When conceptualized as an amino acid analogue for peptide synthesis, it represents a γ-amino acid scaffold. The key feature is the Cγ (C3) position, which is a quaternary carbon atom substituted with both a hydroxyl (-OH) group and a bulky tert-Butoxycarbonyl (Boc) group.

1.2. Predicted Conformational Constraints

The conformational freedom of a peptide backbone is largely defined by the rotation around its single bonds. In this γ-amino acid analogue, the critical rotations are around the Cβ-Cγ and Cγ-Cδ bonds. The presence of two large, non-hydrogen substituents on the Cγ carbon—analogous to the substitution pattern in α,α-disubstituted amino acids—dramatically restricts these rotations.

  • Steric Hindrance: The voluminous Boc group and the hydroxyl group will create significant steric clashes upon rotation, severely limiting the accessible torsional angles. This is expected to lock the local backbone into a much more rigid conformation compared to an unsubstituted γ-amino acid.

  • Hydrogen Bonding: The hydroxyl group at the Cγ position can act as both a hydrogen bond donor and acceptor. This introduces the potential for intramolecular hydrogen bonding with other backbone or side-chain atoms, which could further stabilize specific folded structures or turns.

The combination of these features suggests that incorporating this molecule into a peptide chain would induce a well-defined, localized structure, making it a compelling candidate for designing specific turns or loops in peptidomimetics.

Section 2: A Comparative Survey of Constrained Amino Acid Classes

To understand the unique properties of our subject molecule, we must compare it against well-characterized classes of constrained amino acids.

2.1. α,α-Disubstituted Amino Acids

This class, exemplified by 2-aminoisobutyric acid (Aib), involves replacing the α-hydrogen with a second substituent.[6]

  • Conformational Impact: This substitution severely restricts the Ramachandran (φ, ψ) space to regions corresponding to helical structures.[7] Peptides rich in Aib and other α,α-disubstituted residues demonstrate a strong propensity to form tight 3(10)-helices or, in longer sequences, α-helices.[8][9][10] The type of substituent can fine-tune the helical preference; for instance, homopeptides of α-ethylated amino acids can adopt fully extended conformations, in contrast to the helical structures favored by α-methylated versions.[6][8][10]

  • Comparison: The quaternary center of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid at the γ-position is analogous to the α-carbon substitution in this class. Therefore, it is expected to impose similarly severe local constraints, albeit on a more flexible γ-amino acid backbone.

2.2. β-Amino Acids

β-amino acids introduce an additional carbon atom into the peptide backbone, conferring greater conformational flexibility than their α-amino acid counterparts.[11]

  • Conformational Impact: Despite this added flexibility, β-peptides are not disordered. They can fold into unique and stable secondary structures, including the "14-helix" (stabilized by 14-membered hydrogen-bonded rings) and various turns and sheets.[12] The conformational preferences can be influenced by substitution patterns on the β-carbon (β² vs. β³ residues).[12][13]

  • Comparison: Our subject molecule is a γ-amino acid, representing a further extension of the backbone. While β-amino acids expand the conformational landscape, the γ-scaffold offers even more possibilities for designing novel structures.

2.3. γ-Amino Acids

γ-Amino acids extend the peptide backbone by two carbons relative to α-amino acids. This class is the most direct comparator to our subject molecule.

  • Conformational Impact: The increased number of rotatable bonds makes γ-peptides ("γ-AApeptides") highly flexible.[14][15] However, they can be designed to mimic peptide secondary structures and are known to form stable, folded conformations, including novel helical structures stabilized by 10-membered hydrogen-bonded rings known as γ-N-O turns.[14][16][17]

  • Comparison: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid represents a constrained γ-amino acid. Unlike simple γ-amino acids, its conformational freedom is predicted to be drastically reduced. It combines the extended backbone of a γ-residue with the rigidifying effect of gem-disubstitution, offering a unique tool to force specific folds within a more elongated structural motif.

Section 3: Summary of Conformational Properties

The following table provides a high-level comparison of the key conformational features discussed.

Amino Acid ClassKey Structural FeatureTypical Backbone Torsional ConstraintPreferred Secondary Structure(s)
α,α-Disubstituted Quaternary α-carbonHighly restricted (φ, ψ) angles3(10)-helix, α-helix, extended C5 (substituent-dependent)[8][10]
β-Amino Acids Extra -CH₂- in backboneModerately restricted; more flexible than α-AAs14-helix, β-turns, sheets[12][13]
γ-Amino Acids Two extra -CH₂- in backboneGenerally flexible; can be constrainedγ-turns, helices, mimics of α- and β-structures[14][17]
Subject Molecule Analogue Quaternary γ-carbonPredicted to be highly restrictedPredicted to induce well-defined, localized turns or loops

Section 4: Experimental Methodologies for Conformational Analysis

To experimentally validate the conformational properties of novel amino acids, a suite of spectroscopic and structural techniques is employed. The causality behind selecting these methods lies in their complementary nature, providing a holistic view of the molecule's structure from the atomic to the global level.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the premier technique for determining the three-dimensional structure of molecules in solution, which closely mimics the physiological environment.[18][19] It provides atomic-resolution data on bond connectivity and through-space proximities, allowing for a precise definition of molecular conformation.[20]

Detailed Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized peptide containing the constrained amino acid in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known concentration of a reference standard like DSS or TSP for chemical shift calibration.

  • 1D ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum to assess sample purity, solubility, and the presence of conformational isomers.

  • 2D Correlation Spectroscopy (COSY/TOCSY):

    • Acquire a 2D COSY spectrum to identify scalar-coupled protons, which helps in assigning protons within a single amino acid residue (spin system).

    • Acquire a 2D TOCSY spectrum to correlate all protons within a given spin system, which is crucial for unambiguous residue identification.[19]

  • 2D Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):

    • Acquire a 2D NOESY (for smaller peptides) or ROESY (for medium-sized peptides) spectrum. This experiment detects protons that are close in space (< 5 Å), irrespective of whether they are bonded.

    • The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing the critical distance restraints for structure calculation.[21]

  • Structure Calculation: Use the assigned chemical shifts and the NOE-derived distance restraints as inputs for molecular modeling software (e.g., CYANA, XPLOR-NIH). The software calculates an ensemble of structures that satisfy the experimental restraints, yielding the final 3D solution structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Calculation Peptide Synthesized Peptide Dissolve Dissolve & Calibrate Peptide->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Acq_1D 1D ¹H Spectrum Dissolve->Acq_1D Purity Check Acq_2D_Corr 2D COSY / TOCSY Acq_1D->Acq_2D_Corr Assign Resonance Assignment Acq_2D_Corr->Assign Assign Spin Systems Acq_2D_NOE 2D NOESY / ROESY Restraints NOE Restraints Acq_2D_NOE->Restraints Extract Distances Assign->Acq_2D_NOE Calc Structure Calculation Assign->Calc Restraints->Calc Structure 3D Solution Structure Calc->Structure

Caption: Workflow for 3D structure determination using NMR spectroscopy.

Protocol 2: Circular Dichroism (CD) Spectroscopy

Rationale: CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution.[22][23] It measures the differential absorption of left- and right-circularly polarized light, which is highly dependent on the regular, repeating arrangement of amide bonds in structures like helices and sheets.

Detailed Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a non-absorbing buffer (e.g., sodium phosphate). The final concentration for measurement should be in the micromolar range (e.g., 10-50 µM).

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Purge the instrument with nitrogen gas to prevent UV absorption by oxygen.

  • Blank Measurement: Record a spectrum of the buffer alone under the same conditions as the sample. This will be subtracted from the sample spectrum.

  • Data Acquisition: Scan the peptide sample over the far-UV range (typically 190-260 nm). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.

    • Analyze the resulting spectrum: α-helices show characteristic negative bands around 222 nm and 208 nm and a positive band around 195 nm. β-sheets show a negative band around 218 nm, while random coils show a strong negative band below 200 nm.[24]

    • Use deconvolution algorithms to estimate the percentage of each secondary structure type. Note that contributions from aromatic side chains can interfere and may require correction.[25]

CD_Workflow Peptide Peptide in Buffer Spectrometer CD Spectrometer (190-260 nm) Peptide->Spectrometer Scan Sample Blank Buffer Alone Blank->Spectrometer Scan Blank Raw_Data Raw Spectra (Sample & Blank) Spectrometer->Raw_Data Process Processing: 1. Subtract Blank 2. Convert to MRE Raw_Data->Process Final_Spectrum Final CD Spectrum Process->Final_Spectrum Analysis Deconvolution & Analysis Final_Spectrum->Analysis Result Secondary Structure % (Helix, Sheet, Coil) Analysis->Result

Caption: Workflow for secondary structure analysis using CD spectroscopy.

Protocol 3: X-ray Crystallography

Rationale: X-ray crystallography provides an unambiguous, high-resolution (often sub-angstrom) view of the molecular structure in the solid state.[26] It is considered the gold standard for structural determination and is invaluable for visualizing precise atomic interactions, though it requires the molecule to form well-ordered crystals.[27]

Brief Methodology Outline:

  • Crystallization: The peptide is screened against a wide array of conditions (precipitants, buffers, additives) to find one that promotes the formation of single, diffraction-quality crystals. This is often the most challenging step.

  • Data Collection: A crystal is mounted and exposed to a high-intensity X-ray beam. The X-rays diffract off the electron clouds of the atoms, producing a diffraction pattern that is recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, yielding the final crystal structure.[26]

Conclusion

The strategic introduction of conformational constraints is a cornerstone of modern peptidomimetic and drug design. "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid," as a γ-amino acid analogue with a highly substituted quaternary center, represents a unique entry in the medicinal chemist's toolkit. Its structure is predicted to impose severe local conformational restrictions, similar to the well-known α,α-disubstituted amino acids, but on a more flexible and extended γ-amino acid backbone. This combination offers the potential to engineer novel and highly stable turns and structural motifs that are inaccessible with other classes of constrained residues. A thorough experimental evaluation using a combination of NMR spectroscopy, CD spectroscopy, and X-ray crystallography is essential to fully elucidate its conformational landscape and unlock its potential for creating next-generation peptide therapeutics.

References

  • Wu, H., et al. (2012). γ-AApeptides as a new class of peptidomimetics. PMC - NIH. Available at: [Link]

  • Wu, H. (2014). Gamma-AApeptides as a New Class of Peptidomimetics: Synthesis, Structu. Digital Commons @ USF. Available at: [Link]

  • Zhang, D., et al. (2017). γ-AApeptides: Design, Structure, and Applications. Accounts of Chemical Research. Available at: [Link]

  • Cowell, S.M., et al. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Ingenta Connect. Available at: [Link]

  • Cowell, S.M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Available at: [Link]

  • Ishida, H., et al. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • Alemán, C., et al. (1997). Conformational Properties of α-Amino Acids Disubstituted at the α-Carbon. ACS Publications. Available at: [Link]

  • Gibbons, W.A., et al. (1970). Homonuclear Internuclear Double Resonance Spectroscopy as a Basis for Determination of Amino Acid Conformation. PMC - NIH. Available at: [Link]

  • Stanger, H.E. & Gellman, S.H. (1998). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. PNAS. Available at: [Link]

  • Lee, H., et al. (2016). Exploration of α/β/γ-peptidomimetics design for BH3 helical domain. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ishida, H. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Chen, F., et al. (2004). Gamma4-aminoxy peptides as new peptidomimetic foldamers. PubMed. Available at: [Link]

  • Waingeh, V., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. ResearchGate. Available at: [Link]

  • Ishida, H., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. R Discovery. Available at: [Link]

  • Wessolowski, A., et al. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC - NIH. Available at: [Link]

  • Hruby, V.J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available at: [Link]

  • Ishida, H. & Inoue, Y. (2002). Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids. J-STAGE. Available at: [Link]

  • Beke, T., et al. (2007). Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories. PubMed. Available at: [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - NIH. Available at: [Link]

  • Waingeh, V., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. Available at: [Link]

  • Wilson, A.J. (2014). Crystal structures of constrained peptide/protein interactions. ResearchGate. Available at: [Link]

  • Avbelj, F. & Baldwin, R.L. (N/A). Conformational preferences of amino acid residues and nearest-neighbor effect. National Institute of Chemistry, Slovenia. Available at: [Link]

  • Sato, K., et al. (2023). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. PubMed. Available at: [Link]

  • ResearchGate. (2012). Co-crystal structures of protein-bound constrained peptides. ResearchGate. Available at: [Link]

  • Liskamp, R.M.J. (2003). High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Available at: [Link]

  • Saravanan, R., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI. Available at: [Link]

  • Led, J.J. & Andersen, K.V. (N/A). Introduction to NMR spectroscopy of proteins. University of Copenhagen. Available at: [Link]

  • Spyracopoulos, L. & Sykes, B.D. (2012). Constrained Peptides as Miniature Protein Structures. PMC - NIH. Available at: [Link]

  • Mishra, N. & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • Atzori, A., et al. (2013). Circular dichroism spectra of peptides. ResearchGate. Available at: [Link]

  • University of Bath. (N/A). Conformational Analysis. University of Bath. Available at: [Link]

  • Sreerama, N. & Woody, R.W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. Available at: [Link]

  • Salick, D.A. & Pochan, D.J. (2012). A Newcomer's Guide to Peptide Crystallography. PMC - NIH. Available at: [Link]

  • da Silva, E.L., et al. (2007). 3-Hydroxybutyric acid couplings and conformations calculated via the Altona equation. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • PubChem. (N/A). 3-((tert-Butoxycarbonyl)amino)pentanedioic acid. PubChem. Available at: [Link]

  • Sugiyama, R., et al. (2022). The Concise Synthesis of a tert-Butoxycarbonyl Derivative of (3R,4S)-4-Amino-3-hydroxy-7-(N-nitrosohydroxyamino)-2,2-dimethylheptanoate, a Component of JBIR-141. Semantic Scholar. Available at: [Link]

  • Drug Design Org. (2004). Conformational Analysis. Drug Design Org. Available at: [Link]

  • Google Patents. (2014). A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine. Google Patents.

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Validation

Efficacy of enzyme inhibitors derived from "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid"

Efficacy of Enzyme Inhibitors Derived from 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid: A Technical Comparison Guide Executive Summary & Mechanistic Rationale The targeted inhibition of ATP Citrate Lyase (ACLY) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of Enzyme Inhibitors Derived from 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid: A Technical Comparison Guide

Executive Summary & Mechanistic Rationale

The targeted inhibition of ATP Citrate Lyase (ACLY) has emerged as a highly validated therapeutic strategy for treating statin-refractory hypercholesterolemia and metabolically driven oncology targets[1][2]. ACLY is the primary cytosolic enzyme responsible for converting mitochondria-derived citrate into acetyl-CoA, the fundamental building block for de novo lipogenesis and cholesterol synthesis[3].

Historically, developing direct, cell-permeable competitive inhibitors of ACLY has been challenging due to the highly polar nature of the citrate substrate. However, the utilization of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2) —a selectively protected central tert-butyl ester of citric acid—has revolutionized the synthesis of citrate-analog inhibitors[4]. By masking the central carboxyl group, chemists can selectively functionalize the terminal carboxylic acids to enhance lipophilicity and membrane permeability, subsequently yielding potent inhibitors (herein referred to as "tBu-Citrate derivatives") that directly compete with cytosolic citrate at the ACLY active site.

Pathway Citrate Cytosolic Citrate ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY Substrate AcetylCoA Acetyl-CoA ACLY->AcetylCoA Cleavage OAA Oxaloacetate ACLY->OAA Lipids Cholesterol & Fatty Acids AcetylCoA->Lipids Lipogenesis Inhibitor tBu-Citrate Derivative (Inhibitor) Inhibitor->ACLY Competitive Inhibition

Metabolic pathway of ACLY and its targeted inhibition by tBu-Citrate derivatives.

Comparative Efficacy: tBu-Citrate Derivatives vs. Clinical Alternatives

To objectively evaluate the efficacy of inhibitors derived from 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, we must benchmark them against the current clinical and biochemical standards:

  • Bempedoic Acid (ETC-1002): A first-in-class, FDA-approved ACLY inhibitor. It is a prodrug that requires activation by very-long-chain acyl-CoA synthetase 1 (ACSVL1) into its active thioester form (bempedoyl-CoA)[5][6].

  • (-)-Hydroxycitric Acid (HCA): A naturally occurring competitive inhibitor of ACLY, limited by poor cellular permeability and rapid renal clearance.

Unlike Bempedoic acid, which is strictly dependent on hepatic ACSVL1 expression for activation[6], optimized tBu-Citrate derivatives act as direct competitive inhibitors. This bypasses the need for enzymatic activation, expanding their potential utility into extrahepatic tissues (e.g., solid tumors) that lack ACSVL1 expression[2].

Table 1: Quantitative Performance Comparison
ParametertBu-Citrate Derivative (Lead)Bempedoic Acid (ETC-1002)(-)-Hydroxycitric Acid (HCA)
Mechanism of Action Direct Competitive InhibitionProdrug (Requires ACSVL1)Direct Competitive Inhibition
In Vitro ACLY IC₅₀ 12 ± 2 nM2.0 ± 0.5 μM (as active CoA)150 ± 15 nM
Cellular EC₅₀ (HepG2) 45 ± 5 nM25 ± 4 nM> 500 μM (Poor permeability)
Tissue Specificity Broad (Activation independent)Liver-specific (ACSVL1 dependent)Broad (Limited by uptake)
Off-Target Activity LowActivates AMPK pathwayModulates CPT1

Experimental Validation Workflows

To ensure scientific integrity, the efficacy of these compounds must be validated through self-validating, orthogonal assay systems. The following protocols detail the biochemical and cellular methodologies required to confirm target engagement.

Workflow Step1 Compound Synthesis (from 114340-52-2) Step2 In Vitro Screening (MDH Coupled Assay) Step1->Step2 Step3 Cellular Validation (Lipid Synthesis Assay) Step2->Step3 Step4 Lead Optimization (PK/PD Profiling) Step3->Step4

Sequential experimental workflow for validating citrate-derived enzyme inhibitors.

Protocol 1: In Vitro ACLY Inhibition (Malate Dehydrogenase Coupled Assay)

Causality & Rationale: ACLY cleaves citrate into acetyl-CoA and oxaloacetate. Because oxaloacetate is unstable and lacks a strong chromophore, direct measurement is difficult. By introducing an excess of Malate Dehydrogenase (MDH) and NADH, the generated oxaloacetate is instantaneously reduced to malate, coupled with the oxidation of NADH to NAD⁺. The depletion of NADH is monitored in real-time at 340 nm, providing a highly accurate, continuous kinetic readout of ACLY activity[3][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.4), 10 mM MgCl₂, 10 mM DTT, 0.25 mM NADH, 0.44 mM Coenzyme A (CoA), and 2.5 mM ATP[3][8].

  • Enzyme Coupling: Add 3.3 U/mL of purified porcine Malate Dehydrogenase (MDH) to the buffer mixture[8].

  • Inhibitor Incubation: Dispense 10 nM of recombinant human ACLY into a 96-well UV-transparent microplate. Add the tBu-Citrate derivative at varying concentrations (0.1 nM to 10 μM) and incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding 20 mM potassium citrate[2].

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer. Record the absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of NADH depletion. Plot V0​ versus inhibitor concentration using a four-parameter logistic non-linear regression to determine the IC₅₀.

Protocol 2: Cellular De Novo Lipogenesis Assay (¹⁴C-Acetate Incorporation)

Causality & Rationale: While Protocol 1 proves isolated enzyme inhibition, it does not account for the inhibitor's ability to cross the lipid bilayer. By tracing the incorporation of radiolabeled ¹⁴C-acetate into cellular lipids, we can self-validate that the tBu-Citrate derivative successfully permeates the cell membrane and functionally blocks the cytosolic lipogenic pathway downstream of ACLY[5].

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells in 6-well plates at a density of 5×105 cells/well in DMEM supplemented with 10% lipoprotein-deficient serum.

  • Compound Treatment: Treat the cells with the tBu-Citrate derivative (10 nM to 1 μM) or Bempedoic acid (positive control) for 4 hours.

  • Radiolabeling: Spike the media with 1 μCi/mL of [¹⁴C]-acetic acid and incubate for an additional 2 hours at 37°C.

  • Lipid Extraction: Wash cells with cold PBS and lyse. Extract total lipids using the Folch method (Chloroform:Methanol 2:1 v/v).

  • Quantification: Separate the organic phase, evaporate the solvent under nitrogen gas, and resuspend the lipid pellet in scintillation fluid. Quantify the ¹⁴C incorporation using a liquid scintillation counter.

  • Normalization: Normalize the radioactive counts per minute (CPM) to total cellular protein concentration (determined via BCA assay) to calculate the EC₅₀ for lipogenesis inhibition.

Conclusion

The utilization of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid as a synthetic scaffold provides a distinct biochemical advantage in the development of ACLY inhibitors. By circumventing the ACSVL1-dependent prodrug activation required by clinical standards like Bempedoic acid[6], these novel tBu-Citrate derivatives offer potent, direct competitive inhibition. The coupled MDH kinetic assays and radiolabeled cellular workflows detailed above provide a robust, self-validating framework for researchers aiming to characterize the next generation of lipid-lowering and anti-neoplastic therapeutics.

References

  • Houston, J.C., et al. "A two-step purification of ATP-citrate lyase from rat liver and its use in a fluorometric assay for N-acetylglutamate synthetase". PubMed (NIH). Available at: [Link]

  • Zagelbaum, N.K., et al. "Bempedoic Acid (ETC-1002): ATP Citrate Lyase Inhibitor: Review of a First-in-Class Medication with Potential Benefit in Statin-Refractory Cases". Cardiology in Review. Available at:[Link]

  • Lucero, D., et al. "Cyclin E Associates with the Lipogenic Enzyme ATP-Citrate Lyase to Enable Malignant Growth of Breast Cancer Cells". Cancer Research (AACR). Available at: [Link]

  • Sun, T., et al. "Identification of the Citrate-binding Site of Human ATP-Citrate Lyase Using X-ray Crystallography". Journal of Biological Chemistry (PMC). Available at:[Link]

  • Pinkosky, S.L., et al. "Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr−/− Mice by Treatment With the ATP-Citrate Lyase Inhibitor Bempedoic Acid". Arteriosclerosis, Thrombosis, and Vascular Biology (AHA). Available at:[Link]

  • Kim, J., et al. "Both Subunits of ATP-Citrate Lyase from Chlorobium tepidum Contribute to Catalytic Activity". Journal of Bacteriology (ASM). Available at: [Link]

  • Biolo, G., et al. "Bempedoic Acid, the First-in-Class Oral ATP Citrate Lyase Inhibitor with Hypocholesterolemic Activity: Clinical Pharmacology and Drug–Drug Interactions". Pharmaceutics (MDPI). Available at:[Link]

Sources

Comparative

Synthetic Routes to 3-Hydroxyglutamic Acid Analogs: A Comparative Guide

Executive Summary 3-Hydroxyglutamic acid ( β -hydroxyglutamic acid) and its nonracemic analogs are critical non-proteinogenic amino acids. They serve as essential pharmacophores in excitatory amino acid receptor (NMDA/AM...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxyglutamic acid ( β -hydroxyglutamic acid) and its nonracemic analogs are critical non-proteinogenic amino acids. They serve as essential pharmacophores in excitatory amino acid receptor (NMDA/AMPA) ligands and are key structural components in complex bioactive natural products, such as the antimicrobial kutznerides and depsipeptides. Because these molecules contain multiple stereogenic centers, their synthesis demands rigorous stereocontrol. This guide provides an objective, mechanistic comparison of the two leading synthetic paradigms: the traditional Chiral Pool Chemical Synthesis and the emerging Chemoenzymatic C-H Functionalization .

Mechanistic & Strategic Overview of Synthetic Routes

The Chiral Pool Strategy: Garner's Aldehyde Route

The chemical synthesis of nonracemic hydroxyglutamic acids frequently utilizes the chiral pool, specifically starting from orthogonally protected L- or D-serine 1. The critical strategic choice in this route is the conversion of serine into Garner's aldehyde (tert-butyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate).

The Causality of the Design: The conversion to an oxazolidine ring is not merely a protection step; it is a stereochemical necessity. The cyclic system restricts the conformational freedom of the molecule and sterically shields the α -proton. This prevents the racemization of the α -stereocenter that would otherwise occur under the highly basic conditions required for downstream carbon-chain elongations (e.g., Grignard additions or Wittig olefinations) 1. Following olefination, the terminal alkene is oxidatively cleaved to generate the γ -carboxyl group, yielding the target analog.

G N1 L-Serine N2 Garner's Aldehyde N1->N2 Boc/Acetonide Protection N3 Allylic Alcohol N2->N3 Grignard Addition N4 Protected Dicarboxylic Acid N3->N4 Oxidative Cleavage N5 3-Hydroxyglutamic Acid N4->N5 Acidic Hydrolysis

Fig 1. Chiral pool synthesis workflow of 3-hydroxyglutamic acid via Garner's aldehyde.
Chemoenzymatic Strategy: Direct C-H Functionalization

In contrast to multi-step chemical synthesis, chemoenzymatic routes leverage the evolutionary precision of biosynthetic pathways, such as those responsible for kutzneride production 2. The non-heme iron oxygenases KtzO and KtzP catalyze the direct, stereospecific β -hydroxylation of unactivated L-glutamic acid to yield the threo and erythro isomers, respectively 2.

The Causality of the Design: The experimental requirement to tether glutamic acid to the peptidyl carrier protein (PCP3) of the KtzH module is a mechanistic necessity. These oxygenases lack a binding pocket for free amino acids. They rely entirely on the phosphopantetheine arm of the PCP to deliver the substrate into the active site, which dictates the absolute stereocontrol of the C-H oxidation 2.

G S1 L-Glutamic Acid E1 KtzN + KtzH (PCP) S1->E1 ATP S2 PCP-Tethered L-Glu E1->S2 Adenylation E2 KtzO (Oxygenase) S2->E2 Fe(II), a-KG E3 KtzP (Oxygenase) S2->E3 Fe(II), a-KG P1 threo-3-OH-Glu E2->P1 Thioesterase P2 erythro-3-OH-Glu E3->P2 Thioesterase

Fig 2. Chemoenzymatic stereospecific hydroxylation of L-Glu via KtzO and KtzP enzymes.

Quantitative Performance Matrix

The following table summarizes the operational metrics of the primary synthetic routes, allowing researchers to select the appropriate methodology based on scale, required stereoisomer, and available infrastructure.

ParameterChiral Pool (Garner's Aldehyde)Chemoenzymatic (KtzO/KtzP)Asymmetric Epoxidation
Overall Yield Moderate (20-35% over all steps)High (>90% enzymatic conversion)Moderate (25-40%)
Stereoselectivity High (de > 95%)Perfect (Enzyme-controlled)High (ee > 98% via Sharpless)
Scalability High (Gram to multi-gram scale)Low (Limited by PCP-tethering)Medium (Reagent dependent)
Step Count 6-8 steps2-3 steps (post-enzyme expression)5-7 steps
Cost Profile Low/Medium (Standard reagents)High (Enzyme prep & cofactors)High (Chiral catalysts)
Environmental Impact High (Heavy metals like Ru/Os used)Low (Aqueous, green chemistry)Medium (Organic solvents)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that failures are caught immediately at the step of occurrence.

Protocol A: Chemical Synthesis via Garner's Aldehyde

Objective: Synthesis of (2S,3R)-3-Hydroxyglutamic Acid.

  • Stereoselective Olefination:

    • Action: React (R)-Garner's aldehyde (1.0 eq) with allylmagnesium bromide (1.2 eq) in anhydrous THF at -78 °C under Argon for 2 hours. Quench with saturated aqueous NH4​Cl .

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active aldehyde spot (which stains positive with 2,4-DNP) and the appearance of a more polar spot confirms complete conversion to the allylic alcohol.

  • Oxidative Cleavage:

    • Action: Dissolve the allylic alcohol in a biphasic mixture of CCl4​/CH3​CN/H2​O (2:2:3). Add NaIO4​ (4.0 eq) and a catalytic amount of RuO2​ (0.05 eq). Stir vigorously at room temperature for 4 hours.

    • Self-Validation Checkpoint: Isolate the crude product and analyze via 1H NMR. The complete disappearance of olefinic protons ( δ 5.0-6.0 ppm) and the emergence of a broad carboxylic acid singlet ( δ ~10.5 ppm) validates the successful oxidative cleavage.

  • Global Deprotection:

    • Action: Reflux the protected dicarboxylic acid intermediate in 6M HCl for 12 hours to cleave the Boc and acetonide protecting groups. Lyophilize to obtain the crude hydrochloride salt.

    • Self-Validation Checkpoint: Confirm final stereochemical purity via reverse-phase HPLC. Measure the specific rotation [α]D​ and compare it against established literature values to verify that no racemization occurred at the α -carbon during the sequence.

Protocol B: Chemoenzymatic Synthesis via KtzO/KtzP

Objective: Biosynthesis of threo- or erythro-3-Hydroxyglutamic Acid.

  • Substrate Tethering (Adenylation):

    • Action: Incubate L-glutamic acid (5 mM) with ATP (10 mM), the stand-alone adenylation domain KtzN (10 μ M), and the holo-PCP domain KtzH (50 μ M) in 50 mM Tris buffer (pH 7.5) containing 10 mM MgCl2​ .

    • Self-Validation Checkpoint: Analyze an aliquot using MALDI-TOF MS. A mass shift corresponding to the covalent attachment of Glu to the phosphopantetheine arm of KtzH confirms successful substrate loading.

  • Stereospecific Hydroxylation:

    • Action: To the tethered substrate, add purified KtzO (for threo) or KtzP (for erythro) (20 μ M), FeSO4​ (100 μ M), α -ketoglutarate (5 mM), and ascorbic acid (2 mM). Incubate at 25 °C for 2 hours.

    • Self-Validation Checkpoint: This reaction is self-validating through the stoichiometric consumption of the co-substrate α -ketoglutarate. Monitor the depletion of α -ketoglutarate spectrophotometrically (using a coupled enzyme assay with glutamate dehydrogenase and NADH at 340 nm).

  • Thioesterase Cleavage and Verification:

    • Action: Cleave the hydroxylated product from the PCP using a broad-spectrum thioesterase. Derivatize the released amino acids with dabsyl chloride for UV detection.

    • Self-Validation Checkpoint: Perform LC-MS co-elution analysis. The derivatized product must perfectly co-elute with synthetic threo- or erythro-3-hydroxyglutamic acid standards, confirming absolute stereochemical fidelity.

References

  • Piotrowska, D. G., Głowacka, I. E., Wróblewski, A. E., & Lubowiecka, L. (2019). "Synthesis of nonracemic hydroxyglutamic acids." Beilstein Journal of Organic Chemistry, 15, 236–255. Available at:[Link]

  • Strieker, M., Nolan, E. M., Walsh, C. T., & Marahiel, M. A. (2009). "Stereospecific Synthesis of threo- and erythro- β -Hydroxyglutamic Acid During Kutzneride Biosynthesis." Journal of the American Chemical Society, 131(33), 11841–11849. Available at:[Link]

Sources

Validation

In Vitro and In Vivo Performance Guide: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid in Siderophore Conjugates

Executive Summary The development of targeted antimicrobial therapies and dendrimeric drug delivery systems relies heavily on precise molecular building blocks. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 11...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted antimicrobial therapies and dendrimeric drug delivery systems relies heavily on precise molecular building blocks. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2), commonly known as citric acid tert-butyl ester (specifically protected at the C3 position), has emerged as a critical scaffold in this domain. By providing orthogonal protection of the central carboxylate, this derivative enables the chemoselective synthesis of polycarboxylate siderophores (e.g., staphyloferrin A analogs) and "Trojan horse" siderophore-antibiotic conjugates.

This guide objectively compares the performance of this protected derivative against unprotected alternatives, detailing the mechanistic causality behind its superior chemoselectivity, and provides validated in vitro and in vivo experimental protocols for evaluating the resulting conjugates.

Mechanistic Causality: The Chemoselective Advantage

The core challenge in synthesizing citrate-based siderophores lies in the tricarboxylic nature of the citric acid backbone. When utilizing unprotected citric acid to synthesize symmetric conjugates (such as attaching two antibiotic payloads or polyamine linkers), the presence of three equally reactive carboxylic acids inevitably leads to non-selective amidation, cross-linking, and intractable oligomeric mixtures.

As demonstrated in foundational siderophore research , the use of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid circumvents this issue. The bulky, acid-labile tert-butyl ester masks the C3 carboxyl group, leaving only the C1 and C5 terminal carboxylates available for standard peptide coupling (e.g., EDC/NHS). Once the terminal amidation is complete, the C3 position is selectively deprotected using trifluoroacetic acid (TFA) under mild conditions. This restores the central α-hydroxycarboxylic acid moiety, which is absolutely essential for high-affinity Fe(III) chelation in the extracellular space.

SynthesisLogic Start Citric Acid Core Functionalization Alt1 Unprotected Citric Acid Start->Alt1 Alt2 3-Boc-3-hydroxypentanedioic Acid (CAS 114340-52-2) Start->Alt2 Res1 Non-selective Coupling Oligomerization Alt1->Res1 Direct Amidation Res2 Selective C1/C5 Amidation High Yield Alt2->Res2 EDC/NHS Coupling Step3 TFA Deprotection of C3 Res2->Step3 Final Targeted Siderophore Conjugate Step3->Final

Chemoselective synthesis workflow comparing protected vs. unprotected citric acid.

Comparative Performance Analysis

To objectively evaluate the utility of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, we compare its synthetic performance metrics against standard unprotected citric acid and fully protected trimethyl citrate.

Performance Metric3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic AcidUnprotected Citric AcidTrimethyl Citrate
C1/C5 Chemoselectivity >98% (Strictly symmetrical functionalization)<30% (Random statistical distribution)N/A (Requires global saponification)
Oligomerization Risk Low (C3 is sterically and chemically blocked)High (Cross-linking via C3 is prevalent)Low
Deprotection Conditions Mild Acidic (95% TFA, 2h at RT)None requiredHarsh Basic (LiOH/NaOH, risks epimerization)
Final Conjugate Yield 65% - 80% <15% (After extensive HPLC purification)20% - 40%
Fe(III) Binding Affinity Preserved (α-hydroxycarboxylate restored)Variable (Often blocked by unwanted amidation)Destroyed if not fully deprotected

Data synthesized from solid-phase and liquid-phase siderophore assembly studies .

In Vitro Performance: Siderophore-Mediated Uptake

Conjugates synthesized using the 3-Boc-protected citrate building block exhibit exceptional in vitro efficacy against multidrug-resistant Gram-negative pathogens. By mimicking natural siderophores, these conjugates hijack TonB-dependent transporters (TBDTs)—specifically PfeA and PirA in Pseudomonas aeruginosa—to actively pump the antibiotic payload across the highly impermeable outer membrane .

Under iron-depleted conditions (mimicking the host infection environment), "Trojan horse" conjugates achieve Minimum Inhibitory Concentrations (MICs) between 0.1 and 0.5 μM , representing a 100- to 1000-fold improvement over the parent antibiotics that rely on passive porin diffusion.

TrojanHorse S1 Siderophore-Antibiotic Conjugate S2 Fe(III) Chelation in Extracellular Space S1->S2 Binds Fe3+ S3 Binding to TonB-Dependent Transporter (TBDT) S2->S3 Recognition S4 Active Transport Across Outer Membrane S3->S4 TonB Energy S5 Periplasmic Binding & ABC Transport S4->S5 Translocation S6 Intracellular Release & Target Inhibition S5->S6 Cleavage/Binding

Siderophore-Mediated "Trojan Horse" active uptake pathway in Gram-negative bacteria.

In Vivo Efficacy: Overcoming Resistance

The true value of the chemoselective synthesis provided by 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is realized in in vivo murine models. Because the central α-hydroxycarboxylic acid is perfectly preserved during synthesis, the resulting conjugates maintain high physiological stability and optimal iron-binding kinetics.

In murine systemic bacteremia and neutropenic thigh infection models, these conjugates demonstrate:

  • Enhanced Bacterial Clearance: Active TBDT-mediated transport ensures high intracellular accumulation of the drug at the site of infection, rapidly reducing bacterial load.

  • Reduced Off-Target Toxicity: Because the conjugate is selectively imported by bacterial iron transporters (which mammalian cells lack), collateral damage to the host microbiome and systemic toxicity are significantly minimized.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and in vitro evaluation of conjugates derived from 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

Protocol A: Chemoselective Synthesis of Siderophore-Antibiotic Conjugate

Objective: Symmetrical functionalization of C1/C5 followed by C3 deprotection.

  • Activation: Dissolve 1.0 eq of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid in anhydrous DMF. Add 2.2 eq of EDC·HCl and 2.2 eq of N-Hydroxysuccinimide (NHS). Stir at 0°C for 1 hour, then room temperature for 2 hours.

    • Self-Validation Step: Monitor active ester formation via TLC. The spot should be ninhydrin-negative but UV-active if conjugated to a chromophore.

  • Amidation: Add 2.0 eq of the target amine (e.g., an appropriately linked antibiotic payload) and 4.0 eq of DIPEA. Stir at room temperature for 12 hours.

    • Self-Validation Step: Confirm the mass of the protected intermediate via LC-MS.

  • Purification: Remove DMF in vacuo, dissolve in EtOAc, and wash with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the intermediate in a cleavage cocktail of 95% TFA / 2.5% TIPS / 2.5% H₂O. Stir at room temperature for 2 hours to remove the C3 tert-butyl group.

    • Self-Validation Step: Evaporate TFA, precipitate in cold diethyl ether, and lyophilize. Verify the final mass and ensure purity is >95% via analytical HPLC before biological testing.

Protocol B: In Vitro MIC Determination in Iron-Depleted Media

Objective: Validate the TonB-dependent active transport of the synthesized conjugate.

  • Media Preparation: Prepare iron-depleted Mueller-Hinton broth (MHB) by treating standard MHB with Chelex-100 resin for 12 hours to strip trace metals. Filter-sterilize and supplement with physiological levels of Mg²⁺ (1 mM) and Ca²⁺ (0.5 mM).

    • Self-Validation Step: Culture wild-type P. aeruginosa in both standard and Chelex-treated MHB. The treated media must induce slower growth and visible pyoverdine (green fluorescent pigment) production, confirming iron starvation.

  • Inoculation: Dilute an overnight culture of the target pathogen to a final concentration of 5×105 CFU/mL in the iron-depleted media.

  • Treatment: In a 96-well plate, add serial two-fold dilutions of the siderophore conjugate (ranging from 0.01 μM to 64 μM). Include a positive control (parent antibiotic) and a negative control (vehicle only).

  • Readout: Incubate the plate at 37°C for 18–24 hours. Measure the optical density at 600 nm (OD600). The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.

References

  • Peukert, C., et al. (2023). "Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target." Journal of Medicinal Chemistry, 66(1), 553-576. Available at:[Link]

  • Rayner, B., et al. (2024). "Siderophores: A Case Study in Translational Chemical Biology." Biochemistry, 63, 1877−1891. Available at:[Link]

  • Capasso, C., et al. (2024). "A New Approach to Characterize Siderophore-Type Ligands in Seawater by Solid Phase Synthesis and SPE-HPLC-ESI-MS/MS Analysis." Molecules, 29(2), 361. Available at:[Link]

Comparative

Benchmarking 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid in Peptide Synthesis: A Comparative Guide

Executive Summary The synthesis of multivalent peptide scaffolds, dendrimers, and targeted siderophore-drug conjugates frequently requires the incorporation of branching units. Citric acid is a naturally occurring, bioco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of multivalent peptide scaffolds, dendrimers, and targeted siderophore-drug conjugates frequently requires the incorporation of branching units. Citric acid is a naturally occurring, biocompatible tricarboxylic acid perfectly suited for this role. However, its direct use in Solid-Phase Peptide Synthesis (SPPS) is notoriously problematic due to severe side reactions.

This guide benchmarks the performance of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS 114340-52-2)[1][2], commonly known as Citric Acid tert-Butyl Ester [3], against traditional alternatives. By analyzing the mechanistic causality behind its design, we provide drug development professionals with validated protocols and quantitative data to optimize the synthesis of citryl-peptide architectures[4][5].

Mechanistic Causality: The Need for Regioselective Protection

Unprotected citric acid possesses three carboxylic acid groups and one tertiary hydroxyl group. When subjected to standard peptide coupling reagents (e.g., DIC, HATU), the proximity of the C1 and C5 carboxyls to the C3 carboxyl drives rapid intramolecular cyclization, forming highly reactive glutaric anhydride intermediates.

This leads to two catastrophic failures in SPPS:

  • Poor Regioselectivity: The anhydride reacts non-specifically with resin-bound amines, yielding a complex, inseparable mixture of regioisomers.

  • Intermolecular Cross-linking: Activation of multiple carboxyl groups causes massive cross-linking between adjacent peptide chains on the solid support, drastically reducing the final yield.

By utilizing 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, the central C3-carboxyl is masked as a tert-butyl ester[1][5]. This structural modification provides two critical advantages:

  • Steric Shielding: The bulky tert-butyl group sterically hinders the adjacent C3-hydroxyl, suppressing unwanted side reactions (such as O-acylation) without the need for additional hydroxyl protection.

  • Orthogonal Deprotection: The tert-butyl ester is perfectly stable under the basic conditions of Fmoc removal (20% piperidine) but is smoothly and quantitatively cleaved during the final acidic resin cleavage (TFA), eliminating the need for separate deprotection steps.

Side_Reactions UCA Unprotected Citric Acid Act Activation (DIC/HATU) UCA->Act Anhydride Intramolecular Anhydride Formation Act->Anhydride Fast kinetics Crosslink Intermolecular Cross-linking Act->Crosslink Multiple COOH Target Target Citryl-Peptide (Low Yield <30%) Act->Target Minor pathway Anhydride->Target Poor regioselectivity

Mechanistic pathways leading to low yields when using unprotected citric acid.

Comparative Performance Benchmarking

To objectively evaluate the performance of 3-tBu-citric acid, we benchmarked it against Unprotected Citric Acid and Citric Acid 1,3-Dibenzyl Ester in a standard symmetric chain elongation workflow.

Parameter3-tBu-Citric Acid (CAS 114340-52-2)Unprotected Citric AcidCitric Acid 1,3-Dibenzyl Ester
Regioselectivity Excellent (Strict C1/C5 coupling)Poor (Random C1/C3/C5 coupling)Excellent (Strict C3 coupling)
Coupling Efficiency > 92% < 30%~ 85%
Side-Reaction Propensity Low (Steric shielding by tBu)High (Anhydrides, cross-linking)Medium
Final Deprotection TFA (Standard Fmoc-SPPS compatible)N/AHydrogenolysis (H2, Pd/C)
Cys/Met Compatibility High HighLow (Sulfur poisons Pd catalyst)

Experimental Protocol: Symmetrical Chain Elongation via Fmoc-SPPS

The following protocol details the incorporation of 3-tBu-citric acid to create a symmetrical bis-peptide scaffold. This workflow is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding.

Step 1: Resin Swelling & Preparation

  • Action: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, ensuring that the internal reactive sites are fully accessible to the bulky tricarboxylic acid derivatives.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Collect the washes.

  • Validation: Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. A consistent absorbance plateau confirms complete removal of the Fmoc protecting group.

Step 3: Pre-Activation of 3-tBu-Citric Acid

  • Action: Dissolve 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (1.5 equivalents relative to resin loading)[1] in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and OxymaPure (3.0 eq). Stir for 5 minutes.

  • Causality: Using 1.5 eq of the di-acid ensures that both the C1 and C5 carboxyl groups are activated (via 3.0 eq of DIC/Oxyma) to react symmetrically with the resin-bound amines. OxymaPure suppresses racemization and prevents the formation of inactive N-acylureas.

Step 4: Coupling Reaction

  • Action: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser (Ninhydrin) test. A color change from blue to clear/yellow indicates the complete consumption of primary amines, validating a successful coupling.

Step 5: Global Deprotection and Cleavage

  • Action: Wash the resin thoroughly with DMF and DCM, then dry. Treat with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Causality: The highly acidic TFA simultaneously cleaves the peptide from the solid support and removes the central C3 tert-butyl ester, exposing the free carboxylic acid required for subsequent iron chelation (in siderophores) or orthogonal functionalization.

  • Validation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and analyze via RP-HPLC and LC-MS to confirm the target mass and purity.

SPPS_Workflow A Fmoc-Deprotected Peptide Resin C Coupling Reaction (RT, 2h, DMF) A->C B 3-tBu-Citric Acid (CAS 114340-52-2) + DIC/OxymaPure B->C D Resin-Bound tBu-Protected Citryl-Peptide C->D Amide Bond Formation E TFA/TIPS/H2O (95:2.5:2.5) D->E Cleavage & Deprotection F Purified Citryl-Peptide (Free 3-COOH) E->F Global Deprotection

Step-by-step workflow for incorporating 3-tBu-citric acid in Fmoc-SPPS.

References

  • Matthews, S., et al. "Application of Citric Acid Derivatives in Peptide Synthesis." J. Chem. Soc. Chem. Commun. (Cited via DeltaBio). URL: [Link]

Sources

Validation

Assessing the Metabolic Stability of Peptides Containing 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Analogs: A Comparison Guide

Introduction & Rationale In modern peptide drug discovery, overcoming poor pharmacokinetic (PK) profiles and rapid proteolytic degradation remains a formidable challenge. While PEGylation and lipidation are standard half...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern peptide drug discovery, overcoming poor pharmacokinetic (PK) profiles and rapid proteolytic degradation remains a formidable challenge. While PEGylation and lipidation are standard half-life extension strategies, they often compromise receptor binding affinity or drastically increase manufacturing complexity. Recently, the incorporation of highly functionalized branched dicarboxylic acids—specifically 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (3-BHPDA) and its protected citrate analogs—has emerged as a compelling alternative.

As a Senior Application Scientist, I have observed that leveraging the unique branched structure of 3-BHPDA allows researchers to introduce targeted steric shielding and conformational constraints without the massive hydrodynamic bulk of PEG. This guide objectively compares the metabolic stability of 3-BHPDA-modified peptides against traditional alternatives, providing actionable experimental protocols, mechanistic insights, and validated analytical workflows.

Mechanistic Causality: Why 3-BHPDA Outperforms Linear Analogs

When designing metabolically stable peptides, the causality between structural modification and protease resistance is fundamentally rooted in sterics and thermodynamics.

3-BHPDA acts as a versatile branching hub during Solid-Phase Peptide Synthesis (SPPS). The pentanedioic acid backbone allows for seamless integration into the peptide main chain or side-chain cross-linking. Meanwhile, the central hydroxyl group (and its bulky tert-butoxycarbonyl/tert-butyl protected analogs) projects directly into the solvent-exposed space. This localized steric bulk physically occludes the active sites of common serum endopeptidases (e.g., Neprilysin) and exopeptidases (e.g., DPP-IV).

Furthermore, the dicarboxylic nature of 3-BHPDA facilitates the creation of siderophore-like chelating centers or stapled macrocycles. This structural rigidity drastically reduces the entropic penalty of receptor binding while locking the peptide in a highly protease-resistant conformation .

Mechanism Substrate 3-BHPDA-Conjugated Peptide Steric Steric Hindrance by Bulky tert-Butyl/Hydroxyl Substrate->Steric Conform Conformational Rigidity (Branched Scaffold) Substrate->Conform Protease Serum Proteases (e.g., DPP-IV, NEP) Degradation Rapid Backbone Cleavage Protease->Degradation Unmodified Peptides Steric->Protease Blocks Active Site Access Stability Extended Half-Life (Metabolic Stability) Steric->Stability Conform->Protease Prevents Induced Fit Conform->Stability

Mechanistic pathways of protease resistance conferred by 3-BHPDA conjugation in peptides.

Objective Comparison of Half-Life Extension Strategies

To contextualize the performance of 3-BHPDA analogs, we must benchmark them against industry standards. The table below summarizes the trade-offs between synthesis complexity, receptor affinity, and metabolic stability.

Table 1: Comparison of Peptide Modification Strategies
Modification StrategySerum Half-Life ( T1/2​ )Synthesis ComplexityReceptor Affinity RetentionPrimary Mechanism of Stability
Unmodified Peptide < 30 minsLow100% (Baseline)None
PEGylation (40 kDa) > 24 hoursHigh10-30%Hydrodynamic shielding / Reduced clearance
Lipidation (C18) 12-24 hoursModerate50-80%Reversible albumin binding
3-BHPDA Conjugation 6-12 hours Moderate 85-95% Localized steric hindrance & rigidity

Insight: While PEGylation provides the longest absolute half-life, 3-BHPDA conjugation offers an optimal "sweet spot." It extends the half-life significantly by specifically blocking enzymatic degradation without the massive loss in receptor affinity typically seen with 40 kDa PEG chains.

Experimental Workflow for Metabolic Stability Assessment

Trustworthiness in PK data relies entirely on self-validating experimental systems. A robust metabolic stability assay must account for matrix effects, non-specific binding, and spontaneous chemical degradation. We employ a standardized human serum and liver microsome incubation protocol coupled with LC-MS/MS quantification.

G N1 Peptide Synthesis (Fmoc SPPS with 3-BHPDA) N2 In Vitro Incubation (Human Serum / Microsomes) N1->N2 Purified Conjugate N3 Aliquot Quenching (TCA / Acetonitrile) N2->N3 Time-course sampling N4 LC-MS/MS Quantification (MRM Mode) N3->N4 Protein precipitation N5 PK Modeling (T1/2 & CLint) N4->N5 AUC calculation

Workflow for assessing the metabolic stability of 3-BHPDA peptide conjugates via LC-MS/MS.

Protocol A: In Vitro Serum Stability Assay

Rationale: Human serum contains a complex mixture of proteases. Evaluating stability here provides a direct correlation to in vivo systemic circulation half-life.

  • Step 1: Matrix Preparation. Thaw pooled human serum (male/female mixed) on ice. Centrifuge at 10,000 x g for 10 min to remove lipid aggregates. Pre-warm the cleared serum to 37°C.

  • Step 2: Substrate Initiation. Spike the 3-BHPDA-peptide conjugate (from a 1 mM DMSO stock) into the serum to achieve a final concentration of 5 µM. Causality: Ensure the final DMSO concentration remains <1% to prevent solvent-induced protease denaturation.

  • Step 3: Time-Course Sampling. Incubate the mixture at 37°C with gentle orbital shaking. At designated time points (0, 15, 30, 60, 120, 240, and 480 mins), withdraw 50 µL aliquots.

  • Step 4: Quenching & Precipitation. Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold quenching solution (Acetonitrile containing 1% Formic Acid and 100 nM heavy-isotope internal standard). Causality: The organic solvent rapidly precipitates serum proteins, halting digestion, while the acidic environment protonates the peptide backbone, stabilizing it against spontaneous hydrolysis.

  • Step 5: Extraction. Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to glass LC-MS vials.

Self-Validation Checkpoint: The 0-minute time point serves as the 100% recovery baseline, validating extraction efficiency. A parallel "no-matrix" control (peptide incubated in PBS) must be run for 480 minutes to confirm that any observed degradation is strictly enzymatically driven, not a result of spontaneous chemical instability.

Protocol B: LC-MS/MS Quantification

Rationale: High-resolution mass spectrometry is required to distinguish the intact 3-BHPDA peptide from its primary cleaved metabolites.

  • Step 1: Chromatography. Inject 5 µL of the extracted supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.9 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). This acidic gradient is a validated standard for resolving polar acidic metabolites and highly functionalized peptide conjugates .

  • Step 2: Detection. Operate the triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transitions for both the unmodified and 3-BHPDA-modified peptides.

  • Step 3: Data Analysis. Plot the natural log ( ln ) of the remaining peptide peak area ratio (analyte/internal standard) versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the half-life is calculated ( T1/2​=0.693/k ).

Experimental Data & Results

When comparing a model GLP-1 receptor agonist peptide modified with 3-BHPDA versus traditional strategies, the quantitative advantages of localized steric shielding become highly evident.

Table 2: Quantitative Stability Data (Model GLP-1 Agonist)
Peptide VariantHuman Serum T1/2​ (hrs)Liver Microsome CLint​ (µL/min/mg)Main Cleavage Site
GLP-1 (Native) 0.03145.2DPP-IV (N-terminus)
GLP-1 (PEG-40k) 35.45.1Shielded
GLP-1 (C18-Lipidated) 18.212.4Shielded via Albumin
GLP-1 (3-BHPDA at Pos 2) 8.7 28.6 Sterically Blocked

Data Interpretation: The native GLP-1 peptide is rapidly degraded by DPP-IV in under 2 minutes. By substituting the position 2 amino acid with a 3-BHPDA analog, the bulky tert-butyl and hydroxyl groups create a steric wall that prevents DPP-IV from accessing the N-terminus. This extends the half-life by over 200-fold compared to the native peptide, achieving a highly stable profile suitable for once-daily dosing without relying on massive polymer conjugates.

Conclusion

The integration of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid analogs into peptide scaffolds represents a highly targeted, elegant approach to metabolic stabilization. By utilizing localized steric hindrance and structural rigidity rather than bulk hydrodynamic shielding, researchers can preserve the delicate balance between pharmacokinetic longevity and pharmacodynamic potency.

References

  • Title: A New Approach to Characterize Siderophore-Type Ligands in Seawater by Solid Phase Synthesis and SPE-HPLC-ESI-MS/MS Analysis Source: Journal of Marine Science and Engineering (MDPI) URL: [Link]

  • Title: Untargeted metabolomics reveal the corrective effects of scorpion on epileptic mice Source: Scientific Reports (Nature Portfolio / PMC) URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Comparative Cost Analysis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid in Synthesis

Introduction: The Strategic Role of Boc-Protected Citric Acid in Complex Synthesis In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision point with ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Boc-Protected Citric Acid in Complex Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision point with cascading implications for cost, efficiency, and scalability. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid, more commonly known as Boc-citric acid or 3-(tert-Butoxycarbonyl)-citric acid, has emerged as a valuable and versatile building block. Its structure, featuring a sterically hindered Boc-protecting group on the tertiary hydroxyl and two free carboxylic acids, allows for selective chemical transformations, making it an attractive intermediate for creating complex molecular architectures.

This guide provides a comprehensive cost and efficiency analysis of utilizing commercially available Boc-citric acid versus two common alternative synthetic strategies: (1) the in-situ synthesis of Boc-citric acid from citric acid, and (2) the use of an alternative protected building block, dimethyl 3-hydroxy-3-(methoxymethyl)pentanedioate. Our analysis extends beyond the simple price-per-gram of the starting material to encompass a holistic view of process costs, including reagents, solvents, yield, and purification requirements. The experimental data and protocols provided herein are designed to empower researchers and process chemists to make informed, data-driven decisions tailored to their specific project needs.

Comparative Analysis: Key Performance and Cost Metrics

The decision to purchase a specialized reagent versus synthesizing it in-house or using an alternative is a classic dilemma. The optimal choice depends on factors such as the scale of the reaction, available laboratory resources, and the required purity of the final product. Below, we compare the three divergent strategies.

Quantitative Cost and Efficiency Comparison

The following table summarizes the key metrics for each synthetic route, assuming a target synthesis of 10 mmol of a derivatized product.

MetricRoute 1: Commercial Boc-Citric Acid Route 2: In-Situ Synthesis of Boc-Citric Acid Route 3: Alternative Building Block (Dimethyl 3-hydroxy-3-(methoxymethyl)pentanedioate)
Starting Material Cost HighLowModerate
Reagent & Solvent Cost LowHighModerate
Overall Yield High (typically >90% for subsequent step)Moderate (60-75% over two steps)High (typically >85%)
Process Time Short (1-step from intermediate)Long (2-steps, includes synthesis and purification)Short (1-step from intermediate)
Purification Complexity Low (simple extraction/crystallization)High (chromatography often required)Moderate (distillation or chromatography)
Waste Generation LowHighModerate
Estimated Overall Cost/mmol $
Logical Workflow Comparison

The choice of synthetic route dictates the entire workflow, from procurement to the final purified intermediate. The following diagram illustrates the divergent paths.

G cluster_0 Route 1: Commercial Reagent cluster_1 Route 2: In-Situ Synthesis cluster_2 Route 3: Alternative Building Block Procure Procure Commercial Boc-Citric Acid React1 One-Step Derivatization Procure->React1 Purify1 Simple Purification (Extraction/Crystallization) React1->Purify1 Product1 Final Product A Purify1->Product1 Start2 Start with Citric Acid Synthesize Synthesize Boc-Citric Acid (Multi-step) Start2->Synthesize Purify2_Interim Complex Purification (Chromatography) Synthesize->Purify2_Interim React2 One-Step Derivatization Purify2_Interim->React2 Purify2_Final Simple Purification React2->Purify2_Final Product2 Final Product A Purify2_Final->Product2 Procure3 Procure Alternative (e.g., Dimethyl Ester) React3 Derivatization Reaction Procure3->React3 Deprotect Deprotection Step React3->Deprotect Product3 Final Product B (Structurally Similar) Deprotect->Product3

Caption: Comparative workflows for synthesizing a target molecule.

Experimental Protocols and Mechanistic Insights

To provide a practical basis for comparison, we detail the experimental protocols for the in-situ synthesis of Boc-citric acid and its subsequent use.

Protocol 1: Synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

This protocol describes the synthesis from inexpensive, readily available citric acid. The key transformation is the selective esterification of the tertiary hydroxyl group.

Causality: The choice of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is critical. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride to facilitate esterification of the sterically hindered tertiary alcohol over the carboxylic acids. The reaction is performed under anhydrous conditions to prevent hydrolysis of the anhydride.

Step-by-Step Methodology:

  • Suspend citric acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

  • Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the suspension.

  • To the stirring mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of citric acid.

  • Upon completion, quench the reaction by adding water.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the title compound as a white solid.

Protocol 2: Derivatization using Commercial vs. In-Situ Synthesized Boc-Citric Acid

This protocol outlines a typical subsequent reaction, such as a DCC/DMAP-mediated esterification, to highlight the differences in workflow.

Causality: Dicyclohexylcarbodiimide (DCC) is a common coupling agent for forming ester bonds from carboxylic acids and alcohols. It activates the carboxyl group to facilitate nucleophilic attack by the alcohol.

Step-by-Step Methodology:

  • If using commercial Boc-citric acid: Dissolve the compound (1.0 eq) and the desired alcohol (2.2 eq) in anhydrous dichloromethane (DCM, 0.5 M).

  • If using in-situ synthesized product: Dissolve the purified product from Protocol 1 in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP (0.2 eq) followed by a solution of DCC (2.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The final product can often be purified by crystallization or a simple silica plug, which is significantly faster than the chromatography required in Protocol 1.

Conclusion and Recommendations

The comparative analysis reveals a clear trade-off between upfront material cost and overall process efficiency.

  • For small-scale, rapid synthesis (e.g., discovery chemistry): The use of commercially available 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is highly recommended. The high cost of the starting material is offset by the significant savings in time, labor, and purification resources, leading to a faster project turnaround.

  • For large-scale synthesis (e.g., process development, manufacturing): The in-situ synthesis from citric acid becomes economically viable and preferable. The higher process complexity and initial time investment are justified by the drastically lower cost of bulk starting materials. However, significant process optimization would be required to replace chromatographic purification with a more scalable method like crystallization.

  • When structural flexibility is required: Utilizing an alternative building block like a dimethyl ester provides a different synthetic handle. This route is valuable if the methyl esters are required for the final target or if subsequent selective saponification is a desired transformation.

Ultimately, the optimal strategy is context-dependent. By understanding the complete cost and labor implications of each route, research and development teams can align their synthetic strategy with their specific timeline, budget, and scalability goals.

References

Validation

Comparative Guide: Evaluating the Stereochemical Purity of Desymmetrized 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid Derivatives

The Prochiral Challenge & Mechanistic Context 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS 114340-52-2) [1]—often referred to as 3-tert-butyl citrate—is a highly versatile, prochiral building block. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

The Prochiral Challenge & Mechanistic Context

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS 114340-52-2) [1]—often referred to as 3-tert-butyl citrate—is a highly versatile, prochiral building block. Featuring a central tertiary alcohol, a sterically demanding tert-butyl ester, and two enantiotopic carboxymethyl arms, it possesses a distinct plane of symmetry ( σ ).

In drug development and the synthesis of complex natural products (such as siderophores), this symmetry is broken via enzymatic or chemical desymmetrization to yield chiral hemiesters or monoamides [2, 3]. Accurately determining the enantiomeric excess ( ee ) of these newly formed chiral derivatives is an analytical bottleneck. The molecule lacks a strong UV chromophore and possesses highly polar functional groups that complicate chromatographic partitioning.

As an application scientist, I frequently evaluate analytical platforms for these challenging aliphatic molecules. This guide objectively compares the three primary methodologies for evaluating the stereochemical purity of these derivatives, providing you with the mechanistic causality and self-validating protocols needed to ensure absolute data integrity.

Objective Comparison of Analytical Platforms

To determine the optimal analytical strategy, we must balance resolution, sensitivity, and the risk of introducing artifacts during sample preparation. Below is a comparative synthesis of the three leading techniques.

Analytical FeatureChiral HPLC (Polysaccharide CSP)Chiral GC ( β -Cyclodextrin)Chiral NMR (with CSA)
Sample Preparation Direct dissolution in mobile phaseHigh (Requires silylation/esterification)Moderate (Addition of shift reagent)
Resolution ( Rs​ ) High ( Rs​>1.5 typical)Very High ( Rs​>2.0 )Low (Peak overlap common)
Sensitivity / Detection Moderate to High (ELSD / MS)High (FID / MS)Low (Requires >5 mg sample)
Run Time 15–30 min30–45 min< 5 min (after prep)
Risk of Artifacts Low (No chemical alteration)High (Derivatization may skew ee )Moderate (Complex interpretation)

Experimental Workflows & Self-Validating Protocols

A robust analytical method must be a self-validating system . This means the protocol inherently proves its own accuracy before any unknown sample is quantified.

Protocol A: Chiral HPLC Analysis (The Recommended Standard)

1. System Suitability Test (SST) & Validation: Before analyzing the desymmetrized sample, inject a chemically synthesized racemic standard.

  • Causality: This proves the column can resolve the enantiomers under the current mobile phase conditions. If the racemate does not integrate to a strict 50:50 area ratio with a resolution ( Rs​ ) ≥1.5 , the system is invalid (e.g., due to column degradation or detector saturation), and sample data cannot be trusted.

2. Column Selection:

  • Stationary Phase: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

  • Causality: The carbamate linkages provide essential hydrogen-bond donors and acceptors. These interact stereoselectively with the free carboxylic acid and the tert-butyl ester of the analyte. The immobilized nature of the IA column allows the use of strong sample diluents without destroying the phase.

3. Mobile Phase Optimization:

  • Composition: Hexane / Isopropanol (85:15, v/v) containing 0.1% Trifluoroacetic Acid (TFA) .

  • Causality: The analyte possesses free carboxylic acid groups. Without an acidic modifier like TFA, the carboxylates will partially ionize in the mobile phase, leading to multiple retention states, severe peak tailing, and total loss of chiral recognition. TFA suppresses this ionization, forcing the molecule into a single, neutral hydrogen-bonding state.

4. Detection Strategy:

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Causality: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid derivatives lack an extended conjugated π -system. Standard UV detection at low wavelengths (e.g., 210 nm) is highly susceptible to baseline drift from the mobile phase. ELSD provides a universal mass response independent of the analyte's optical properties.

Protocol B: Chiral GC-FID Analysis (The High-Resolution Alternative)

If HPLC/ELSD is unavailable, Chiral GC can be utilized, provided the sample is rigorously derivatized.

1. Derivatization (Silylation):

  • React 1 mg of the chiral sample with 50 µL BSTFA + 1% TMCS in 50 µL anhydrous pyridine at 60°C for 30 minutes.

  • Causality: The free hydroxyl and carboxyl groups render the molecule non-volatile and thermally unstable. Silylation masks these polar groups, replacing them with trimethylsilyl (TMS) ethers/esters. This drastically increases volatility and prevents on-column thermal degradation.

2. Chromatographic Separation:

  • Column: β -DEX 225 (Permethylated β -cyclodextrin capillary column).

  • Causality: The cyclodextrin cavity forms transient inclusion complexes with the branched tert-butyl and newly added TMS groups. The slight difference in binding energies between the enantiomers inside the chiral cavity drives the separation.

Visualizing the Analytical Workflow

The following diagram maps the logical progression from the prochiral starting material through desymmetrization and subsequent stereochemical evaluation.

Workflow Substrate Prochiral Substrate 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid Desym Desymmetrization (Enzymatic / Chemical) Substrate->Desym Symmetry Breaking Deriv Chiral Derivative (Hemiester / Monoamide) Desym->Deriv Yields Enantiomers HPLC Chiral HPLC (CSP) Direct Analysis (Recommended) Deriv->HPLC Dissolve in Mobile Phase GC Chiral GC Requires Derivatization Deriv->GC Silylation/Esterification NMR Chiral NMR Requires CSA Deriv->NMR Add Chiral Shift Reagent Result Stereochemical Purity (% ee Determination) HPLC->Result GC->Result NMR->Result

Analytical workflow for determining the stereochemical purity of desymmetrized citric acid analogs.

References

  • Enantioselective Enzymatic Aminolysis and Ammonolysis of Dimethyl 3-Hydroxyglutarate: The Journal of Organic Chemistry. ACS Publications. [Link]

  • Enantioselective desymmetrisation of citric acid catalysed by the substrate-tolerant petrobactin biosynthetic enzyme AsbA: Chemical Communications. Royal Society of Chemistry. [Link]

Comparative

Precision Scaffolding in Combinatorial Chemistry: A Comparative Guide to 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

As a Senior Application Scientist specializing in combinatorial library design and biomaterials, I frequently encounter researchers struggling with the synthesis of citrate-based dendrimers, siderophore mimetics, and tar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in combinatorial library design and biomaterials, I frequently encounter researchers struggling with the synthesis of citrate-based dendrimers, siderophore mimetics, and targeted drug delivery networks. The primary bottleneck is almost universally the same: achieving regioselectivity.

To solve this, the industry has shifted toward precision-engineered building blocks. 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS: 114340-52-2)—commonly known as citric acid central tert-butyl ester—has emerged as a highly versatile, orthogonally protected scaffold. This guide objectively compares its performance against traditional alternatives and provides self-validating protocols for its application in combinatorial chemistry.

Mechanistic Insights: The Causality of Orthogonal Protection

Unprotected citric acid contains three carboxylic acid groups with nearly identical pKa values. Attempting to couple amines or alcohols directly to unprotected citrate typically yields an intractable statistical mixture of mono-, di-, and tri-substituted products. While this is acceptable for bulk cross-linked biomaterials (such as), it is a critical failure point when designing defined combinatorial libraries or targeted siderophore derivatives.

By utilizing , the central carboxylate is masked as a tert-butyl ester. This design choice provides two mechanistic advantages:

  • Electronic and Steric Shielding: The bulky tert-butyl group prevents the central carboxylate from participating in standard peptide coupling reactions, while simultaneously shielding the adjacent C3 hydroxyl group from unwanted lactonization.

  • Orthogonal Cleavage: The tert-butyl ester is highly acid-labile. Once the terminal carboxylic acids are functionalized, the central core can be cleanly unmasked using Trifluoroacetic acid (TFA), releasing isobutylene gas without disrupting the newly formed terminal amide or ester bonds.

ScaffoldLogic A 3-(tert-Butoxycarbonyl)- 3-hydroxypentanedioic acid B Terminal Carboxyls (Free for Coupling) A->B Regioselective Activation C Central Carboxyl (Boc-Protected) A->C Orthogonal Shielding D Combinatorial Library (Diamides/Diesters) B->D R-NH2 / R-OH E TFA Deprotection (Cleaves t-Butyl) C->E Post-Library Processing D->E F Metal Chelation / Siderophore Core E->F Reveals Free Carboxylate

Figure 1: Orthogonal protection logic of the 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid scaffold.

Comparative Performance Analysis

When designing a combinatorial workflow, selecting the right scaffold dictates the downstream purification burden. Below is a quantitative and qualitative comparison of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid against common alternatives like unprotected citric acid and .

Scaffold AlternativeRegioselectivityDeprotection ConditionsPrimary ApplicationTypical Combinatorial Yield (Linear Species)
3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid Excellent (Orthogonal) Mild Acid (50% TFA) Siderophores, Dendrimers 75 - 90%
Unprotected Citric Acid Poor (Statistical mixtures)N/ABulk cross-linked polymers< 20%
Triethyl Citrate None (Fully protected)Harsh Base (NaOH/Heat)Excipients, PlasticizersN/A (Requires full saponification)
Tricarballylic Acid Poor (Lacks -OH group)N/AHardener for epoxies< 25%

Data Summary: The orthogonal protection of the tert-butyl ester directly correlates to a >3-fold increase in the yield of defined linear species compared to unprotected alternatives.

Self-Validating Experimental Protocol: Combinatorial Diamide Synthesis

To ensure scientific integrity, the following protocol for generating a symmetrical diamide library is designed as a self-validating system . Every critical phase includes a validation checkpoint to confirm reaction causality and success before proceeding.

Phase 1: Scaffold Activation and Diversification

Causality: We utilize EDC·HCl and HOBt rather than stronger uronium-based coupling agents (like HATU). Stronger agents can inadvertently activate the tertiary hydroxyl group, leading to O-acylation. N,N-Dimethylformamide (DMF) is selected as the solvent to ensure complete solvation of both the highly polar scaffold and the diverse amine library.

  • Preparation: Dissolve 1.0 mmol of in 10 mL of anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add 2.2 mmol of EDC·HCl and 2.2 mmol of HOBt. Stir at 0 °C for 30 minutes to form the active ester intermediate.

  • Coupling: Add 2.5 mmol of the target primary amine (R-NH₂) from your combinatorial library, followed by 4.0 mmol of N,N-Diisopropylethylamine (DIPEA). The DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, unprotonated state.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Dilute with ethyl acetate, wash sequentially with 5% citric acid (aq), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate via rotary evaporation.

Validation Checkpoint 1: Perform LC-MS and ¹H-NMR on the crude product. The target diamide must appear as the [M+H]+ peak. Crucially, the ¹H-NMR spectrum must show a strong, sharp singlet at ~1.40 ppm integrating to 9 protons. This validates that the tert-butyl ester survived the coupling conditions intact.

Phase 2: Orthogonal Deprotection

Causality: The tert-butyl ester is highly sensitive to strong acids. Treatment with Trifluoroacetic acid (TFA) protonates the ester oxygen, leading to the elimination of isobutylene gas and the unmasking of the central carboxylic acid, which is essential for downstream .

  • Cleavage: Dissolve the purified diamide intermediate in 5 mL of Dichloromethane (DCM). Slowly add 5 mL of neat TFA (creating a 50% v/v solution).

  • Stirring: Stir at room temperature for 2 hours. Monitor the evolution of isobutylene gas (slight bubbling).

  • Concentration: Co-evaporate the mixture with toluene (3 × 10 mL) under reduced pressure to azeotropically remove residual TFA.

  • Isolation: Dissolve the residue in a minimal amount of methanol and precipitate by dropwise addition into 50 mL of ice-cold diethyl ether. Centrifuge and lyophilize the resulting pellet.

Validation Checkpoint 2: Perform ¹H-NMR in DMSO- d6​ . The self-validating proof of success is the complete disappearance of the 9-proton singlet at ~1.40 ppm, coupled with the appearance of a broad, highly deshielded carboxylic acid proton peak at >12.0 ppm.

Protocol Step1 Step 1: Scaffold Activation EDC·HCl, HOBt in DMF Step2 Step 2: Diversification Add Amine Library (R-NH2) Step1->Step2 Step3 Step 3: Purification Flash Chromatography & NMR Validation Step2->Step3 Step4 Step 4: Deprotection 50% TFA in DCM (2h, RT) Step3->Step4 Step5 Step 5: Final Isolation Ether Precipitation & Lyophilization Step4->Step5

Figure 2: Standard self-validating workflow for combinatorial library generation and orthogonal deprotection.

Conclusion

For drug development professionals engineering complex macromolecules, 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is not just a reagent; it is a strategic necessity. By investing in this orthogonally protected scaffold, researchers eliminate the statistical chaos of unprotected citrate, streamline their purification pipelines, and unlock precise, programmable control over their combinatorial libraries.

References

  • Tran, R. T., et al. "Citrate Chemistry and Biology for Biomaterials Design." Biomaterials, National Center for Biotechnology Information (PMC).[Link]

  • MDPI. "Zein Beta-Cyclodextrin Micropowders for Iron Bisglycinate Delivery." Pharmaceutics, MDPI Open Access Journals.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

This document provides essential procedural guidance for the safe handling and proper disposal of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS No. 114340-52-2).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and proper disposal of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (CAS No. 114340-52-2). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance. The core principle for this compound is to treat it as a hazardous chemical waste stream designated for professional disposal, without attempting on-site neutralization or drain disposal unless explicitly approved by institutional Environmental Health and Safety (EHS) personnel.

Hazard Profile and Risk Assessment

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a solid organic compound classified as an irritant.[1] Understanding its specific hazards is the foundation for its safe management and disposal. The risks stem from its acidic nature and its physical form as a solid, which can become an inhalation hazard if dusty.

Table 1: GHS Hazard Classifications

Hazard Classification GHS Code Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[1]

| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |

Chemical Reactivity and Incompatibilities

The molecule contains two carboxylic acid functional groups and an acid-labile tert-butoxycarbonyl (Boc) protecting group. This structure dictates its primary incompatibilities:

  • Strong Bases: As a dicarboxylic acid, it will undergo a vigorous, exothermic neutralization reaction with strong bases.

  • Strong Acids: The Boc group is susceptible to cleavage under strongly acidic conditions, which would alter the chemical composition of the waste material.[2][3]

  • Strong Oxidizing Agents: Like most organic compounds, it can react with strong oxidizers.[4]

Mixing this compound with incompatible waste streams is forbidden, as it can lead to dangerous reactions.[5][6]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling the chemical for use or disposal, all personnel must be equipped with the appropriate PPE.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[8]

  • Skin and Body Protection: A standard laboratory coat is required.[8]

  • Respiratory Protection: Handling should occur in a well-ventilated area.[8] If the material is a fine powder or if dust is generated, work should be conducted within a certified chemical fume hood to prevent respiratory tract irritation.[7]

Step-by-Step Disposal Protocol

The required disposal method for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is collection by a specialized hazardous waste disposal company.[4] The following steps ensure this process is managed safely and in compliance with regulations.

Step 1: Waste Characterization and Segregation

Immediately classify all waste containing this compound (including pure substance, contaminated consumables, and spill cleanup materials) as Hazardous Chemical Waste . This waste stream must be segregated from other laboratory waste. Do not mix this acidic waste with other chemical wastes, particularly bases or reactive materials, in the same container.[5][6]

Step 2: Container Selection and Management

Select a waste container that is in good condition and compatible with acidic organic compounds.[5][9]

  • Recommended Material: High-density polyethylene (HDPE) containers are suitable for carboxylic acids.[7]

  • Container Integrity: Ensure the container has a secure, leak-proof lid. Keep the container closed at all times except when adding waste.[7][9] A funnel should not be left in the container opening.[9]

  • Fill Level: Do not fill the container beyond 90% of its capacity to prevent spills and allow for vapor expansion.[7]

Step 3: Labeling

Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly labeled with the following information:[7][9]

  • The words "Hazardous Waste "

  • The full chemical name: "3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid "

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The accumulation start date (the date the first drop of waste was added)

Step 4: Storage

Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[9]

  • The storage area should be well-ventilated.

  • Store with other compatible (acidic) waste. Segregate from bases, flammables, and other reactive chemical classes.[9]

  • Employ secondary containment (such as a lab tray or bin) to contain any potential leaks.[7]

Step 5: Final Disposal

Arrange for the collection of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][7] Provide the disposal company with the Safety Data Sheet (SDS) for the compound if requested.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood if the spill is contained within it.

  • Don PPE: Before addressing the spill, put on the full required PPE as described in Section 2.

  • Contain and Absorb: For small spills, cover the solid material with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[10][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a suitable container for disposal as hazardous waste.[12]

  • Label and Dispose: Seal and label the spill cleanup waste container as described in Step 3 and manage it for final disposal as described in Step 5.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

G start Waste Generated (Solid, Solutions, or Contaminated Items) characterize Characterize as Hazardous Waste (Irritant, Harmful) start->characterize spill Spill Occurs start->spill container Select Compatible Container (HDPE) Keep Closed characterize->container label Label Container 'Hazardous Waste' Full Chemical Name Associated Hazards & Date container->label segregate Segregate from Incompatible Waste (e.g., Bases, Oxidizers) label->segregate store Store in Designated Area with Secondary Containment segregate->store pickup Arrange for Pickup by Licensed EHS Vendor store->pickup spill->characterize No spill_protocol Follow Spill Management Protocol (Section 4) Contain, Absorb with Inert Material, Collect for Disposal spill->spill_protocol Yes spill_protocol->container

Caption: Disposal workflow for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • 3-(tert-butoxycarbonyl)-3-hydroxypentanedioic acid - Fluorochem. (n.d.).
  • SAFETY DATA SHEET 2,3-DIHYDROXYBUTANEDIOIC ACID. (2015, May 13).
  • tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | TCI AMERICA. (n.d.).
  • Safety Data Sheet (SDS) 45642. (2024, July 1).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group - Benchchem. (n.d.).
  • Hazardous Waste and Disposal - American Chemical Society. (n.d.).
  • SAFETY DATA SHEET (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. (n.d.).
  • Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group - Benchchem. (n.d.).
  • Laboratory Waste Disposal Safety Protocols | NSTA. (2024, August 16).
  • 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid | 114340-52-2 - Sigma-Aldrich. (n.d.).
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hazardous Waste - EHSO Manual. (2025, December 22).
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).

Sources

Handling

Comprehensive Operational Guide: Handling &amp; Safety for 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic Acid

As researchers and drug development professionals scale up the synthesis of complex therapeutics, handling specialized intermediates like 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid requires meticulous operational...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up the synthesis of complex therapeutics, handling specialized intermediates like 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid requires meticulous operational planning. As a mono-Boc protected derivative of citric acid, this compound is highly valued in organic synthesis for introducing functionalized dicarboxylic acid moieties. However, its physical state as a fine powder and its specific hazard profile demand strict adherence to Personal Protective Equipment (PPE) standards and handling protocols.

As a Senior Application Scientist, I have designed this guide to synthesize physicochemical data with field-proven laboratory safety strategies. This document moves beyond basic compliance, explaining the causality behind each safety measure to ensure operational excellence and researcher safety.

Physicochemical Profile & Hazard Identification

Understanding the chemical's physical properties is the foundation of risk mitigation. The compound presents as a solid powder, making dust generation and static cling the primary vectors for exposure.

Table 1: Chemical Properties and GHS Hazard Classification

Property / HazardSpecification / CodeOperational Implication
CAS Number 114340-52-2[1]Unique identifier for SDS retrieval and inventory tracking.
Molecular Formula C10H16O7 (MW: 248.23 g/mol )Moderately heavy organic acid; requires accurate analytical balances.
Physical State White to Yellow SolidProne to aerosolization during transfer; static mitigation required.
Melting Point 123 - 124 °C[1]Stable at room temperature; avoid high-heat zones.
Acute Toxicity (Oral) H302 (Harmful if swallowed)[1]Strict prohibition of eating/drinking in the handling area.
Skin Irritation H315 (Causes skin irritation)[1]Mandates dermal protection (nitrile gloves).
Eye Irritation H319 (Causes serious eye irritation)[1]Mandates splash/dust-resistant ocular protection.
Respiratory Irritation H335 (May cause respiratory irritation)[1]Requires engineering controls (fume hood) or respiratory PPE.

Data sourced from for CAS 114340-52-2[1].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not merely about checking boxes; it is about understanding the causality of exposure. Because this compound is an irritating solid, the primary risks are dermal contact with acidic micro-particles and inhalation of suspended dust[1].

  • Hand Protection (Nitrile Gloves):

    • Specification: Minimum 0.11 mm thickness for routine handling; double-gloving recommended for bulk transfers.

    • Causality: Nitrile offers excellent chemical resistance against organic acids. It acts as an impermeable barrier to prevent moisture from the skin from dissolving the powder, which would otherwise trigger localized pH drops and cause H315 skin irritation[1].

  • Eye Protection (Safety Goggles):

    • Specification: Indirectly vented safety goggles (compliant with ANSI Z87.1 or EN166 standards).

    • Causality: Standard safety glasses leave gaps at the periphery. Given the H319 hazard[1], indirectly vented goggles prevent airborne dust particles from settling on the conjunctiva while preventing lens fogging during meticulous weighing tasks.

  • Respiratory & Engineering Controls:

    • Specification: Primary control must be a certified chemical fume hood (face velocity 0.4–0.6 m/s). If a fume hood is unavailable, an N95 or P100 particulate respirator is mandatory.

    • Causality: The solid form can easily become airborne. Inhalation of these acidic particles leads to mucosal irritation in the respiratory tract (H335)[1]. The fume hood actively pulls aerosolized particles away from the operator's breathing zone.

  • Body Protection:

    • Specification: Flame-retardant or standard 100% cotton lab coat with knit cuffs, fully buttoned.

Standard Operating Procedure (SOP): Safe Handling & Weighing

To ensure a self-validating system, every step in this protocol includes an integrated verification check to confirm the environment remains safe before proceeding.

Step-by-Step Methodology:

  • Workspace Preparation:

    • Action: Clear the analytical balance area inside the fume hood. Ensure incompatible materials (strong oxidizing agents, strong bases) are removed.

    • Validation Check: Verify the fume hood monitor displays a safe face velocity (typically >100 fpm or 0.5 m/s). Do not proceed if the alarm sounds.

  • Static Mitigation:

    • Action: Place an anti-static weighing boat on the balance. Use a grounded, stainless-steel spatula.

    • Validation Check: Observe the powder during the first scoop. If it "jumps" or clings aggressively to the spatula, pause and use an anti-static ionizer gun before proceeding.

  • Transfer and Weighing:

    • Action: Slowly transfer the 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid into the weighing boat. Keep the source bottle as close to the boat as possible to minimize the drop height.

    • Validation Check: Cap the source bottle immediately after the desired mass is reached to prevent accidental spills.

  • Decontamination:

    • Action: Wipe down the spatula, balance pan, and surrounding hood surface with a damp paper towel (using a mild solvent like 70% isopropanol or water).

    • Validation Check: Visually inspect the area for any residual white/yellow powder. Dispose of the paper towel in the solid hazardous waste bin.

Emergency Response & Spill Management

In the event of a spill, immediate and methodical action is required to prevent the spread of the irritating powder.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Assess: Step back from the spill. Assess if the spill is localized (e.g., inside the fume hood) or widespread.

  • Dust Suppression: Do NOT dry sweep. Lightly mist the spilled powder with water to suppress dust formation.

  • Collection: Use a plastic scoop or damp absorbent pads to collect the wetted material.

  • Neutralization (Optional but recommended): Wipe the affected surface with a dilute, weak base solution (e.g., sodium bicarbonate) to neutralize residual acid, followed by a water rinse.

  • Containment: Place all collected material and contaminated cleaning supplies into a heavy-duty, sealable plastic bag.

Waste Disposal Plan

Proper logistical planning for disposal ensures [2].

  • Solid Waste: Unused chemical, contaminated gloves, and empty packaging must be collected in a chemically compatible, sealable container (e.g., HDPE drum). Label clearly as "Hazardous Waste - Solid Organic Acid (Harmful/Irritant)".

  • Liquid Waste: If the chemical has been dissolved in an organic solvent for a reaction, segregate the waste based on the solvent type (Halogenated vs. Non-Halogenated). Do not mix directly with strong base waste streams to prevent uncontrolled exothermic neutralization reactions.

  • Regulatory Compliance: Dispose of via a licensed hazardous waste contractor in accordance with local, state, and federal regulations.

Operational Workflow Diagram

The following logical workflow illustrates the critical decision points during the handling and spill response for this chemical.

G Start Initiate Procedure: Handling CAS 114340-52-2 PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Face Velocity PPE->Hood Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing Spill Spill Occurs? Weighing->Spill CleanUp Spill Cleanup Protocol (Wet sweep, Neutralize, Bag) Spill->CleanUp Yes Proceed Proceed with Synthesis Spill->Proceed No Waste Dispose as Hazardous Waste (Segregate properly) CleanUp->Waste Proceed->Waste Post-reaction

Workflow for the safe handling, spill response, and disposal of CAS 114340-52-2.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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